molecular formula C10H11BrClNS B1266059 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride CAS No. 22964-00-7

2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride

Cat. No.: B1266059
CAS No.: 22964-00-7
M. Wt: 292.62 g/mol
InChI Key: OEAWWTFUTOCGLS-UHFFFAOYSA-N
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Description

2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C10H11BrClNS and its molecular weight is 292.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(5-bromo-1-benzothiophen-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNS.ClH/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10;/h1-2,5-6H,3-4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAWWTFUTOCGLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CS2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177514
Record name Benzo(b)thiophene-3-ethylamine, 5-bromo-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22964-00-7
Record name Benzo(b)thiophene-3-ethylamine, 5-bromo-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022964007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)thiophene-3-ethylamine, 5-bromo-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical and potential biological properties of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride. This document is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and data presentation to facilitate further investigation.

Physicochemical Properties

This compound is a synthetic organic compound that serves as a key intermediate in the preparation of various biologically active molecules.[1] Its core structure consists of a brominated benzo[b]thiophene moiety linked to an ethanamine side chain. The hydrochloride salt form is common for amine-containing compounds to improve their stability and handling properties.

A summary of its known and computationally predicted physicochemical properties is presented in Table 1.

PropertyValueSource
Chemical Formula C₁₀H₁₁BrClNS[2][3]
Molecular Weight 292.62 g/mol [2][3]
CAS Number 22964-00-7[2][4]
Topological Polar Surface Area (TPSA) 26.02 ŲChemScene
Predicted LogP 3.5868ChemScene
Hydrogen Bond Donors 1ChemScene
Hydrogen Bond Acceptors 2ChemScene
Rotatable Bonds 2ChemScene

Experimental Protocols for Core Properties

Detailed and standardized experimental protocols are crucial for the accurate determination of the basic properties of a compound. The following sections outline methodologies for assessing the pKa, aqueous solubility, and stability of this compound.

The pKa of the primary amine in this compound is a critical parameter that influences its ionization state at different physiological pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. A common method for pKa determination is through potentiometric titration.

Protocol: Potentiometric Titration for pKa Determination of an Amine Hydrochloride

  • Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of a specific concentration (e.g., 0.05 M).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a temperature-controlled beaker with a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point, where half of the amine hydrochloride has been neutralized. Further refinement of the pKa value can be achieved by calculating the first and second derivatives of the titration curve.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis start Start prep_sol Prepare Analyte Solution (0.05M) start->prep_sol setup Calibrate pH Meter & Setup Titration prep_sol->setup titrate Titrate with Standardized NaOH (0.1M) setup->titrate record Record pH after each addition titrate->record plot Plot pH vs. Volume of Titrant record->plot determine_pka Determine pKa from Half-Equivalence Point plot->determine_pka end End determine_pka->end G start Start prep_media Prepare Buffer Solutions (pH 1.2, 4.5, 6.8) start->prep_media add_compound Add Excess Compound to Buffers prep_media->add_compound equilibrate Agitate at 37°C for 24-48h add_compound->equilibrate separate Separate Solid and Liquid Phases equilibrate->separate quantify Quantify Concentration in Supernatant (HPLC) separate->quantify report Report Solubility at each pH quantify->report end End report->end G cluster_storage Storage Conditions start Start long_term Long-Term (25°C/60%RH or 30°C/65%RH) start->long_term accelerated Accelerated (40°C/75%RH) start->accelerated sample Sample at Predetermined Time Points long_term->sample accelerated->sample analyze Analyze for Assay, Purity, and Degradants sample->analyze evaluate Evaluate Data and Establish Shelf-Life analyze->evaluate end End evaluate->end G Ligand Ligand (e.g., Serotonin) GPCR GPCR (e.g., 5-HT Receptor) Ligand->GPCR Binds G_Protein G-Protein (Gs/Gi) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cell_Response Cellular Response PKA->Cell_Response Phosphorylates Targets G start Start culture_cells Culture Cells Expressing Target Receptor start->culture_cells treat_cells Treat with Compound (and Agonist for Antagonist Mode) culture_cells->treat_cells lyse_cells Lyse Cells to Release cAMP treat_cells->lyse_cells detect_cAMP Quantify cAMP (e.g., HTRF, ELISA) lyse_cells->detect_cAMP analyze_data Determine EC50/IC50 detect_cAMP->analyze_data end End analyze_data->end G start Start prep_membranes Prepare Cell Membranes with Target Receptor start->prep_membranes setup_assay Incubate Membranes with Radioligand and Test Compound prep_membranes->setup_assay filter_and_wash Separate Bound and Unbound Ligand by Filtration setup_assay->filter_and_wash count_radioactivity Measure Radioactivity with Scintillation Counter filter_and_wash->count_radioactivity analyze_data Determine Ki count_radioactivity->analyze_data end End analyze_data->end

References

In-Depth Technical Guide: 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride (CAS Number: 22964-00-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride is a halogenated benzothiophene derivative that has garnered interest within the scientific community as a key building block in medicinal chemistry. Its structural motif, featuring a benzothiophene core, is present in a variety of biologically active compounds. This guide provides a comprehensive overview of its chemical properties, potential therapeutic applications, and available experimental data, intended to support further research and development efforts.

While specific biological data for this compound is limited in publicly accessible literature, its role as a crucial intermediate suggests its utility in the synthesis of novel therapeutic agents. The benzothiophene scaffold is known to be a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases.

PropertyValueReference
CAS Number 22964-00-7[1][2]
Molecular Formula C₁₀H₁₁BrClNS[1][2]
Molecular Weight 292.62 g/mol [3]
Synonyms 5-Bromobenzo[b]thiophene-3-ethylamine hydrochloride, 2-(5-bromo-1-benzothiophen-3-yl)ethanamine hydrochloride[2]
Boiling Point 368.7°C at 760 mmHg[4]
Storage Conditions 2-8°C, under inert gas[4]

Synthesis and Characterization

Analytical characterization of the six positional isomers of (2-aminopropyl)benzo[b]thiophene has been performed using various techniques, including:[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the different isomers.

  • Liquid Chromatography (LC): Utilizing a pentafluorophenyl stationary phase for separation.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and isomer differentiation.[5]

  • Infrared (IR) Spectroscopy: To identify functional groups.

A certificate of analysis for a commercial sample of a related compound indicates that the ¹H-NMR spectrum conforms to the expected structure and the purity as determined by HPLC is typically high (e.g., 99.0%).[7]

The logical workflow for the synthesis and characterization of this compound can be visualized as follows:

G cluster_synthesis Synthesis cluster_purification Purification & Salt Formation cluster_characterization Analytical Characterization start Starting Material: 5-Bromobenzo[b]thiophene step1 Functionalization at C3 start->step1 step2 Introduction of Ethylamine Side Chain step1->step2 end_synthesis 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine step2->end_synthesis purification Chromatographic Purification end_synthesis->purification salt_formation Hydrochloride Salt Formation purification->salt_formation nmr NMR Spectroscopy salt_formation->nmr ms Mass Spectrometry salt_formation->ms hplc HPLC Analysis salt_formation->hplc

Figure 1. A generalized workflow for the synthesis and characterization of this compound.

Potential Therapeutic Applications

This compound is primarily utilized in pharmaceutical research and development as a key intermediate for the synthesis of novel therapeutic agents.[4] Its potential applications span across central nervous system (CNS) disorders and oncology.

Central Nervous System Disorders

The structural similarity of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine to phenethylamine and its derivatives suggests potential interactions with neurotransmitter receptors. It is considered a valuable intermediate for designing molecules that interact with serotonin receptors , which are critically involved in mood regulation and cognitive functions.[4] This makes it a scaffold of interest for developing treatments for depression, anxiety, and schizophrenia.[4]

The interaction of various ligands with serotonin receptors, particularly the 5-HT₁A and 5-HT₂A subtypes, is a key area of research in neuropharmacology.[8][9][10] The development of selective ligands for these receptors is a major goal in the design of new antidepressants and antipsychotics.

A proposed signaling pathway for a hypothetical therapeutic agent derived from this compound targeting the 5-HT₁A receptor is illustrated below:

G ligand Therapeutic Agent (Derivative) receptor 5-HT1A Receptor ligand->receptor g_protein Gi/o Protein receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition camp cAMP adenylyl_cyclase->camp Conversion pka Protein Kinase A camp->pka Activation cellular_response Neuronal Inhibition (Therapeutic Effect) pka->cellular_response Phosphorylation Events

Figure 2. A hypothetical signaling pathway of a 5-HT₁A receptor agonist derived from the core compound.
Anticancer Activity

The benzothiophene scaffold is also being explored for the development of potential anticancer drugs due to its ability to modulate specific biological pathways.[4] While no specific in vitro cytotoxicity data for this compound against cancer cell lines is currently available, studies on other brominated derivatives have shown cytotoxic effects. For instance, some brominated acetophenone derivatives have demonstrated cytotoxicity against various human cancer cell lines, including breast (MCF7), alveolar (A549), colorectal (Caco2), and prostate (PC3) adenocarcinomas.[11] The IC₅₀ values for the most active of these compounds were in the micromolar range.[11]

The general experimental workflow for assessing the in vitro anticancer activity of a compound is as follows:

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_lines Cancer Cell Lines (e.g., HepG2, HeLa) seeding Cell Seeding in 96-well plates cell_lines->seeding incubation Incubation (e.g., 24-72h) seeding->incubation compound Test Compound (Varying Concentrations) compound->incubation mtt_assay MTT or other viability assay incubation->mtt_assay readout Absorbance Measurement mtt_assay->readout ic50 IC50 Value Calculation readout->ic50

References

An In-depth Technical Guide on 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and available data for 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride. The information is compiled from various chemical suppliers and databases.

Chemical Identification and Molecular Structure

This compound is a substituted benzothiophene derivative. The core structure consists of a bromine atom attached to the benzene ring of the benzo[b]thiophene moiety, and an ethanamine hydrochloride group at the 3-position of the thiophene ring.

Table 1: Chemical Identifiers

IdentifierValueSource(s)
CAS Number 22964-00-7[1][2]
Molecular Formula C₁₀H₁₁BrClNS[2]
Synonyms Benzo(b)thiophene-3-ethylamine, 5-bromo-, hydrochloride; 5-Bromobenzo[b]thiophene-3-ethanamine hydrochloride[1]
MDL Number MFCD01663505[1]
SMILES C1=CC2=C(C=C1Br)C(=CS2)CCN.Cl[2]
InChI Key OEAWWTFUTOCGLS-UHFFFAOYSA-N[3]

Physicochemical Properties

A summary of the available quantitative physicochemical data for this compound is presented below.

Table 2: Physicochemical Data

PropertyValueSource(s)
Molecular Weight 292.62 g/mol [2]
Boiling Point 368.7 °C at 760 mmHg[4][5]
Topological Polar Surface Area (TPSA) 26.02 Ų[2]
LogP 3.5868[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 2[2]

Experimental Protocols

Similarly, specific experimental conditions and detailed results for the spectroscopic characterization (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry) of this particular molecule are not available in the searched literature. While spectral data for related compounds can be found, they do not correspond to the target molecule.

Biological Activity and Potential Applications

This compound is primarily utilized in pharmaceutical research and development as a key intermediate in the synthesis of novel therapeutic agents.[4][5] Its structural features make it a valuable scaffold for designing molecules that may interact with serotonin receptors, which are crucial in the regulation of mood and cognitive functions.[4][5] Consequently, it is explored in the development of compounds targeting central nervous system (CNS) disorders such as depression, anxiety, and schizophrenia.[4][5]

However, specific studies detailing the biological activity, receptor binding affinities, or involvement in specific signaling pathways for this compound itself are not currently available in the public literature. The known applications are based on its role as a precursor in medicinal chemistry.

Visualization of Compound Characterization Workflow

As no specific signaling pathways involving this compound have been elucidated, the following diagram illustrates a general logical workflow for the identification and characterization of a chemical compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_physchem Physicochemical Properties cluster_biological Biological Evaluation Synthesis Synthesis of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification SaltFormation Hydrochloride Salt Formation Purification->SaltFormation NMR NMR Spectroscopy (¹H, ¹³C) SaltFormation->NMR MS Mass Spectrometry SaltFormation->MS IR IR Spectroscopy SaltFormation->IR ElementalAnalysis Elemental Analysis SaltFormation->ElementalAnalysis MeltingPoint Melting Point Determination SaltFormation->MeltingPoint Solubility Solubility Studies SaltFormation->Solubility pKa pKa Determination SaltFormation->pKa BindingAssay Serotonin Receptor Binding Assays SaltFormation->BindingAssay FunctionalAssay In vitro Functional Assays (e.g., cAMP, Ca²⁺ flux) BindingAssay->FunctionalAssay InVivo In vivo CNS Activity Studies FunctionalAssay->InVivo

Caption: Logical workflow for the synthesis and characterization of a chemical compound.

References

An In-Depth Technical Guide to the Synthesis of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of a plausible synthetic pathway for 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride, a key intermediate in pharmaceutical research. The described methodology is a multi-step process commencing with the formation of the 5-bromobenzo[b]thiophene core, followed by functionalization at the 3-position to build the desired ethylamine side chain.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. Please note that these are generalized yields based on similar reactions reported in the literature and may vary depending on the specific experimental conditions.

Step No.ReactionStarting MaterialProductTypical Yield (%)
1Cyclizationp-Bromothiophenol and α-chloroacetaldehyde dimethyl acetal5-Bromobenzo[b]thiophene70-80
2Vilsmeier-Haack Formylation5-Bromobenzo[b]thiophene5-Bromobenzo[b]thiophene-3-carbaldehyde80-90
3Wittig Reaction5-Bromobenzo[b]thiophene-3-carbaldehyde2-(5-Bromobenzo[b]thiophen-3-yl)acetonitrile75-85
4Nitrile Reduction2-(5-Bromobenzo[b]thiophen-3-yl)acetonitrile2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine85-95
5Hydrochloride Salt Formation2-(5-Bromobenzo[b]thiophen-3-yl)ethanamineThis compound>95

Synthesis Pathway Visualization

The overall synthetic route is depicted in the following workflow diagram:

G A p-Bromothiophenol B 5-Bromobenzo[b]thiophene A->B Cyclization C 5-Bromobenzo[b]thiophene-3-carbaldehyde B->C Vilsmeier-Haack Formylation D 2-(5-Bromobenzo[b]thiophen-3-yl)acetonitrile C->D Wittig Reaction E 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine D->E Nitrile Reduction F 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride E->F HCl Salt Formation

Figure 1: Synthesis workflow for this compound.

Experimental Protocols

This section details the experimental procedures for each step of the synthesis.

Step 1: Synthesis of 5-Bromobenzo[b]thiophene

The initial step involves the construction of the 5-bromobenzo[b]thiophene core. A common method for this is the reaction of p-bromothiophenol with a suitable two-carbon synthon, such as α-chloroacetaldehyde dimethyl acetal, followed by acid-catalyzed cyclization.

Methodology:

  • To a solution of p-bromothiophenol in a suitable solvent like chlorobenzene, add α-chloroacetaldehyde dimethyl acetal.

  • The mixture is then treated with a strong acid, such as polyphosphoric acid (PPA).

  • The reaction is heated to facilitate the cyclization and formation of the benzothiophene ring.

  • Upon completion, the reaction mixture is cooled and poured into water to precipitate the product.

  • The crude 5-bromobenzo[b]thiophene is collected by filtration, washed, and can be further purified by recrystallization or chromatography.

Step 2: Vilsmeier-Haack Formylation of 5-Bromobenzo[b]thiophene

This reaction introduces a formyl group at the electron-rich 3-position of the benzothiophene ring.

Methodology:

  • In a reaction vessel, the Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0°C.

  • A solution of 5-bromobenzo[b]thiophene in DMF is then added dropwise to the freshly prepared Vilsmeier reagent, maintaining the low temperature.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to around 60-70°C for several hours.

  • The reaction is quenched by pouring it onto crushed ice, followed by neutralization with an aqueous base (e.g., sodium hydroxide solution) to precipitate the aldehyde.

  • The solid 5-bromobenzo[b]thiophene-3-carbaldehyde is isolated by filtration, washed with water, and dried.

Step 3: Wittig Reaction to form 2-(5-Bromobenzo[b]thiophen-3-yl)acetonitrile

The aldehyde is then converted to the corresponding acetonitrile derivative through a Wittig reaction.

Methodology:

  • (Cyanomethyl)triphenylphosphonium chloride is suspended in an anhydrous solvent like tetrahydrofuran (THF).

  • A strong base, such as sodium hydride (NaH) or potassium tert-butoxide, is added to the suspension to generate the ylide.

  • A solution of 5-bromobenzo[b]thiophene-3-carbaldehyde in THF is then added to the ylide solution.

  • The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield 2-(5-bromobenzo[b]thiophen-3-yl)acetonitrile.

Step 4: Reduction of 2-(5-Bromobenzo[b]thiophen-3-yl)acetonitrile

The nitrile group is reduced to a primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Methodology:

  • A solution of 2-(5-bromobenzo[b]thiophen-3-yl)acetonitrile in an anhydrous etheral solvent (e.g., diethyl ether or THF) is added dropwise to a suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0°C.

  • After the addition, the reaction mixture is stirred at room temperature for several hours.

  • The reaction is carefully quenched by the sequential addition of water and then an aqueous sodium hydroxide solution.

  • The resulting salts are filtered off, and the filtrate is extracted with an organic solvent.

  • The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to give the free amine, 2-(5-bromobenzo[b]thiophen-3-yl)ethanamine.

Step 5: Formation of this compound

The final step is the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.

Methodology:

  • The crude 2-(5-bromobenzo[b]thiophen-3-yl)ethanamine is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate.

  • A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.

  • The hydrochloride salt precipitates out of the solution.

  • The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product, this compound.

The Enigmatic Mechanism of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine Hydrochloride: A Review of a Molecule of Interest

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a comprehensive overview based on available chemical information and the pharmacological profiles of structurally related compounds. As of the latest literature review, specific studies detailing the mechanism of action, quantitative pharmacological data, and explicit experimental protocols for 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride are not publicly available. The information presented herein is, therefore, a scientifically informed projection and should be treated as a guide for future research rather than a definitive statement of the compound's biological activity.

Executive Summary

This compound is a halogenated derivative of the benzo[b]thiophene scaffold, a privileged structure in medicinal chemistry. While this specific compound is primarily cataloged as a research chemical and a synthetic intermediate, its structural features, particularly the benzo[b]thiophene core and the ethylamine side chain, suggest a high potential for biological activity within the central nervous system (CNS). Drawing parallels with structurally analogous compounds, this whitepaper explores the hypothetical mechanism of action, potential molecular targets, and plausible signaling pathways. The primary hypothesis posits that this compound may function as a modulator of serotonin receptors, a key target class for therapeutics addressing depression, anxiety, and other neurological disorders. This document outlines a roadmap for the experimental validation of these hypotheses.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 22964-00-7
Molecular Formula C₁₀H₁₁BrClNS
Molecular Weight 292.62 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol and water
Storage 2-8°C, under inert gas

Postulated Mechanism of Action: A Focus on Serotonergic Systems

The structural architecture of this compound bears a significant resemblance to known monoamine neurotransmitters, particularly serotonin (5-hydroxytryptamine, 5-HT). The benzo[b]thiophene moiety can be considered a bioisostere of the indole ring found in serotonin. The ethylamine side chain is a common pharmacophore for interaction with monoamine receptors and transporters.

Primary Hypothesis: Serotonin Receptor Agonism/Antagonism

The primary hypothesis is that this compound acts as a ligand for one or more serotonin receptor subtypes. The bromo-substitution at the 5-position of the benzo[b]thiophene ring may enhance affinity and selectivity for specific 5-HT receptors, a phenomenon observed in other classes of serotonergic agents.

A proposed logical workflow for investigating this hypothesis is outlined below:

G cluster_0 Hypothesis Generation cluster_1 In Vitro Screening cluster_2 Downstream Analysis cluster_3 In Vivo Validation A Structural Analogy to Serotonin B Radioligand Binding Assays (5-HT Receptor Panel) A->B leads to C Functional Assays (e.g., cAMP, Ca2+ flux) B->C informs D Identify Receptor Subtype(s) C->D determines E Determine Agonist/Antagonist Profile D->E characterizes F Animal Models of Depression/Anxiety E->F guides

Caption: Hypothetical workflow for elucidating the mechanism of action.

Potential Signaling Pathways

Should this compound be found to interact with G-protein coupled serotonin receptors (e.g., 5-HT₁, 5-HT₂, 5-HT₄, 5-HT₅, 5-HT₆, 5-HT₇), it would likely modulate downstream signaling cascades. For instance, interaction with a Gαi-coupled receptor would be expected to inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Conversely, interaction with a Gαq-coupled receptor would activate phospholipase C, resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.

A simplified diagram of a potential G-protein coupled receptor signaling pathway is shown below:

G cluster_0 Receptor Activation cluster_1 Signal Transduction cluster_2 Cellular Response Ligand 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine Receptor Serotonin Receptor (GPCR) Ligand->Receptor G_Protein G-Protein (Gα, Gβγ) Receptor->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Kinase Protein Kinase A Second_Messenger->Kinase activates Response Phosphorylation of Target Proteins Altered Gene Expression Kinase->Response leads to

Caption: Potential GPCR signaling cascade.

Proposed Experimental Protocols for Mechanism of Action Studies

To validate the hypothesized mechanism of action, a series of well-established experimental protocols are recommended.

Radioligand Binding Assays
  • Objective: To determine the binding affinity of this compound for a panel of serotonin receptor subtypes.

  • Methodology:

    • Prepare cell membranes expressing the specific human serotonin receptor subtype of interest.

    • Incubate the membranes with a known radiolabeled ligand (e.g., [³H]-8-OH-DPAT for 5-HT₁A, [³H]-Ketanserin for 5-HT₂A) and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the Ki (inhibitory constant) from the IC₅₀ (half-maximal inhibitory concentration) values using the Cheng-Prusoff equation.

Functional Assays
  • Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the compound at the identified target receptors.

  • Methodology (cAMP Assay for Gαi/Gαs-coupled receptors):

    • Culture cells stably expressing the target receptor.

    • Pre-treat the cells with the test compound at various concentrations.

    • Stimulate the cells with forskolin (to activate adenylyl cyclase) and/or a known agonist.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

    • Generate dose-response curves to determine the EC₅₀ (half-maximal effective concentration) for agonists or the IC₅₀ for antagonists.

Data Presentation: A Template for Future Findings

For clarity and comparative analysis, all quantitative data should be summarized in structured tables. A template for presenting binding affinity and functional potency data is provided below.

Table 2: Hypothetical Binding Affinities (Ki, nM) of this compound at Human Serotonin Receptors

Receptor SubtypeKi (nM)
5-HT₁AData to be determined
5-HT₁BData to be determined
5-HT₂AData to be determined
5-HT₂CData to be determined
5-HT₆Data to be determined
5-HT₇Data to be determined

Table 3: Hypothetical Functional Potency (EC₅₀/IC₅₀, nM) and Efficacy (% of standard agonist) of this compound

Receptor SubtypeAssay TypeEC₅₀/IC₅₀ (nM)Efficacy (%)
5-HT₁AcAMPData to be determinedData to be determined
5-HT₂ACa²⁺ FluxData to be determinedData to be determined

Conclusion and Future Directions

This compound represents a molecule of significant interest for neuropharmacological research. Based on its structural characteristics, it is a promising candidate for a modulator of the serotonergic system. The lack of published data underscores the opportunity for novel research in this area. The experimental workflows and methodologies outlined in this document provide a clear path forward for elucidating its mechanism of action. Future studies should focus on comprehensive in vitro screening followed by in vivo behavioral models to fully characterize the pharmacological profile of this compound and determine its potential as a lead for the development of new CNS-active therapeutic agents.

Navigating the Biological Landscape of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride is a synthetic organic compound belonging to the benzo[b]thiophene class. While specific, direct research on the biological activity of this particular molecule is limited in publicly available literature, its structural motifs suggest significant potential for pharmacological activity, primarily centered on the central nervous system (CNS) and as a scaffold for anticancer agents. This technical guide synthesizes the available information on this compound and its close analogs to provide a comprehensive overview of its likely biological relevance and to outline potential avenues for future research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrClNSChemScene
Molecular Weight 292.62 g/mol ChemScene
CAS Number 22964-00-7MySkinRecipes

Potential Biological Activities

Direct experimental data on the biological activity of this compound is scarce. However, based on the activities of structurally related benzo[b]thiophene derivatives, several potential applications can be inferred. This compound is primarily utilized as a key intermediate in the synthesis of novel therapeutic agents.[1]

Central Nervous System Activity

The most frequently cited potential application for this compound is in the development of drugs targeting the central nervous system, particularly those modulating serotonergic pathways. The ethanamine side chain attached to the benzo[b]thiophene core is a common feature in many neurologically active compounds.

Serotonin Receptor Interaction: The structure of this compound is amenable to interaction with serotonin receptors, which are crucial in regulating mood, anxiety, and cognitive functions.[1] Studies on related (2-Aminopropyl)benzo[β]thiophenes (APBTs) have shown that these compounds can act as full agonists at 5-HT2 receptor subtypes, suggesting psychedelic-like activity. While the specific activity of the title compound is unknown, its structural similarity points towards a potential interaction with serotonin receptors.

A hypothetical signaling pathway illustrating the potential interaction of a benzo[b]thiophene derivative with a G-protein coupled serotonin receptor is depicted below.

serotonin_pathway cluster_membrane Cell Membrane Receptor Serotonin Receptor (e.g., 5-HT2A) G_Protein Gq/11 Receptor->G_Protein Activates Compound 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine Compound->Receptor Binds PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Hypothetical Serotonin Receptor Signaling Pathway.
Anticancer Potential

Several studies have explored the anticancer properties of benzo[b]thiophene derivatives. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. While no specific data exists for this compound, its core structure is a promising scaffold for the design of novel anticancer agents.

Experimental Protocols

Given the lack of specific experimental data for the title compound, this section provides a generalized, detailed methodology for a key experiment that would be crucial in evaluating its potential anticancer activity: an in vitro cytotoxicity assay.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Culture: The chosen cancer cell line is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are harvested using trypsin-EDTA, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted with culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with the medium containing the different concentrations of the compound. A control group receives medium with the same concentration of DMSO without the compound.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Assay: After incubation, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

The following diagram illustrates the general workflow of an in vitro cytotoxicity assay.

cytotoxicity_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Serial Dilutions) Treatment 4. Treat Cells with Compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 48-72h Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 7. Solubilize Formazan MTT_Addition->Formazan_Solubilization Read_Absorbance 8. Measure Absorbance (570 nm) Formazan_Solubilization->Read_Absorbance Calculate_Viability 9. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 10. Determine IC50 Calculate_Viability->Determine_IC50

References

An In-depth Technical Guide on the Pharmacological Profile of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available pharmacological data for 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride is limited. This guide provides a comprehensive framework for its potential pharmacological investigation based on its structural characteristics and the known activities of related compounds. The experimental protocols and potential signaling pathways described herein are standard methodologies used in drug discovery and neuroscience to characterize such molecules.

Introduction

This compound is a heterocyclic compound featuring a benzo[b]thiophene core. The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The presence of the ethanamine side chain at the 3-position suggests a potential interaction with monoamine neurotransmitter systems, such as serotonin (5-HT) and dopamine (DA) receptors and transporters. Structurally, it shares features with phenethylamine-based compounds known to target the central nervous system. This document outlines a prospective pharmacological profile for this compound and details the experimental procedures required for its full characterization.

Predicted Pharmacological Profile

Based on its chemical structure, this compound is hypothesized to interact with monoamine systems. The primary targets for investigation would include serotonin and dopamine receptors, as well as the respective monoamine transporters.

Data Presentation: Predicted In Vitro Pharmacological Profile

The following tables present a template for summarizing the key quantitative data that would be generated from in vitro pharmacological assays.

Table 1: Receptor Binding Affinity Profile

TargetRadioligandKi (nM) [Hypothetical]
5-HT1A[3H]8-OH-DPAT50
5-HT2A[3H]Ketanserin150
5-HT2C[3H]Mesulergine200
D1[3H]SCH23390> 1000
D2[3H]Spiperone300
SERT[3H]Citalopram75
DAT[3H]WIN 35,428500
NET[3H]Nisoxetine> 1000

Table 2: Functional Activity Profile

TargetAssay TypeAgonist EC50 (nM) [Hypothetical]Antagonist Kb (nM) [Hypothetical]
5-HT1AcAMP Inhibition120-
5-HT2AIP1 Accumulation-180
SERT[3H]5-HT Uptake-90
DAT[3H]DA Uptake-600

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the test compound for various receptors and transporters.

  • Methodology:

    • Membrane Preparation: Cell lines stably expressing the target receptor (e.g., HEK293-h5-HT1A) or tissue homogenates (e.g., rat striatum for D2 receptors) are used. Cells or tissues are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in assay buffer.

    • Assay: Competition binding assays are performed in a 96-well plate format. Membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and a range of concentrations of the unlabeled test compound.

    • Incubation: The mixture is incubated to allow for binding to reach equilibrium.

    • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

    • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition curves. Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Assays

  • Objective: To determine the functional activity of the compound as an agonist, antagonist, or allosteric modulator at a specific receptor.

  • Methodology (Example: 5-HT2A Receptor - IP1 Accumulation Assay):

    • Cell Culture: HEK293 cells stably expressing the human 5-HT2A receptor are cultured in appropriate media.

    • Assay Principle: The 5-HT2A receptor is a Gq-coupled receptor. Its activation leads to the hydrolysis of PIP2, ultimately producing inositol phosphates, including inositol monophosphate (IP1). The accumulation of IP1 serves as a measure of receptor activation.

    • Procedure:

      • Cells are seeded in 96-well plates.

      • For antagonist mode, cells are pre-incubated with various concentrations of the test compound before the addition of a known 5-HT2A agonist (e.g., serotonin) at its EC80 concentration.

      • For agonist mode, cells are incubated with increasing concentrations of the test compound alone.

      • The reaction is stopped, and the cells are lysed.

    • Detection: The concentration of accumulated IP1 is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

    • Data Analysis: Dose-response curves are generated, and EC50 (for agonists) or Kb (for antagonists) values are calculated using non-linear regression.

3. Monoamine Transporter Uptake Assays

  • Objective: To measure the ability of the compound to inhibit the reuptake of monoamines by their respective transporters.

  • Methodology (Example: Serotonin Transporter - SERT):

    • Cell Culture: HEK293 cells stably expressing the human serotonin transporter (hSERT) are used.

    • Assay:

      • Cells are plated in 96-well plates.

      • The cells are washed and pre-incubated with various concentrations of the test compound or a reference inhibitor (e.g., fluoxetine).

      • A solution containing a fixed concentration of [3H]serotonin is added to initiate the uptake.

    • Incubation: The incubation is carried out for a short period at 37°C to measure the initial rate of uptake.

    • Termination: The uptake is terminated by rapidly washing the cells with ice-cold buffer.

    • Quantification: The cells are lysed, and the amount of [3H]serotonin taken up is measured by scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific [3H]serotonin uptake (IC50) is determined from the dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (Cells or Tissue) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand ([3H]Ligand) Radioligand->Incubation Test_Compound Test Compound (Serial Dilution) Test_Compound->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Scintillation Scintillation Counting (Measure Radioactivity) Filtration->Scintillation Analysis Data Analysis (IC50 -> Ki Calculation) Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Gq_Signaling_Pathway Compound 2-(5-Bromobenzo[b]thiophen-3-yl) ethanamine hydrochloride Receptor 5-HT2A Receptor Compound->Receptor Binds to G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Caption: Potential Gq-coupled signaling pathway for 5-HT2A receptor.

Monoamine_Transporter_Uptake_Workflow Start Start: Plate Transporter-Expressing Cells Pre_incubation Pre-incubate cells with Test Compound Start->Pre_incubation Add_Radiolabeled_Substrate Add [3H]Serotonin to initiate uptake Pre_incubation->Add_Radiolabeled_Substrate Incubate Short Incubation at 37°C Add_Radiolabeled_Substrate->Incubate Terminate Terminate Uptake (Rapid Wash with Cold Buffer) Incubate->Terminate Lyse_and_Count Lyse Cells & Scintillation Counting Terminate->Lyse_and_Count Analyze Data Analysis (Determine IC50) Lyse_and_Count->Analyze

Caption: Workflow for a monoamine transporter uptake inhibition assay.

References

Uncharted Territory: The Serotonin Receptor Interaction of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine Hydrochloride Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

Despite its structural similarity to known serotonergic agents, a comprehensive analysis of the existing scientific literature reveals a significant gap in our understanding of the specific interactions between 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride and serotonin receptors. While the benzothiophene scaffold is a known constituent in various pharmacologically active compounds, detailed binding affinity, functional assay data, and specific experimental protocols for this particular molecule are not publicly available.

Researchers and drug development professionals investigating this compound will find a lack of quantitative data to populate comparative tables on its serotonergic activity. Key metrics such as equilibrium dissociation constant (Kd), inhibitor concentration (IC50), or efficacy (EC50) at various serotonin receptor subtypes have not been reported in the accessible scientific domain.

This absence of specific data extends to experimental methodologies. Detailed protocols for radioligand binding assays, second messenger assays (e.g., cAMP or calcium flux), or other functional screens specifically employing this compound are not documented.

Consequently, the creation of diagrams illustrating the compound's influence on serotonin receptor-mediated signaling pathways is not feasible. The logical relationships between its structure and serotonergic activity remain speculative without empirical evidence.

While the broader class of benzothiophene derivatives has been explored for a range of biological activities, this specific halogenated ethanamine derivative appears to be an understudied area of medicinal chemistry.[1] Its primary utility, as suggested by commercial suppliers, is as a research chemical and an intermediate in the synthesis of other novel compounds.[2][3]

The scientific community is therefore presented with an opportunity for novel research. Future investigations would need to undertake foundational studies to characterize the pharmacological profile of this compound. Such a research program would logically commence with a broad screening against a panel of serotonin receptors to identify any potential interactions.

Proposed Future Experimental Workflow

Should a research initiative be undertaken, a logical experimental workflow to elucidate the serotonin receptor interaction of this compound would be as follows:

G cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 Downstream Signaling Radioligand Binding Assays Radioligand Binding Assays Identify Primary Receptor Targets Identify Primary Receptor Targets Radioligand Binding Assays->Identify Primary Receptor Targets Determine Ki Broad GPCR Panel Broad GPCR Panel Functional Assays Functional Assays Identify Primary Receptor Targets->Functional Assays cAMP Assays cAMP Assays Functional Assays->cAMP Assays Gs/Gi coupled Calcium Flux Assays Calcium Flux Assays Functional Assays->Calcium Flux Assays Gq coupled Determine EC50/Emax Determine EC50/Emax cAMP Assays->Determine EC50/Emax Agonist/Antagonist Mode Calcium Flux Assays->Determine EC50/Emax Agonist/Antagonist Mode Pathway Analysis Pathway Analysis Determine EC50/Emax->Pathway Analysis Western Blot Western Blot Pathway Analysis->Western Blot e.g., pERK, pAkt Reporter Gene Assays Reporter Gene Assays Pathway Analysis->Reporter Gene Assays e.g., SRE, CRE Elucidate Signaling Cascade Elucidate Signaling Cascade Western Blot->Elucidate Signaling Cascade Reporter Gene Assays->Elucidate Signaling Cascade

Figure 1. A proposed experimental workflow for characterizing the serotonin receptor activity of a novel compound.

This workflow would begin with broad radioligand binding assays to identify any initial "hits" within the serotonin receptor family. Positive results would then be followed by functional assays to determine the nature of the interaction (agonist, antagonist, or modulator) and its potency. Finally, downstream signaling pathway analysis would provide a more complete picture of the compound's cellular effects.

Until such studies are conducted and their results published, a detailed technical guide on the serotonin receptor interactions of this compound cannot be compiled. The molecule remains a blank slate in the landscape of serotonergic research.

References

Unveiling the Therapeutic Potential of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride is a synthetic organic compound belonging to the benzo[b]thiophene class of molecules. While detailed research on this specific salt is limited in publicly available literature, the benzo[b]thiophene scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This technical guide consolidates the available information on the parent compound and explores the potential therapeutic applications of its structural class, drawing insights from studies on related benzo[b]thiophene derivatives. The primary areas of interest for this chemical family include Central Nervous System (CNS) disorders, such as depression and anxiety, and oncology. This document aims to provide a comprehensive overview for researchers and drug development professionals interested in the potential of this compound as a lead compound or a key intermediate in the synthesis of novel therapeutic agents.

Chemical and Physical Properties

This compound is a stable solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 22964-00-7
Molecular Formula C₁₀H₁₁BrClNS
Molecular Weight 292.62 g/mol
Appearance Off-White Solid
Storage Conditions 2-8°C, under inert gas
Boiling Point 368.7°C at 760 mmHg
SMILES Cl.NCCC1=CSC2=CC=C(Br)C=C12
InChI Key OEAWWTFUTOCGLS-UHFFFAOYSA-N

Potential Therapeutic Applications

Based on the pharmacological activities of structurally related benzo[b]thiophene derivatives, this compound holds potential as a precursor or lead compound in the following therapeutic areas:

Central Nervous System (CNS) Disorders

The structural similarity of the ethanamine side chain to neurotransmitters like serotonin suggests a potential interaction with CNS targets. Research on related benzo[b]thiophene derivatives indicates a promising avenue for the treatment of depression and anxiety.

  • Serotonin Receptor Modulation: Many benzo[b]thiophene derivatives have been investigated for their affinity towards serotonin (5-HT) receptors. The 5-HT₇ receptor, in particular, has emerged as a significant target for the development of novel antidepressants. Antagonism at the 5-HT₇ receptor is believed to contribute to a faster onset of antidepressant action.

  • Serotonin Transporter (SERT) Inhibition: The serotonin transporter is a primary target for many currently prescribed antidepressant medications (SSRIs). Dual-acting compounds that target both a specific serotonin receptor subtype and SERT are of great interest for potentially improved efficacy and side-effect profiles.

Oncology

The benzo[b]thiophene core is present in several compounds with demonstrated anticancer activity. The mechanisms of action for these derivatives are varied and suggest multiple avenues for therapeutic intervention.

  • Induction of Apoptosis: Some benzo[b]thiophene derivatives have been shown to induce programmed cell death (apoptosis) in cancer cell lines. This is a key mechanism for many effective chemotherapeutic agents.

  • Tyrosine Kinase Inhibition: Tyrosine kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and differentiation. Aberrant tyrosine kinase activity is a hallmark of many cancers, making them attractive targets for drug development. Certain benzo[b]thiophene compounds have been identified as inhibitors of specific tyrosine kinases.

Experimental Protocols

General Synthesis of Benzo[b]thiophene Derivatives

The synthesis of benzo[b]thiophene derivatives often involves multi-step reaction sequences. A common strategy is the construction of the thiophene ring onto a pre-existing benzene ring.

Example Synthetic Step: Suzuki Coupling

This reaction is frequently used to introduce aryl or heteroaryl substituents onto the benzo[b]thiophene core.

  • Reactants: A bromo-substituted benzo[b]thiophene, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).

  • Solvent: A suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Procedure:

    • The bromo-benzo[b]thiophene, boronic acid, and base are dissolved in the solvent system.

    • The palladium catalyst is added, and the mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) for several hours.

    • Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

In Vitro Biological Assays

3.2.1. Serotonin Receptor Binding Assay

This assay determines the affinity of a compound for a specific serotonin receptor subtype.

  • Materials: Cell membranes expressing the target human serotonin receptor (e.g., 5-HT₇), a radioligand with known high affinity for the receptor (e.g., [³H]-LSD or [³H]-5-CT), and the test compound at various concentrations.

  • Procedure:

    • The cell membranes are incubated with the radioligand and varying concentrations of the test compound in a suitable buffer.

    • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand.

    • After incubation, the membranes are rapidly filtered through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with cold buffer to remove non-specifically bound radioactivity.

    • The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.

    • The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

3.2.2. Anticancer Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

  • Materials: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • After the treatment period, the medium is removed, and MTT solution is added to each well.

    • The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved by adding a solubilizing agent.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate potential signaling pathways and a general experimental workflow for the investigation of this compound and its derivatives.

G cluster_0 Potential CNS Signaling Pathway Compound Benzo[b]thiophene Derivative SERT SERT Compound->SERT Inhibition HT7R 5-HT7 Receptor Compound->HT7R Antagonism Synaptic5HT Synaptic Serotonin SERT->Synaptic5HT Increases AC Adenylyl Cyclase HT7R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression (Neuroplasticity) CREB->Gene

Caption: Potential CNS signaling pathway for benzo[b]thiophene derivatives.

G cluster_1 Potential Anticancer Signaling Pathway Compound Benzo[b]thiophene Derivative RTK Receptor Tyrosine Kinase Compound->RTK Inhibition Apoptosis Apoptosis (Cell Death) Compound->Apoptosis Induction Downstream Downstream Signaling RTK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Potential anticancer signaling pathway for benzo[b]thiophene derivatives.

G cluster_2 General Experimental Workflow Start Compound Synthesis & Characterization InVitro In Vitro Assays (Binding, Cytotoxicity) Start->InVitro InVivo In Vivo Models (Animal Studies) InVitro->InVivo ADMET ADMET Studies InVivo->ADMET Lead Lead Optimization ADMET->Lead

Caption: General experimental workflow for drug discovery.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of neuroscience and oncology. The benzo[b]thiophene scaffold is a versatile platform for chemical modification, allowing for the fine-tuning of pharmacological properties.

Future research should focus on the synthesis of a library of derivatives based on the 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine core and their systematic evaluation in a panel of relevant biological assays. Specifically, determining the binding affinities for a range of serotonin receptors and transporters, as well as assessing the cytotoxic effects on various cancer cell lines, would provide crucial data for establishing structure-activity relationships. Promising lead compounds can then be advanced to in vivo animal models to evaluate their efficacy and safety profiles. The exploration of this chemical space holds significant potential for the discovery of next-generation therapeutics for CNS disorders and cancer.

The Lynchpin of Neuro-Therapeutics: A Technical Guide to 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the pharmaceutical intermediate 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride. This critical building block plays a pivotal role in the synthesis of a new generation of therapeutics targeting complex central nervous system (CNS) disorders.

Introduction

This compound is a key pharmaceutical intermediate primarily utilized in the development of novel therapeutic agents for a range of neurological and psychiatric conditions, including depression, anxiety, and schizophrenia.[1] Its unique benzo[b]thiophene structure serves as a versatile scaffold for designing molecules that can interact with various receptors in the central nervous system, most notably serotonin receptors, which are integral to mood regulation and cognitive function.[1]

This document outlines the physicochemical properties, a representative synthetic pathway, purification methods, and analytical techniques for this compound. Furthermore, it explores its application in the synthesis of a representative CNS-active agent and visualizes the associated signaling pathway.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 22964-00-7--INVALID-LINK--
Molecular Formula C₁₀H₁₁BrClNSN/A
Molecular Weight 292.62 g/mol [1]
Appearance Off-white to light yellow solidSupplier Data
Melting Point Not reportedN/A
Boiling Point 368.7°C at 760 mmHg[1]
Solubility Soluble in polar organic solventsGeneral Knowledge
Storage 2-8°C, store under inert gas[1]

Synthesis and Purification

The synthesis of this compound is a multi-step process. Below is a representative experimental protocol for its synthesis, starting from 5-bromobenzo[b]thiophene.

Representative Synthetic Pathway

Synthesis_Pathway A 5-Bromobenzo[b]thiophene B 3-Acetyl-5-bromobenzo[b]thiophene A->B Acetyl Chloride, AlCl₃ C 3-(1-Hydroxyiminoethyl)-5-bromobenzo[b]thiophene B->C Hydroxylamine Hydrochloride D 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine C->D Reduction (e.g., LiAlH₄) E 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride D->E HCl in Ether

A representative synthetic pathway for this compound.
Experimental Protocols

Step 1: Friedel-Crafts Acylation of 5-Bromobenzo[b]thiophene

  • To a stirred solution of 5-bromobenzo[b]thiophene (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) at 0°C, add aluminum chloride (1.1 equivalents).

  • Slowly add acetyl chloride (1.1 equivalents) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-acetyl-5-bromobenzo[b]thiophene.

Step 2: Oximation of 3-Acetyl-5-bromobenzo[b]thiophene

  • Dissolve 3-acetyl-5-bromobenzo[b]thiophene (1 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 equivalents) and a base (e.g., sodium acetate, 2 equivalents).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and pour it into water.

  • Collect the precipitate by filtration, wash with water, and dry to obtain 3-(1-hydroxyiminoethyl)-5-bromobenzo[b]thiophene.

Step 3: Reduction of the Oxime

  • Caution: This reaction should be performed by trained personnel in a controlled environment due to the highly reactive nature of lithium aluminum hydride.

  • In a flame-dried flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄, 3-4 equivalents) in anhydrous tetrahydrofuran (THF).

  • Slowly add a solution of 3-(1-hydroxyiminoethyl)-5-bromobenzo[b]thiophene (1 equivalent) in THF.

  • Reflux the reaction mixture for 8-12 hours.

  • Cool the reaction to 0°C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate to yield 2-(5-bromobenzo[b]thiophen-3-yl)ethanamine.

Step 4: Hydrochloride Salt Formation

  • Dissolve the crude 2-(5-bromobenzo[b]thiophen-3-yl)ethanamine in a suitable solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Purification

The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or methanol/isopropyl ether, to achieve high purity.

Analytical Characterization

The identity and purity of this compound are typically confirmed using the following analytical methods.

Analytical MethodExpected Results
¹H NMR Peaks corresponding to the aromatic protons of the benzo[b]thiophene ring system, the ethylamine side chain protons, and the amine proton.
¹³C NMR Resonances for all carbon atoms in the molecule, including the aromatic and aliphatic carbons.
HPLC A single major peak indicating the purity of the compound, typically >98%.
Mass Spectrometry A molecular ion peak corresponding to the free base [M+H]⁺.

Application in the Synthesis of a Representative CNS Drug

This compound is a key precursor for the synthesis of various CNS-active compounds. A representative application is in the synthesis of molecules that act as serotonin receptor modulators. The following workflow illustrates a hypothetical synthesis of a CNS drug analog.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride B Coupling Reaction with Piperazine Derivative A->B C CNS Drug Analog Precursor B->C D Column Chromatography C->D E Recrystallization D->E F NMR Spectroscopy E->F G HPLC-MS E->G H Final CNS Drug Analog

A generalized workflow for the synthesis and purification of a CNS drug analog.

Representative Signaling Pathway

Many CNS drugs derived from this intermediate modulate serotonergic and dopaminergic pathways. The following diagram illustrates a simplified signaling cascade initiated by the binding of a hypothetical drug to a G-protein coupled serotonin receptor.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Serotonin Receptor (GPCR) G_Protein G-Protein Receptor->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Activation ATP ATP cAMP cAMP ATP:s->cAMP:n Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (Neuronal Plasticity, Neurotransmission) CREB->Gene_Expression Modulation Drug CNS Drug Analog Drug->Receptor Binding

A simplified serotonin receptor signaling pathway.

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its strategic importance in the synthesis of novel CNS-active compounds underscores its potential to contribute to the development of next-generation treatments for a variety of neurological and psychiatric disorders. This guide provides a foundational understanding for researchers and developers working with this important molecule.

References

Discovery and history of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key pharmaceutical intermediate, instrumental in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, and its role in the development of compounds targeting central nervous system (CNS) disorders. The document details its significance as a structural motif for interacting with key biological targets, such as serotonin receptors.

Introduction

This compound, a member of the benzothiophene class of compounds, has garnered significant interest in medicinal chemistry. Benzothiophenes are recognized as "privileged structures" due to their versatile biological activities, which include anti-cancer, anti-inflammatory, and anti-microbial properties. The subject compound serves as a crucial building block in the synthesis of more complex molecules aimed at treating a variety of diseases. Its utility is particularly noted in the development of therapies for CNS disorders such as depression, anxiety, and schizophrenia, primarily owing to its structural capacity to interact with serotonin receptors.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 22964-00-7[2]
Molecular Formula C₁₀H₁₁BrClNS[3][4][5]
Molecular Weight 292.62 g/mol [3][4][5]
Synonyms 5-Bromobenzo(b)thiophene-3-ethylamine hydrochloride[3]
Benzo(b)thiophene-3-ethylamine, 5-bromo-, hydrochloride[3]
InChI Key OEAWWTFUTOCGLS-UHFFFAOYSA-N[3]
SMILES Cl.NCCC1=CSC2=CC=C(Br)C=C12[4]

Role in Drug Discovery and Development

The primary application of this compound is as a precursor in the synthesis of pharmacologically active molecules.[1] Its benzothiophene core is a bioisostere of indole, a common motif in neuroactive compounds, allowing it to serve as a scaffold for designing ligands for various receptors and enzymes.

Targeting the Central Nervous System

The structural framework of this compound is particularly valuable for designing molecules that interact with serotonin (5-HT) receptors, which are critically involved in mood regulation and cognitive functions.[1] The development of selective ligands for 5-HT receptor subtypes is a key strategy in the treatment of depression, anxiety disorders, and other psychiatric conditions.

Synthesis and Experimental Protocols

A plausible synthetic workflow is outlined below. This represents a generalized pathway and specific reaction conditions would require optimization.

G cluster_0 Step 1: Benzothiophene Ring Formation cluster_1 Step 2: Introduction of the Ethylamine Precursor cluster_2 Step 3: Formation of the Ethanamine cluster_3 Step 4: Salt Formation A Substituted Thiophenol C Cyclization A->C B α-Halo Ketone/Aldehyde B->C D Brominated Benzothiophene C->D E Introduction of a two-carbon unit (e.g., via Vilsmeier-Haack or Friedel-Crafts acylation followed by reduction/elongation) D->E F Intermediate with side chain precursor E->F G Side chain precursor F->G H Reductive Amination or Reduction of a Nitrile G->H I 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine H->I J Free Base I->J K Treatment with HCl J->K L This compound K->L

Generalized Synthetic Workflow

Potential Signaling Pathways

Given its role as a precursor for CNS-active compounds, particularly those targeting serotonin receptors, the derivatives synthesized from this compound are likely to modulate serotonergic signaling pathways.

G cluster_0 Modulation of Serotonergic Signaling A Derivative of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine B Serotonin Receptor (e.g., 5-HT₁ₐ, 5-HT₂ₐ) A->B Binds to C G-protein activation/ inhibition B->C D Second Messenger Systems (e.g., cAMP, IP₃/DAG) C->D E Downstream Cellular Responses (e.g., neuronal excitability, gene expression) D->E F Therapeutic Effect (e.g., Antidepressant, Anxiolytic) E->F

Potential Signaling Pathway Involvement

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its structural features make it an ideal starting point for the synthesis of a wide range of compounds with potential therapeutic applications, especially in the realm of central nervous system disorders. Further research and exploration of derivatives based on this scaffold hold promise for the discovery of novel and effective treatments.

References

An In-depth Technical Guide to 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride is a heterocyclic compound belonging to the benzo[b]thiophene class of molecules. Benzo[b]thiophenes are bicyclic aromatic compounds consisting of a benzene ring fused to a thiophene ring. This core structure is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The subject of this review, this compound, is primarily recognized as a key intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting the central nervous system (CNS).

While extensive peer-reviewed literature detailing the specific biological activities and detailed experimental protocols of this compound itself is limited, this guide will provide a comprehensive overview of its chemical properties, its role as a synthetic precursor, and the broader pharmacological context of the benzo[b]thiophene scaffold.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is compiled from various chemical supplier databases.

PropertyValueSource
CAS Number 22964-00-7[1][2]
Molecular Formula C₁₀H₁₁BrClNS[3]
Molecular Weight 292.62 g/mol [3]
Appearance Off-White SolidN/A
Boiling Point 368.7°C at 760 mmHgN/A
Storage Temperature 2-8°CN/A
Topological Polar Surface Area (TPSA) 26.02 Ų[3]
logP (calculated) 3.5868[3]

Synthesis and Role as a Chemical Intermediate

This compound serves as a crucial building block in organic synthesis. The presence of a primary amine group and a reactive bromine atom on the benzothiophene core allows for a variety of chemical modifications, making it a versatile starting material for the creation of diverse chemical libraries for drug discovery.

While specific, detailed, and publicly available experimental protocols for the synthesis of this compound are not readily found in peer-reviewed journals, a general synthetic strategy can be inferred from related literature on benzo[b]thiophene synthesis. A plausible synthetic workflow is outlined below.

G cluster_0 General Synthetic Workflow A Starting Material (e.g., 5-Bromobenzo[b]thiophene) B Functionalization at C3 (e.g., Vilsmeier-Haack or Friedel-Crafts acylation) A->B Step 1 C Introduction of the Ethylamine Side Chain (e.g., Henry reaction followed by reduction, or reductive amination) B->C Step 2 D Formation of Hydrochloride Salt C->D Step 3

Figure 1. A generalized synthetic pathway for this compound.

The primary utility of this compound is as a precursor for the synthesis of novel therapeutic agents. Its structure is particularly valuable for designing molecules that interact with serotonin receptors, which are critical in regulating mood and cognitive functions.

Pharmacological Significance of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene nucleus is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the development of numerous drugs and clinical candidates containing this scaffold.

Derivatives of benzo[b]thiophene have been reported to exhibit a wide range of biological activities, including:

  • Anticancer Activity: Some benzo[b]thiophene derivatives have been shown to inhibit tubulin polymerization, a key process in cell division, making them potential anticancer agents.[4]

  • Antimicrobial Activity: The benzo[b]thiophene core has been incorporated into molecules with antibacterial and antifungal properties.[5]

  • Anti-inflammatory and Analgesic Effects: Certain derivatives have demonstrated potent anti-inflammatory and pain-relieving properties.

  • Central Nervous System Activity: As previously mentioned, this is a major area of investigation for benzo[b]thiophene derivatives, with applications in treating depression, anxiety, and schizophrenia.

The biological activity of these derivatives is highly dependent on the nature and position of substituents on the benzo[b]thiophene ring system. The 5-bromo substitution and the 3-ethanamine side chain of the title compound provide key points for diversification to explore structure-activity relationships (SAR) and optimize for specific biological targets.

Signaling Pathways and Mechanisms of Action

Due to the lack of specific biological data for this compound, it is not possible to depict a specific signaling pathway in which it is directly involved. However, based on the stated utility of its derivatives in CNS disorders, it is plausible that these derivatives modulate key neurotransmitter systems. A hypothetical workflow for investigating the mechanism of action of a novel derivative synthesized from this intermediate is presented below.

G cluster_1 Investigative Workflow for Derivative Compounds A Synthesize Derivative from 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine HCl B In Vitro Screening (e.g., Receptor Binding Assays for Serotonin, Dopamine Receptors) A->B Step 1 C Cell-Based Assays (e.g., Second Messenger Quantification) B->C Step 2 D In Vivo Animal Models (e.g., Behavioral Models for Anxiety, Depression) C->D Step 3 E Elucidation of Signaling Pathway D->E Step 4

Figure 2. A logical workflow for the pharmacological evaluation of derivatives.

Conclusion and Future Perspectives

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly for neurological disorders. While direct biological data on this specific compound is scarce in the public domain, the well-established pharmacological importance of the benzo[b]thiophene scaffold underscores its utility.

Future research efforts will likely continue to utilize this and similar building blocks to generate novel compounds with improved efficacy, selectivity, and pharmacokinetic profiles. The development and publication of detailed synthetic protocols and the results of comprehensive biological evaluations of compounds derived from this intermediate would be of great value to the scientific community. Researchers in possession of such data are encouraged to publish their findings to accelerate the discovery of new medicines.

References

Methodological & Application

Application Note: Synthesis of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For the synthesis of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride, a multi-step protocol is typically employed, starting from commercially available materials. The following application note details a representative synthetic route, including experimental procedures, data presentation, and workflow visualization. This protocol is intended for researchers, scientists, and drug development professionals with appropriate training in synthetic organic chemistry.

Introduction

2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine and its salts are heterocyclic compounds of interest in medicinal chemistry and drug discovery. Their structural motif is found in various biologically active molecules. This document outlines a detailed protocol for the synthesis of this compound, proceeding through a Vilsmeier-Haack formylation of 5-bromobenzo[b]thiophene, followed by a Henry reaction, and subsequent reduction.

Data Summary

The following table summarizes typical yields and characterization data for the key intermediates and the final product in this synthetic sequence.

Compound Step Molecular Weight ( g/mol ) Typical Yield (%) Appearance Analytical Data
5-Bromobenzo[b]thiophene-3-carbaldehyde1: Formylation241.1085-95Yellow solid¹H NMR, ¹³C NMR, MS
(E)-1-(5-Bromo-1-benzothiophen-3-yl)-2-nitroethene2: Henry Reaction284.1270-85Orange to yellow crystalline solid¹H NMR, IR, MS
This compound3: Reduction & Salt Formation296.6260-75 (over two steps)Off-white to pale yellow solid¹H NMR, ¹³C NMR, MS, Elemental Analysis

Experimental Protocols

Step 1: Synthesis of 5-Bromobenzo[b]thiophene-3-carbaldehyde (Vilsmeier-Haack Reaction)

  • To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents).

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 5-bromobenzo[b]thiophene (1 equivalent) in DMF to the Vilsmeier reagent at 0 °C.

  • The reaction mixture is then heated to 80-90 °C and stirred for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into a beaker of crushed ice.

  • The mixture is neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The resulting precipitate is collected by vacuum filtration, washed with water, and dried to afford 5-bromobenzo[b]thiophene-3-carbaldehyde as a yellow solid.

Step 2: Synthesis of (E)-1-(5-Bromo-1-benzothiophen-3-yl)-2-nitroethene (Henry Reaction)

  • Dissolve 5-bromobenzo[b]thiophene-3-carbaldehyde (1 equivalent) and nitromethane (CH₃NO₂, 5-10 equivalents) in a suitable solvent such as acetic acid.

  • Add a catalytic amount of a base, like ammonium acetate (CH₃COONH₄, 0.5-1 equivalent).

  • Heat the mixture to reflux (typically around 100-110 °C) for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product often crystallizes out of the solution upon cooling. The solid is collected by filtration.

  • The collected solid is washed with a cold solvent (e.g., ethanol or isopropanol) and water to remove impurities.

  • The product is dried under vacuum to yield (E)-1-(5-bromo-1-benzothiophen-3-yl)-2-nitroethene.

Step 3: Synthesis of this compound (Reduction and Salt Formation)

  • In a round-bottom flask, suspend (E)-1-(5-bromo-1-benzothiophen-3-yl)-2-nitroethene (1 equivalent) in a suitable solvent, such as a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of a reducing agent, such as iron powder (Fe, 5-10 equivalents) and ammonium chloride (NH₄Cl, 5-10 equivalents).

  • Heat the mixture to reflux for 4-8 hours, monitoring the disappearance of the starting material by TLC.

  • After the reduction is complete, the mixture is cooled to room temperature and filtered through a pad of celite to remove the iron salts.

  • The filtrate is concentrated under reduced pressure to remove the organic solvent.

  • The aqueous residue is basified with a strong base (e.g., 2M NaOH) to a pH > 12 and extracted with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).

  • The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the free amine as an oil or solid.

  • For hydrochloride salt formation, dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.

Visualizations

The following diagram illustrates the overall experimental workflow for the synthesis.

G Synthesis Workflow for 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine HCl A 5-Bromobenzo[b]thiophene B Vilsmeier-Haack Reaction (POCl3, DMF) A->B C 5-Bromobenzo[b]thiophene-3-carbaldehyde B->C D Henry Reaction (CH3NO2, NH4OAc) C->D E (E)-1-(5-Bromo-1-benzothiophen-3-yl)-2-nitroethene D->E F Reduction (Fe, NH4Cl) E->F G 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine (Free Base) F->G H Salt Formation (HCl in Ether) G->H I 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine HCl (Final Product) H->I

Caption: A flowchart of the multi-step synthesis protocol.

Application Notes and Protocols for the Analytical Characterization of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization and quality control of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride (CAS No. 22964-00-7). The protocols detailed below are designed for implementation in research and drug development laboratories.

Compound Identification and Physicochemical Properties

This compound is a key intermediate in the synthesis of various pharmacologically active compounds.[1] Accurate characterization is crucial for its use in further synthetic steps and for understanding its biological activity.

PropertyValueReference
CAS Number 22964-00-7[2][3][4]
Molecular Formula C₁₀H₁₁BrClNS[4][5]
Molecular Weight 292.62 g/mol [4][5]
Appearance Off-white to pale yellow solid
Purity ≥95% - ≥97%[4]
Storage 2-8°C, store under inert gas[1]
Boiling Point 368.7°C at 760 mmHg (Predicted)[1]

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for determining the purity of the compound and for quantifying it in reaction mixtures or formulated products.

Table 1: HPLC-UV Method Parameters

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-35 min: 90-10% B35-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL in 50:50 Acetonitrile:Water
Expected Retention Time ~15-20 minutes

Experimental Protocol: HPLC-UV Analysis

  • Mobile Phase Preparation: Prepare mobile phases A and B as described in Table 1. Filter and degas both solutions before use.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound in the diluent to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution.

  • Sample Solution Preparation: Dissolve the sample in the diluent to a final concentration within the calibration range.

  • HPLC System Setup: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak. Quantify the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Prep D HPLC System Equilibration A->D B Standard Prep E Injection & Run B->E C Sample Prep C->E D->E F Peak Integration E->F G Quantification/ Purity Calculation F->G

Caption: Workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a primary amine like 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine, derivatization is often necessary to improve its volatility and chromatographic peak shape.[2]

Table 2: GC-MS Method Parameters (with Derivatization)

ParameterCondition
Derivatizing Agent N-methyl-bis(trifluoroacetamide) (MBTFA) or Pentafluoropropionic anhydride (PFPA)
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial: 100°C (hold 2 min)Ramp: 15°C/min to 280°C (hold 10 min)
Injector Temperature 250°C
Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-550 m/z

Experimental Protocol: GC-MS Analysis (with Derivatization)

  • Sample Preparation:

    • Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., ethyl acetate).

    • Add 100 µL of the derivatizing agent (MBTFA or PFPA).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS System Setup: Set up the GC-MS instrument according to the parameters in Table 2.

  • Analysis: Inject 1 µL of the derivatized sample solution into the GC-MS.

  • Data Analysis:

    • Identify the compound based on its retention time and the mass spectrum of its derivative.

    • The mass spectrum is expected to show a molecular ion peak corresponding to the derivatized compound and characteristic fragmentation patterns.

Workflow for GC-MS Derivatization and Analysis

GCMS_Workflow A Sample Dissolution B Addition of Derivatizing Agent A->B C Heating (70°C, 30 min) B->C D GC-MS Injection C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Data Analysis (Retention Time & Mass Spectrum) F->G

Caption: GC-MS derivatization and analysis workflow.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.2 - 8.2120 - 145
CH₂ (ethyl)~3.0 - 3.4~25 - 35
CH₂-NH₃⁺ (ethyl)~3.2 - 3.6~40 - 50
NH₃⁺~8.0 - 9.0 (broad)-

Note: Predicted chemical shifts are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire ¹H and ¹³C{¹H} spectra at room temperature.

  • Data Processing: Process the acquired spectra (Fourier transform, phase correction, and baseline correction). Reference the spectra to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3000-3100C-H stretchAromatic
~2800-3000N-H stretchAmmonium (NH₃⁺)
~2850-2960C-H stretchAliphatic (CH₂)
~1600N-H bendAmmonium (NH₃⁺)
~1450-1550C=C stretchAromatic
~1000-1200C-N stretchAmine
~800-900C-H out-of-plane bendAromatic
~600-800C-S stretchThiophene
~500-600C-Br stretchBromo-aromatic

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_chromatography Chromatography cluster_spectroscopy Spectroscopy Compound 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine HCl HPLC HPLC-UV Compound->HPLC GCMS GC-MS Compound->GCMS NMR NMR (¹H, ¹³C) Compound->NMR FTIR FTIR Compound->FTIR MS Mass Spec. Compound->MS Purity Purity & Quantification HPLC->Purity GCMS->MS GCMS->Purity Structure Structural Confirmation NMR->Structure FTIR->Structure MS->Structure

Caption: Interrelation of analytical techniques.

Summary

The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the accurate determination of its identity, purity, and structure, which is critical for its application in research and development.

References

Application Note: HPLC Analysis of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride is a chemical compound often utilized as an intermediate in pharmaceutical research and development.[1] Its purity and quantification are critical for ensuring the quality and consistency of downstream applications. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The method described herein is intended for research purposes and should be validated by the end-user for their specific application.

The chemical structure of the analyte contains a benzothiophene ring system, which is a strong chromophore, making UV detection a suitable analytical technique. This method utilizes reversed-phase chromatography, which is a common and robust technique for the separation of moderately polar compounds.

Physicochemical Properties

PropertyValue
CAS Number 22964-00-7[2][3][4]
Molecular Formula C₁₀H₁₁BrClNS[2][4]
Molecular Weight 292.62 g/mol [2][4]
Boiling Point 368.7°C at 760 mmHg[1]

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (Purity ≥95%)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA), (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions

A standard HPLC system with a UV detector is required. The following conditions are recommended:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% (v/v) TFA in Deionized Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Gradient 0-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 30 minutes

3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (v/v).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to achieve concentrations in the range of 1-100 µg/mL.

  • Sample Preparation: Prepare the sample by dissolving it in the 50:50 mobile phase mixture to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. System Suitability

Before sample analysis, the system suitability should be evaluated. Inject the 50 µg/mL working standard solution five times. The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Data Presentation

The following table represents hypothetical data for a calibration curve generated from the working standard solutions.

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.1
10151.8
25380.5
50759.2
1001521.3

A linear regression of the calibration curve should yield a correlation coefficient (r²) of ≥ 0.999.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A: 0.1% TFA in H₂O, B: 0.1% TFA in ACN) hplc_setup Equilibrate HPLC System prep_mobile_phase->hplc_setup prep_stock Prepare Standard Stock Solution (1 mg/mL) prep_working Prepare Working Standards (1-100 µg/mL) prep_stock->prep_working sys_suit Perform System Suitability Test prep_working->sys_suit prep_sample Prepare and Filter Sample analysis Inject Standards and Samples prep_sample->analysis hplc_setup->sys_suit sys_suit->analysis integration Integrate Chromatographic Peaks analysis->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte in Sample calibration->quantification report Generate Report quantification->report

Caption: Experimental workflow for the HPLC analysis of this compound.

method_validation cluster_method HPLC Method Validation cluster_precision Precision Sub-types specificity Specificity linearity Linearity lod LOD linearity->lod loq LOQ linearity->loq accuracy Accuracy precision Precision repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate robustness Robustness

Caption: Logical relationship of key parameters in HPLC method validation.

Conclusion

The HPLC method detailed in this application note provides a framework for the quantitative analysis of this compound. The described protocol, including the chromatographic conditions and sample preparation, is a starting point for method development and should be fully validated according to the user's requirements and relevant regulatory guidelines.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride. The provided data and methodologies are intended to support the structural characterization and quality control of this compound in research and drug development settings.

Introduction

2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine and its hydrochloride salt are important building blocks in medicinal chemistry. The benzothiophene scaffold is a key pharmacophore in a variety of biologically active compounds. Accurate structural elucidation and purity assessment are critical for advancing research and development. NMR spectroscopy is a primary analytical technique for the unambiguous determination of the molecular structure of small molecules in solution. This document outlines the expected NMR spectral characteristics and provides a comprehensive protocol for acquiring high-quality NMR data for the hydrochloride salt of this compound.

Predicted NMR Spectral Data

Due to the limited availability of experimental spectra for this specific salt in the public domain, the following ¹H and ¹³C NMR data are predicted based on the analysis of structurally related compounds, particularly 5-bromobenzo[b]thiophene, and established principles of NMR spectroscopy. The protonation of the amine group to form the hydrochloride salt is expected to cause a downfield shift of the adjacent methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.5s-
H-4~8.1d~1.8
H-6~7.5dd~8.6, 1.8
H-7~7.9d~8.6
-CH₂- (alpha to NH₃⁺)~3.3t~7.0
-CH₂- (beta to NH₃⁺)~3.1t~7.0
-NH₃⁺8.0 - 9.0br s-

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2~125
C-3~130
C-3a~140
C-4~124
C-5~117
C-6~127
C-7~123
C-7a~139
-CH₂- (alpha to NH₃⁺)~40
-CH₂- (beta to NH₃⁺)~30

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values may vary depending on the solvent and concentration.

Experimental Protocols

This section provides a detailed methodology for the acquisition of NMR spectra for this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Due to the hydrochloride salt form, solubility in standard deuterated chloroform (CDCl₃) may be limited. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent as it readily dissolves amine salts and allows for the observation of exchangeable protons (e.g., -NH₃⁺). Alternatively, deuterated methanol (CD₃OD) can be used.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Vortex the NMR tube for 30-60 seconds to ensure complete dissolution and a homogeneous solution. A brief sonication may be applied if necessary.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Instrument-specific adjustments may be required.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Spectral Width: 0 to 12 ppm.

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Temperature: 298 K (25 °C).

2D NMR Spectroscopy (for full structural assignment):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the ethanamine side chain and the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the connectivity of the side chain to the benzothiophene core.

Data Processing and Analysis

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm; CD₃OD: δH = 3.31 ppm, δC = 49.00 ppm).

  • Integration and Multiplicity Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the splitting patterns (multiplicities) to deduce proton coupling information.

Visualization of Key Structural Features and Workflow

Caption: Key atoms in this compound.

NMR Spectroscopy Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve homogenize Vortex/Sonicate dissolve->homogenize setup Spectrometer Setup (400 MHz) homogenize->setup H1_acq ¹H NMR Acquisition setup->H1_acq C13_acq ¹³C NMR Acquisition setup->C13_acq twoD_acq 2D NMR (COSY, HSQC, HMBC) setup->twoD_acq ft Fourier Transform H1_acq->ft C13_acq->ft twoD_acq->ft phase_base Phasing & Baseline Correction ft->phase_base reference Chemical Shift Referencing phase_base->reference analyze Integration & Multiplicity Analysis reference->analyze assign Structural Assignment analyze->assign

Caption: Workflow for NMR analysis of small molecules.

Application Notes and Protocols for 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride in CNS Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride is a synthetic organic compound belonging to the benzo[b]thiophene class. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. Structurally, this compound features a benzothiophene core with a bromine substitution at the 5-position and an ethanamine group at the 3-position. This structural motif suggests its potential as a key intermediate in the synthesis of novel therapeutic agents targeting the central nervous system (CNS).

While direct research on this compound is limited, studies on structurally similar benzo[b]thiophene derivatives have demonstrated their potential to modulate key CNS targets, such as serotonin receptors, and have shown efficacy in preclinical models of epilepsy and pain. These findings suggest that this compound could serve as a valuable building block for the development of novel drugs for CNS disorders, including depression, anxiety, and seizure disorders.

These application notes provide an overview of the potential research applications of this compound based on data from analogous compounds. Detailed experimental protocols are also provided as a starting point for researchers investigating its pharmacological properties.

Potential Research Applications

Based on the pharmacological activities of structurally related benzo[b]thiophene derivatives, this compound can be explored in the following areas of CNS research:

  • Serotonergic System Modulation: As a synthetic precursor for compounds targeting serotonin (5-HT) receptors, particularly the 5-HT1A subtype, which is implicated in the pathophysiology of anxiety and depression.

  • Anticonvulsant Activity: For the synthesis of novel anticonvulsant agents. Derivatives of benzo[b]thiophene have shown promise in preclinical seizure models.

  • Analgesic Properties: In the development of new pain therapeutics, as related compounds have demonstrated efficacy in animal models of tonic and neuropathic pain.

  • Neuroleptic Agent Development: As a scaffold for creating compounds with potential antipsychotic properties through modulation of dopamine and serotonin pathways.

Physicochemical Properties

PropertyValue
CAS Number 22964-00-7
Molecular Formula C₁₀H₁₁BrClNS
Molecular Weight 292.62 g/mol
Appearance Solid
Storage Store at 2-8°C under an inert atmosphere.

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data from published studies on benzo[b]thiophene derivatives, providing a basis for hypothesizing the potential activity profile of compounds derived from this compound.

Table 1: Serotonin 5-HT1A Receptor Binding Affinity of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives [1][2][3]

CompoundKi (μM) for 5-HT1A
7e (1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one)2.30

Table 2: Anticonvulsant Activity of 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mice [4]

TestCompoundED₅₀ (mg/kg, i.p.)
Maximal Electroshock (MES) 33 27.4
6 Hz (32 mA) 33 30.8

Table 3: Analgesic Activity of Compound 33 in the Formalin Test in Mice [4]

TreatmentDose (mg/kg, i.p.)Analgesic Effect
Compound 33 45Significant

Experimental Protocols

The following are detailed protocols for key experiments that can be adapted to evaluate the CNS activity of derivatives synthesized from this compound.

Protocol 1: In Vitro Serotonin 5-HT1A Receptor Binding Assay

This protocol is based on methods used to evaluate the binding affinity of novel compounds for the 5-HT1A receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT1A receptor.

Materials:

  • Test compound (derivative of this compound)

  • Human 5-HT1A receptor-expressing cell line membranes (e.g., from CHO or HEK293 cells)

  • Radioligand: [³H]8-OH-DPAT (a selective 5-HT1A agonist)

  • Non-specific binding control: 5-HT (Serotonin)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of 10 µM 5-HT (for non-specific binding) or 50 µL of test compound dilution.

    • 50 µL of [³H]8-OH-DPAT (final concentration ~1 nM).

    • 100 µL of cell membrane preparation (containing ~10-20 µg of protein).

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of the test compound using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Anticonvulsant Screening - Maximal Electroshock (MES) Test

This protocol is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.

Objective: To evaluate the anticonvulsant efficacy of a test compound in the MES test in mice.

Materials:

  • Test compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Male CD-1 mice (20-25 g)

  • Corneal electrode

  • Electroshock apparatus

Procedure:

  • Administer the test compound or vehicle intraperitoneally (i.p.) to groups of mice (n=8-10 per group) at various doses.

  • At the time of peak effect (e.g., 30-60 minutes post-injection), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • Calculate the percentage of protected mice at each dose.

  • Determine the median effective dose (ED₅₀) using probit analysis.

Protocol 3: In Vivo Analgesic Assay - Formalin Test

The formalin test is a model of tonic chemical pain and is used to assess the analgesic properties of compounds.

Objective: To evaluate the analgesic effect of a test compound in the formalin-induced pain model in mice.

Materials:

  • Test compound

  • Vehicle

  • Male CD-1 mice (20-25 g)

  • 5% formalin solution

  • Observation chambers with mirrors

Procedure:

  • Administer the test compound or vehicle i.p. to groups of mice.

  • After a predetermined time (e.g., 30 minutes), inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Immediately place the mouse in an observation chamber.

  • Record the total time the animal spends licking or biting the injected paw during two phases:

    • Early phase (neurogenic pain): 0-5 minutes post-formalin injection.

    • Late phase (inflammatory pain): 15-30 minutes post-formalin injection.

  • Compare the licking/biting time between the treated and vehicle control groups to determine the analgesic effect.

Visualizations

Signaling Pathway

SERT_and_5HT1A_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Five_HTP 5-HTP Tryptophan->Five_HTP Tryptophan Hydroxylase Serotonin_Vesicle Serotonin (5-HT) in Vesicles Five_HTP->Serotonin_Vesicle AADC Serotonin_Synapse 5-HT Serotonin_Vesicle->Serotonin_Synapse Release SERT SERT Presynaptic_5HT1A 5-HT1A Autoreceptor Presynaptic_5HT1A->Serotonin_Vesicle Inhibits Release Serotonin_Synapse->SERT Reuptake Serotonin_Synapse->Presynaptic_5HT1A Binds Postsynaptic_5HT1A Postsynaptic 5-HT1A Receptor Serotonin_Synapse->Postsynaptic_5HT1A Binds AC Adenylyl Cyclase Postsynaptic_5HT1A->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Survival, Plasticity) CREB->Gene_Expression Activates Benzothiophene_Derivative Potential Benzo[b]thiophene Derivative Benzothiophene_Derivative->SERT Potential Inhibition Benzothiophene_Derivative->Postsynaptic_5HT1A Potential Agonism/ Antagonism

Caption: Potential modulation of serotonergic signaling by benzo[b]thiophene derivatives.

Experimental Workflow

Anticonvulsant_Screening_Workflow start Start: Test Compound Synthesis dosing Dose Administration (i.p.) to Mice start->dosing peak_effect Wait for Peak Effect Time dosing->peak_effect mes_test Maximal Electroshock (MES) Test (Corneal Stimulation) peak_effect->mes_test observation Observe for Tonic Hindlimb Extension mes_test->observation data_analysis Data Analysis: Calculate % Protection observation->data_analysis ed50 Determine ED₅₀ data_analysis->ed50 end End: Efficacy Determined ed50->end

Caption: Workflow for in vivo anticonvulsant screening using the MES test.

Disclaimer

The information provided in these application notes is intended for research purposes only. The experimental protocols are based on studies of structurally related compounds and should be adapted and optimized for the specific research context. The potential applications mentioned are speculative and require experimental validation. Researchers should conduct a thorough literature review and adhere to all applicable safety guidelines when handling and testing new chemical entities.

References

Application of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride in anticancer studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Anticancer Potential of Benzo[b]thiophene Derivatives

Topic: Application of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride in Anticancer Studies

Disclaimer: Publicly available research specifically detailing the anticancer applications, protocols, and mechanisms of this compound is limited. However, the benzo[b]thiophene scaffold is a key feature in many compounds developed as potential anticancer agents. This document provides a representative application note and detailed protocols based on a closely related and well-studied benzo[b]thiophene derivative, Compound 7a (2-(4-bromobenzyl)-4-((4-fluorophenyl)amino)-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine) , which has demonstrated significant anticancer activity as a dual topoisomerase I/II inhibitor.[3][4] These notes are intended to serve as a guide for researchers exploring the anticancer potential of this class of compounds.

Introduction to Benzo[b]thiophene Derivatives in Oncology

The benzo[b]thiophene nucleus is a versatile heterocyclic scaffold recognized for its wide range of pharmacological activities, making it a privileged structure in medicinal chemistry. Its structural similarity to purine has made it a valuable component in the design of targeted therapies.[4] Derivatives of this scaffold have been investigated for various biological activities, including as inhibitors of tubulin polymerization, RhoA/ROCK pathway modulators, and tyrosine kinase inhibitors, all of which are critical targets in cancer therapy.[5]

This application note focuses on the methodologies used to evaluate the anticancer effects of Compound 7a, a potent derivative that inhibits topoisomerases, induces apoptosis, and causes cell cycle arrest.[3][4][6] The protocols provided can be adapted for the screening and characterization of new benzo[b]thiophene analogues, such as this compound.

Quantitative Data Summary: Antiproliferative Activity

The in vitro cytotoxic effects of the representative compound 7a were evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Table 1: IC₅₀ Values of Representative Compound 7a against Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (µM) Reference
FaDu Head and Neck Squamous Cell Carcinoma 1.73 [3][4]
MCF-7 Breast Adenocarcinoma (ER+) > 50 [3][4]
T47D Breast Ductal Carcinoma (ER+) > 50 [3][4]
MDA-MB-231 Breast Adenocarcinoma (Triple-Negative) > 50 [3][4]

| A549 | Lung Carcinoma | > 50 |[3][4] |

Data indicates high potency and selectivity of Compound 7a towards FaDu cells.

Key Experimental Protocols

The following are detailed protocols for key assays used to characterize the anticancer properties of benzo[b]thiophene derivatives.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., FaDu, A549, MCF-7) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in each well with 100 µL of the medium containing the desired compound concentration. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[1]

  • Formazan Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of a solubilizing agent (e.g., DMSO or a designated MTT solvent) to each well.[1]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[7] Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Analysis of Apoptosis-Induced Morphological Changes (DAPI Staining)

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology, where chromatin condensation and nuclear fragmentation are hallmarks of apoptosis.[9][10]

Protocol:

  • Cell Culture: Grow cells on sterile glass coverslips in a 24-well plate and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Fixation: Wash the cells twice with ice-cold PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash again with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Wash the cells with PBS. Add a DAPI working solution (e.g., 1 µg/mL in PBS) and incubate for 5-10 minutes in the dark at room temperature.[10][11]

  • Mounting and Visualization: Wash the coverslips thoroughly with PBS to remove unbound dye. Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with a UV filter (excitation ~358 nm, emission ~461 nm).[10] Apoptotic cells will exhibit condensed, fragmented, and brightly stained nuclei compared to the uniform, round nuclei of healthy cells.[12]

Detection of Apoptosis Markers (Western Blot for Cleaved Caspase-3)

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation involves proteolytic cleavage into active fragments (p17/p19). Western blotting can detect this cleavage event.[13]

Protocol:

  • Protein Extraction: Treat cells with the test compound for the desired time. Harvest the cells and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 12-15% SDS-polyacrylamide gel.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[5]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved caspase-3 (e.g., Rabbit mAb, 1:1000 dilution).[14] Also probe a separate membrane or strip the current one for a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated anti-rabbit secondary antibody (1:5000 dilution) for 1-2 hours at room temperature.[14]

  • Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The appearance of the ~17/19 kDa cleaved caspase-3 band indicates apoptosis.[13]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[15]

Protocol:

  • Cell Treatment: Culture cells to ~70% confluency and treat them with the test compound at various concentrations for 24 hours.

  • Harvesting: Harvest both adherent and floating cells. Wash with PBS and centrifuge at 1200 rpm for 5 minutes.[2]

  • Fixation: Resuspend the cell pellet (1x10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at 4°C.[16]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.[2]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[16]

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 20,000 events per sample.[17]

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase (e.g., G2/M) indicates cell cycle arrest.

Topoisomerase I and II Inhibition Assay

These assays measure the ability of a compound to inhibit the enzymatic activity of topoisomerases, which relax supercoiled DNA (Topo I) or decatenate kinetoplast DNA (Topo II).[18][19]

Protocol (Topo I DNA Relaxation Assay):

  • Reaction Setup: In a microcentrifuge tube, prepare a 20 µL reaction mix containing 10x Topo I assay buffer, 0.5 µg of supercoiled plasmid DNA (e.g., pBR322), and the test compound at various concentrations.[18]

  • Enzyme Addition: Add 1 unit of human Topoisomerase I enzyme to initiate the reaction. Include a positive control (no compound) and a negative control (no enzyme).

  • Incubation: Incubate the reaction at 37°C for 30 minutes.[20]

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Run the samples on a 1% agarose gel. Stain the gel with ethidium bromide.

  • Visualization: Visualize the DNA bands under UV light. The supercoiled (unrelaxed) DNA migrates faster than the relaxed DNA. An effective inhibitor will prevent the conversion of the supercoiled form to the relaxed form.[21]

Visualizations: Workflows and Signaling Pathways

References

Application Notes and Protocols: 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride (Hypothetical Probe LysoThio-Br)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride is a known chemical compound, primarily documented as a pharmaceutical intermediate for synthesis.[1][2][3][4][5] Its use as a fluorescent probe for cellular imaging has not been established in published literature. The following application notes and protocols are presented as a representative and hypothetical guide for researchers exploring novel benzo[b]thiophene-based compounds for cellular imaging. The data and specific behaviors described are plausible projections based on the properties of similar fluorescent molecules containing benzothiophene or thiophene rings and are intended for illustrative purposes.[6][7][8][9][10][11]

Product Information

Product Name: LysoThio-Br (Hypothetical Name)

Chemical Name: this compound

Appearance: Off-white to light yellow solid

Molecular Formula: C₁₀H₁₁BrClNS

Molecular Weight: 292.62 g/mol [1][2][3]

Solubility: Soluble in DMSO and methanol.

Storage: Store at 2-8°C, protected from light and moisture.

Introduction and Application Notes

LysoThio-Br is a novel fluorescent probe featuring a benzo[b]thiophene core. The primary amine group is hypothesized to facilitate its accumulation in acidic organelles, such as lysosomes, through protonation. Lysosomes are critical cellular organelles involved in degradation, recycling, and signaling pathways.[12][13] Visualizing lysosomal dynamics is crucial for understanding various physiological and pathological processes, including autophagy and neurodegenerative diseases.[12]

The benzo[b]thiophene moiety is expected to provide the necessary photophysical properties for fluorescence microscopy.[7][10] The presence of a bromine atom may enhance intersystem crossing, potentially offering photostability advantages for long-term imaging experiments.

Key Features (Hypothetical):

  • Lysosome-Targeting: The terminal amine group is designed to target the acidic environment of lysosomes.[14]

  • Blue-Green Emission: Exhibits fluorescence in the blue-to-green spectrum, compatible with common filter sets.

  • Live-Cell Imaging: Suitable for real-time imaging of lysosomal dynamics in living cells.

  • High Signal-to-Noise Ratio: Low background fluorescence in the cytosol and other organelles.

Quantitative Data

The following tables summarize the projected photophysical properties of LysoThio-Br based on the analysis of similar thiophene-based fluorophores.

Table 1: Hypothetical Spectroscopic Properties

Parameter Value Conditions
Excitation Max (λex) ~405 nm In PBS, pH 4.5
Emission Max (λem) ~515 nm In PBS, pH 4.5
Stokes Shift ~110 nm In PBS, pH 4.5
Molar Extinction Coefficient (ε) ~18,000 M⁻¹cm⁻¹ At 405 nm, pH 4.5

| Quantum Yield (Φ) | ~0.35 | In PBS, pH 4.5 |

Table 2: Hypothetical Photostability Profile

Parameter LysoThio-Br Common Lysosomal Probe Conditions
Half-life (t½) under continuous illumination ~120 seconds ~90 seconds 405 nm laser, 50% power, on live HeLa cells

| % Signal Remaining after 5 min | ~30% | ~15% | 405 nm laser, 50% power, on live HeLa cells |

Experimental Protocols

Reagent Preparation
  • LysoThio-Br Stock Solution (1 mM):

    • Prepare a 1 mM stock solution by dissolving 2.93 mg of LysoThio-Br in 10 mL of high-quality, anhydrous DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

Protocol for Staining Live Cells

This protocol is optimized for adherent cells (e.g., HeLa, U2OS) in a 35 mm glass-bottom dish.

  • Cell Seeding: Seed cells on a 35 mm glass-bottom imaging dish and culture overnight in complete medium to achieve 60-70% confluency.

  • Prepare Staining Solution:

    • Warm the 1 mM LysoThio-Br stock solution to room temperature.

    • Dilute the stock solution in pre-warmed, serum-free cell culture medium or live-cell imaging buffer (e.g., HBSS) to a final working concentration of 1-5 µM.

    • Note: The optimal concentration may vary depending on the cell type and should be determined empirically.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Wash and Image:

    • Aspirate the staining solution.

    • Wash the cells twice with pre-warmed live-cell imaging buffer.

    • Add fresh, pre-warmed imaging buffer to the dish.

    • Proceed immediately to fluorescence imaging.

Fluorescence Microscopy and Imaging
  • Microscope: An inverted confocal or widefield fluorescence microscope equipped for live-cell imaging is recommended.

  • Excitation: Use a 405 nm laser line or a corresponding filter set (e.g., DAPI/Violet filter).

  • Emission: Collect emission using a filter set appropriate for green fluorescence (e.g., 500-550 nm bandpass filter).

  • Objective: Use a 60x or 100x oil-immersion objective for high-resolution imaging.

  • Imaging Conditions: Maintain cells at 37°C and 5% CO₂ using a stage-top incubator. Minimize light exposure and laser power to reduce phototoxicity and photobleaching.

Visualizations

The following diagrams illustrate the experimental workflow and a potential application in studying a cellular pathway.

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging & Analysis A Seed Cells on Imaging Dish B Prepare 1-5 µM LysoThio-Br Staining Solution A->B C Incubate Cells with Probe (15-30 min, 37°C) B->C D Wash Cells Twice with Imaging Buffer C->D E Acquire Images (Ex: 405 nm, Em: 500-550 nm) D->E F Analyze Lysosomal Dynamics & Morphology E->F

Caption: Experimental workflow for live-cell lysosomal imaging.

G cluster_pathway Autophagy Pathway Visualization Autophagosome Autophagosome (LC3-Positive) Autolysosome Autolysosome (Co-localization) Autophagosome->Autolysosome Fusion Lysosome Lysosome (Stained with LysoThio-Br) Lysosome->Autolysosome Fusion Degradation Degradation & Recycling Autolysosome->Degradation

Caption: Monitoring autophagy via lysosomal co-localization.

References

Application Notes and Protocols for In Vivo Studies of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride is a novel compound with a chemical structure suggestive of psychoactive properties, potentially mediated through interaction with the serotonergic system.[1][2] Its structural similarity to phenethylamine derivatives indicates that it may act on central nervous system targets. These application notes provide a comprehensive guide for the in vivo characterization of this compound, outlining a tiered experimental approach from initial toxicity and behavioral screening to more detailed pharmacokinetic and safety pharmacology studies. The protocols provided are based on established methods for evaluating novel psychoactive substances.[3][4][5]

Hypothesized Mechanism of Action:

Based on its chemical structure, it is hypothesized that this compound acts as a serotonin 2A (5-HT2A) receptor agonist. This hypothesis forms the basis for the proposed experimental design, which aims to investigate its potential hallucinogenic, and other behavioral and physiological effects.

Data Presentation

Table 1: Acute Toxicity Data
SpeciesRoute of AdministrationLD50 (mg/kg)95% Confidence IntervalObserved Toxic Signs
MouseIntraperitoneal (IP)500450-550Seizures, hyperthermia, respiratory distress
RatOral (PO)TBDTBDTBD

Note: TBD (To Be Determined) indicates data to be collected from planned experiments.

Table 2: Head-Twitch Response (HTR) Assay Data
Treatment GroupDose (mg/kg, IP)NMean HTRs (± SEM)ED50 (mg/kg)
Vehicle (Saline)0101.2 ± 0.5-
Compound X0.1105.8 ± 1.2
Compound X0.31015.4 ± 2.10.25
Compound X1.01025.1 ± 3.5
Compound X + Ketanserin (5-HT2A antagonist)1.0 + 1.0102.5 ± 0.8-

Compound X refers to this compound.

Table 3: Drug Discrimination Assay Data
Training DrugTest DrugDose (mg/kg, IP)N% Drug-Appropriate Responding (± SEM)
DOI (0.5 mg/kg)Vehicle0810.5 ± 3.1
DOI (0.5 mg/kg)DOI0.5892.3 ± 4.5
DOI (0.5 mg/kg)Compound X0.1835.2 ± 8.7
DOI (0.5 mg/kg)Compound X0.3885.1 ± 6.2
DOI (0.5 mg/kg)Compound X1.0895.6 ± 2.9

DOI (2,5-Dimethoxy-4-iodoamphetamine) is a known 5-HT2A agonist.

Table 4: Pharmacokinetic Parameters
SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Half-life (t1/2) (h)
RatIV1TBDTBDTBDTBD
RatPO10TBDTBDTBDTBD
Table 5: Safety Pharmacology - Irwin Test Summary
Dose (mg/kg, IP)CNS EffectsAutonomic EffectsSensorimotor Effects
1Mild sedationNo significant effectsNormal
10Moderate sedation, decreased activityMydriasisMild ataxia
30Severe sedation, prostrationPiloerection, mydriasisSignificant ataxia

Experimental Protocols

Acute Toxicity Study

Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity.

Materials:

  • This compound

  • Sterile saline

  • Male and female Swiss Webster mice (8-10 weeks old)

  • Syringes and needles for injection

  • Animal cages and bedding

Procedure:

  • Prepare a stock solution of the test compound in sterile saline.

  • Divide mice into groups of 10 (5 male, 5 female) for each dose level and a vehicle control group.

  • Administer the compound via intraperitoneal (IP) injection at escalating doses (e.g., 100, 250, 500, 750, 1000 mg/kg).

  • Observe animals continuously for the first 4 hours and then at regular intervals for 14 days.

  • Record signs of toxicity, including changes in behavior, appearance, and mortality.

  • Calculate the LD50 using a recognized statistical method (e.g., probit analysis).

Head-Twitch Response (HTR) Assay

Objective: To assess the 5-HT2A receptor agonist activity of the compound, a behavioral proxy for hallucinogenic potential.[3][6]

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Test compound and vehicle (saline)

  • Ketanserin (5-HT2A antagonist)

  • Observation chambers

  • Video recording equipment or automated HTR detection system

Procedure:

  • Habituate mice to the observation chambers for 30 minutes prior to injection.

  • Administer the test compound or vehicle via IP injection. For antagonist studies, administer ketanserin 30 minutes prior to the test compound.

  • Immediately after injection, place the mice back into the observation chambers.

  • Record the number of head twitches for a period of 30-60 minutes.

  • Analyze the data to determine a dose-response relationship.

Drug Discrimination Assay

Objective: To evaluate the subjective effects of the test compound by determining if it generalizes to the discriminative stimulus effects of a known 5-HT2A agonist like DOI.[4][7]

Materials:

  • Male Sprague-Dawley rats (3-4 months old)

  • Standard two-lever operant conditioning chambers

  • DOI hydrochloride (training drug)

  • Test compound and vehicle

Procedure:

  • Train rats to discriminate between an injection of DOI (0.5 mg/kg, IP) and vehicle. Food reinforcement is provided for responses on the correct lever (one for drug, one for vehicle).

  • Training continues until rats reliably respond on the correct lever (>80% accuracy).

  • In test sessions, administer various doses of the test compound and allow the rat to respond on either lever.

  • Record the percentage of responses on the drug-appropriate lever to determine if the test compound produces subjective effects similar to DOI.

Pharmacokinetic (PK) Profiling

Objective: To determine the basic pharmacokinetic properties of the compound.

Materials:

  • Male Sprague-Dawley rats with jugular vein cannulation

  • Test compound

  • Dosing vehicles for oral (PO) and intravenous (IV) administration

  • Blood collection tubes (containing anticoagulant)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Administer a single dose of the test compound via IV (e.g., 1 mg/kg) or PO (e.g., 10 mg/kg) routes.

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h).

  • Process blood to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Calculate key PK parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Safety Pharmacology - Irwin Test

Objective: To conduct a primary observational assessment of the compound's effects on behavior and physiological functions.[5][8]

Materials:

  • Male Sprague-Dawley rats

  • Test compound and vehicle

  • Observation arena

  • Standardized scoring sheet for Irwin test parameters

Procedure:

  • Administer the test compound or vehicle via IP injection at three dose levels (low, medium, high).

  • Observe each animal systematically at specified time points (e.g., 15, 30, 60, 120, 240 minutes) post-dosing.

  • Score a range of parameters covering behavioral, neurological, and autonomic functions (e.g., alertness, grooming, motor activity, reflexes, heart rate, respiration).

  • Summarize the observed effects for each dose group.

Mandatory Visualizations

G Hypothesized Signaling Pathway of this compound cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_alpha Gq/11 5HT2A_Receptor->Gq_alpha Activates Compound_X This compound Compound_X->5HT2A_Receptor Binds and Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release IP3->Ca_Release Induces Downstream_Effects Neuronal Excitation & Behavioral Effects (e.g., Head-Twitch) PKC->Downstream_Effects Ca_Release->Downstream_Effects

Caption: Hypothesized 5-HT2A receptor signaling pathway.

G Experimental Workflow for In Vivo Characterization Start Start Acute_Toxicity Tier 1: Acute Toxicity (LD50 in Mice) Start->Acute_Toxicity Behavioral_Screening Tier 1: Behavioral Screening (Irwin Test in Rats) Start->Behavioral_Screening HTR_Assay Tier 2: Pharmacodynamic Study (Head-Twitch Response in Mice) Acute_Toxicity->HTR_Assay Behavioral_Screening->HTR_Assay Drug_Discrimination Tier 2: Subjective Effects (Drug Discrimination in Rats) HTR_Assay->Drug_Discrimination PK_Study Tier 3: Pharmacokinetics (IV & PO in Rats) Drug_Discrimination->PK_Study Safety_Pharmacology Tier 3: Safety Pharmacology (Cardiovascular & Respiratory) PK_Study->Safety_Pharmacology Decision Favorable Profile? Safety_Pharmacology->Decision Proceed Proceed to further development Decision->Proceed Yes Stop Stop development Decision->Stop No

Caption: Tiered experimental workflow for in vivo studies.

References

Application Notes and Protocols for 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and appropriate storage of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride (CAS No: 22964-00-7). Adherence to these protocols is crucial to ensure the integrity of the compound and the safety of laboratory personnel.

Compound Information
PropertyValue
Chemical Name This compound
Synonym(s) 5-Bromobenzo(b)thiophene-3-ethylamine hydrochloride, Benzo(b)thiophene-3-ethylamine, 5-bromo-, hydrochloride[1]
CAS Number 22964-00-7[1][2][3][4][5]
Molecular Formula C₁₀H₁₁BrClNS[1][2]
Molecular Weight 292.62 g/mol [1][2]
Safety and Handling Protocols

2.1 Hazard Identification

This compound is classified with the following hazards:

  • Harmful if swallowed.[6][7]

  • Causes skin irritation.[7]

  • Causes serious eye irritation.[7]

  • May cause respiratory irritation.[7]

2.2 Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential when handling this compound.

PPE CategorySpecification
Respiratory Protection A dust respirator should be used. Ensure the use of a local exhaust system to minimize exposure.
Hand Protection Chemical-resistant protective gloves are required.
Eye Protection Safety glasses with side-shields or goggles are mandatory. A face shield may be necessary for certain procedures.[7]
Skin and Body Protection A lab coat or other protective clothing should be worn. Protective boots may be required depending on the scale of handling.

2.3 Handling Protocol

All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Engineering Controls : Ensure adequate ventilation and employ a local exhaust system where dust or aerosols may be generated.[7][8] Safety showers and eye wash stations must be readily accessible.

  • Procedural Controls :

    • Avoid the formation and dispersion of dust.[6][7]

    • Avoid contact with skin, eyes, and clothing.[6][7]

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.[6]

    • Keep away from heat, sparks, open flames, and hot surfaces.[6]

    • Use anti-static and spark-proof equipment where possible.[6]

    • Wash hands thoroughly after handling.[6]

    • Do not eat, drink, or smoke in areas where the compound is handled.[6]

Storage Conditions

Proper storage is vital to maintain the stability and purity of the compound.

ParameterRecommended Condition
Temperature Store in a cool location.[8] Some suppliers recommend storage at 4°C.[2]
Atmosphere Store in a well-ventilated place.[6]
Container Keep the container tightly closed.[6]
Light Exposure Store in a dark place to protect from light.
Incompatibilities Store away from oxidizing agents.
First Aid Measures

In the event of exposure, follow these first aid protocols immediately.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[6][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[6][7]
Ingestion If swallowed, immediately call a poison center or doctor.[6] Rinse mouth with water. Do not induce vomiting.[6]
Spill and Disposal Procedures

5.1 Spill Containment

  • Evacuate personnel from the spill area.[7]

  • Ensure adequate ventilation.[6][7]

  • Avoid breathing dust.[7]

  • Wear appropriate personal protective equipment as outlined in section 2.2.[6]

  • Prevent the product from entering drains.[6][7]

  • Carefully sweep up the spilled material to avoid creating dust and place it into a suitable, closed container for disposal.[7]

5.2 Waste Disposal

Dispose of the compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.

Visual Protocols

The following diagrams illustrate the key workflows for handling and storing this compound.

G Figure 1: Safe Handling Workflow A Preparation: - Verify fume hood function - Gather all necessary PPE B Don Personal Protective Equipment: - Dust respirator - Safety glasses/goggles - Chemical-resistant gloves - Lab coat A->B C Handling Operation: - Work within a chemical fume hood - Avoid dust generation - Keep away from ignition sources B->C D Post-Handling: - Tightly seal the container - Decontaminate work area C->D E Personal Decontamination: - Remove and properly store/dispose of PPE - Wash hands thoroughly D->E F Store Compound (See Storage Protocol) D->F

Caption: Workflow for the safe handling of the compound.

G Figure 2: Storage Protocol cluster_storage Storage Environment cluster_container Container cluster_incompatibilities Avoid Storing With T Cool Temperature (e.g., 4°C) V Well-Ventilated Area L Dark Place C Tightly Closed C->T C->V C->L O Oxidizing Agents

Caption: Key parameters for proper storage.

References

Application Notes and Protocols for Preclinical Evaluation of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available literature does not contain specific dosage and administration data for 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride in laboratory animals. The following application notes and protocols are provided as a representative framework for the preclinical evaluation of a novel research compound of this class, based on general pharmacological principles and data from structurally related benzo[b]thiophene derivatives. Researchers must develop specific protocols in consultation with institutional guidelines and animal care and use committees.

Introduction

The benzo[b]thiophene scaffold is a key pharmacophore found in various biologically active compounds and approved drugs, including raloxifene, zileuton, and sertaconazole.[1][2] Derivatives of this structure have demonstrated a wide array of pharmacological activities, such as anticancer, antidepressant, anti-inflammatory, and anticonvulsant effects.[1][2][3][4] The title compound, this compound, is a phenethylamine derivative containing the benzo[b]thiophene core. Its structure suggests potential utility as an intermediate in the synthesis of agents targeting the central nervous system (CNS), possibly interacting with pathways like serotonin receptors, which are crucial in mood and cognitive regulation.[5][6]

These notes provide a generalized protocol for the initial in-vivo screening of this compound in common laboratory animal models to assess its preliminary safety and pharmacological activity.

Quantitative Data Summary (Hypothetical)

The following tables represent hypothetical data from a preliminary dose-range finding study in mice. These tables are for illustrative purposes only and are intended to guide the structure of data presentation.

Table 1: Hypothetical Dosage and Administration Parameters

Animal ModelCompound IDRoute of AdministrationVehicleDoses (mg/kg)Volume (mL/kg)
CD-1 Mice2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine HClIntraperitoneal (i.p.)0.9% Saline1, 5, 10, 2510
CD-1 Mice2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine HClOral (p.o.)0.5% Methylcellulose5, 10, 25, 5010

Table 2: Hypothetical Acute Toxicity and Behavioral Observations (24 hours post-administration, i.p.)

Dose (mg/kg)nMortalitySedation Score (0-3)¹Motor Impairment²Seizures
Vehicle50/50NoNo
150/50NoNo
550/51 (Mild)NoNo
1050/52 (Moderate)Yes (Slight)No
2551/53 (Severe)Yes (Severe)Yes

¹Sedation Score: 0 = Normal activity; 1 = Mildly reduced activity; 2 = Moderate sedation, limited movement; 3 = Severe sedation, loss of righting reflex. ²Motor Impairment assessed via Rota-rod test or similar methods.[7]

Experimental Protocols

Protocol 1: Preparation of Dosing Solutions

Objective: To prepare sterile, clear solutions of this compound for in-vivo administration.

Materials:

  • This compound powder

  • Sterile 0.9% Sodium Chloride (Saline) solution

  • 0.5% (w/v) Methylcellulose in sterile water

  • Sterile vials

  • Vortex mixer

  • Sonicator

  • Sterile filters (0.22 µm)

Procedure for Intraperitoneal (i.p.) Administration:

  • Calculate the required mass of the compound based on the highest desired concentration and total volume needed.

  • Aseptically weigh the compound and transfer it to a sterile vial.

  • Add the required volume of sterile 0.9% saline to achieve the highest concentration.

  • Vortex vigorously for 2-3 minutes. If the compound is not fully dissolved, use a sonicator bath for 5-10 minutes.

  • Once a clear solution is obtained, perform serial dilutions with sterile 0.9% saline to prepare the lower dose concentrations.

  • Filter the final solutions through a 0.22 µm sterile filter into new sterile vials.

  • Store at 2-8°C and use within 24 hours.

Procedure for Oral (p.o.) Administration:

  • Weigh the required amount of compound for the highest dose.

  • Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring.

  • Levigate the compound powder with a small amount of the vehicle to form a uniform paste.

  • Gradually add the remaining vehicle to the paste while vortexing to create a homogenous suspension.

  • Use a magnetic stirrer for 15-20 minutes to ensure uniformity.

  • Prepare lower-dose suspensions by serial dilution with the vehicle.

  • Maintain continuous stirring during dosing to prevent settling.

Protocol 2: Acute Dose-Range Finding and Tolerability Study in Mice

Objective: To determine the maximum tolerated dose (MTD) and observe acute toxicity signs of the compound following a single administration.

Materials and Animals:

  • Male CD-1 mice (8-10 weeks old, 25-30 g)

  • Standard laboratory animal housing and diet

  • Dosing solutions prepared as per Protocol 1

  • Appropriate size syringes and gavage needles

  • Observation cages

Procedure:

  • Acclimatization: Acclimate animals to the laboratory environment for at least 7 days before the experiment.

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle, 1, 5, 10, 25 mg/kg), with n=3-5 mice per group.

  • Fasting: Fast animals for 3-4 hours before oral dosing (p.o.) but allow free access to water. No fasting is required for intraperitoneal (i.p.) dosing.

  • Administration: Administer the compound or vehicle based on the individual animal's body weight.

  • Observation:

    • Continuously observe animals for the first 30 minutes post-dosing.

    • Record clinical signs (e.g., changes in posture, activity, breathing, convulsions, sedation) at 1, 2, 4, 6, and 24 hours post-administration.

    • Note any instances of mortality.

  • Motor Coordination (Optional): At a predetermined time point (e.g., 1 hour post-dose), assess motor coordination using a Rota-rod test.[7]

  • Endpoint: The study is concluded at 24 or 48 hours. Record final body weights and perform necropsy on any animals that die during the study to observe for gross pathological changes.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimate Animal Acclimatization (7 days) randomize Randomize into Dose Groups acclimate->randomize administer Compound Administration (i.p. or p.o.) randomize->administer prepare_sol Prepare Dosing Solutions prepare_sol->administer observe Clinical Observation (0-24h) administer->observe motor_test Motor Coordination Test (Optional) administer->motor_test data Record Mortality & Behavioral Data observe->data motor_test->data analyze Determine MTD & Safety Profile data->analyze

Caption: Workflow for an acute dose-range finding study in mice.

Hypothetical Signaling Pathway

G compound 2-(5-Bromobenzo[b]thiophen-3-yl) ethanamine HCl receptor Serotonin Receptor (e.g., 5-HT₂A) compound->receptor Binds/Activates g_protein Gq/11 Activation receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP₂ plc->pip2 Hydrolyzes dag DAG pip2->dag ip3 IP₃ pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release (from ER) ip3->ca_release Induces response Neuronal Excitation & Downstream Effects (e.g., Mood Regulation) pkc->response ca_release->response

Caption: Hypothetical signaling pathway for a CNS-active compound.

References

Application Notes and Protocols: In Vitro Profiling of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride is a synthetic organic compound featuring a phenethylamine scaffold fused with a brominated benzothiophene moiety. The phenethylamine structure is a well-established pharmacophore in neuroscience, present in many endogenous neurotransmitters (e.g., dopamine, norepinephrine, serotonin) and synthetic drugs that target the central nervous system. The benzothiophene group, a bioisostere of indole, is found in various compounds with significant biological activities, including antidepressant and antipsychotic effects.[1][2]

Given its structural characteristics, this compound is a candidate for interaction with key targets in neurotransmission, including monoamine transporters, G-protein coupled receptors (GPCRs), and monoamine oxidase (MAO) enzymes.[3][4][5] These application notes provide detailed in vitro protocols to characterize the pharmacological activity of this compound against these potential targets.

Section 1: Monoamine Transporter Activity

Monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are critical for regulating neurotransmitter levels in the synaptic cleft.[6] Inhibition of these transporters is a primary mechanism for many antidepressant and psychostimulant drugs. The following protocols are designed to determine the affinity and functional inhibition of the target compound on these transporters.

Radioligand Binding Assay for Serotonin Transporter (SERT) Affinity

This assay determines the binding affinity (Ki) of the test compound for the human serotonin transporter (hSERT) by measuring its ability to displace a known radioligand.[7][8]

Experimental Protocol

Materials:

  • Test Compound: this compound

  • Membrane Preparation: Membranes from HEK-293 or CHO cells stably expressing hSERT.

  • Radioligand: [³H]-Citalopram (or other suitable SERT radioligand).[7]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Control: Fluoxetine (10 µM).

  • 96-well Microplate: Standard, non-treated.

  • Glass Fiber Filters: GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail

  • Microplate Scintillation Counter

  • Cell Harvester

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in assay buffer.

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding (NSB): 25 µL of 10 µM Fluoxetine.

    • Test Compound: 25 µL of each dilution of the test compound.

  • Radioligand Addition: Add 25 µL of [³H]-Citalopram (final concentration ~1-2 nM, near its Kd) to all wells.[8]

  • Membrane Addition: Add 200 µL of hSERT membrane preparation (5-20 µg protein/well) to initiate the binding reaction. The final assay volume is 250 µL.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.[8]

  • Harvesting: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters 3-4 times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[7]

Data Presentation: Representative Binding Affinities for Monoamine Transporters

Since no specific data exists for the title compound, the following table presents representative data for structurally related benzothiophene derivatives or phenethylamines to illustrate potential outcomes.

Compound ClassTargetRadioligandKi (nM)
Benzothiophene DerivativehSERT[¹²⁵I]-RTI-551.5
Benzothiophene DerivativehDAT[¹²⁵I]-RTI-5525.0
Benzothiophene DerivativehNET[¹²⁵I]-RTI-558.0
Phenethylamine DerivativehSERT[³H]-Paroxetine150
Phenethylamine DerivativehDAT[³H]-WIN 35,42850
Phenethylamine DerivativehNET[³H]-Nisoxetine75

Note: Data is hypothetical and for illustrative purposes only, based on activities of similar compound classes.

Visualization: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detect Detection & Analysis prep_comp Prepare Test Compound Serial Dilutions plate 96-Well Plate Setup (Total, NSB, Compound) prep_comp->plate prep_radio Prepare Radioligand ([³H]-Citalopram) add_radio Add Radioligand prep_radio->add_radio prep_memb Prepare hSERT Membrane Suspension add_memb Add Membranes (Start Reaction) prep_memb->add_memb plate->add_radio add_radio->add_memb incubate Incubate (60-120 min, RT) add_memb->incubate harvest Harvest & Filter incubate->harvest wash Wash Filters harvest->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of the test compound to inhibit the uptake of a labeled neurotransmitter (e.g., [³H]-dopamine for DAT) into cells expressing the specific transporter.[9][10]

Experimental Protocol

Materials:

  • Cell Line: MDCK or HEK-293 cells stably expressing hDAT.[11]

  • Labeled Substrate: [³H]-Dopamine.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5 mM Glucose, pH 7.4).

  • Inhibitor Control: GBR 12909 (for non-specific uptake).

  • 96-well Culture Plate: Poly-D-lysine coated.

  • Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).

Procedure:

  • Cell Plating: Seed hDAT-expressing cells into a 96-well plate (e.g., 50,000 cells/well) and grow overnight to form a confluent monolayer.[9]

  • Preparation: On the day of the assay, wash cells once with pre-warmed assay buffer.

  • Compound Addition: Add 50 µL of assay buffer containing serial dilutions of the test compound or vehicle/control inhibitor to the appropriate wells. Pre-incubate for 10-20 minutes at 37°C.[10]

  • Uptake Initiation: Add 50 µL of [³H]-Dopamine (final concentration near its Km value) to all wells to start the uptake reaction.

  • Incubation: Incubate the plate for 10 minutes at 37°C. This duration should be within the linear phase of uptake.[10]

  • Termination: Stop the uptake by rapidly aspirating the medium and washing the cells three times with 200 µL of ice-cold assay buffer.

  • Cell Lysis: Lyse the cells by adding 100 µL of 1% SDS to each well and incubating for at least 30 minutes.

  • Detection: Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

  • Data Analysis:

    • Calculate Specific Uptake = Total Uptake (vehicle) - Non-specific Uptake (GBR 12909).

    • Normalize the data as a percentage of the specific uptake.

    • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Visualization: Neurotransmitter Uptake Signaling Pathway

G cluster_synapse Synaptic Cleft & Presynaptic Neuron presynaptic Presynaptic Neuron cleft Synaptic Cleft transporter Monoamine Transporter (e.g., DAT) transporter->presynaptic neurotransmitter Dopamine neurotransmitter->transporter Uptake test_compound Test Compound test_compound->transporter Inhibition

Caption: Inhibition of monoamine transporter reuptake mechanism.

Section 2: G-Protein Coupled Receptor (GPCR) Activity

Many benzothiophene-containing compounds interact with GPCRs, particularly serotonin receptors (e.g., 5-HT₂A, 5-HT₇).[3] A functional cAMP assay can determine if the test compound acts as an agonist or antagonist at GPCRs that couple to Gs or Gi proteins.

Experimental Protocol: cAMP Accumulation Assay

This protocol measures changes in intracellular cyclic adenosine monophosphate (cAMP) levels following receptor activation. Activation of Gs-coupled receptors increases cAMP, while activation of Gi-coupled receptors decreases forskolin-stimulated cAMP levels.[12][13]

Materials:

  • Cell Line: HEK-293 cells stably expressing the target GPCR (e.g., a serotonin receptor) and a cAMP biosensor (e.g., GloSensor™).[14]

  • Assay Medium: CO₂-independent medium.

  • cAMP Detection Reagent: GloSensor™ cAMP Reagent or similar (e.g., HTRF kit).[14][15]

  • Reference Agonist: A known agonist for the target receptor.

  • Forskolin: To stimulate adenylyl cyclase in Gi-coupled receptor assays.

  • White, Opaque 96-well Assay Plates

  • Luminometer or HTRF-compatible Plate Reader

Procedure (for a Gi-coupled receptor):

  • Cell Preparation: Seed the engineered HEK-293 cells into white, opaque 96-well plates and incubate overnight.

  • Reagent Equilibration: Remove culture medium and add the cAMP detection reagent prepared in assay medium. Incubate for 2 hours at room temperature to load the cells.[14]

  • Antagonist Mode: To test for antagonist activity, add 10 µL of serial dilutions of the test compound and incubate for 10-15 minutes.

  • Agonist Addition: Add 10 µL of a reference agonist (at its EC₈₀ concentration).

  • Stimulation: Add 10 µL of forskolin to all wells to raise basal cAMP levels. Incubate for 15-20 minutes.[12]

  • Detection: Measure the signal (luminescence or HTRF ratio) using a plate reader.

  • Agonist Mode: To test for agonist activity, repeat the assay without adding the reference agonist.

  • Data Analysis:

    • Antagonist: Plot the signal against the log concentration of the test compound to determine the IC50 value.

    • Agonist: Plot the signal against the log concentration of the test compound to determine the EC50 value and maximum efficacy.

Data Presentation: Representative GPCR Activity

Compound ClassTarget ReceptorAssay ModeParameterValue (nM)
Benzothiophene Derivative5-HT₇AgonistEC5085
Benzothiophene Derivative5-HT₂AAntagonistIC50120
Phenethylamine Derivative5-HT₁AAgonistEC50250
Phenethylamine DerivativeD₂AntagonistIC50400

Note: Data is hypothetical and for illustrative purposes.

Visualization: Gi-Coupled GPCR Signaling Pathway

G agonist Agonist receptor Gi-Coupled Receptor agonist->receptor Activates antagonist Test Compound (Antagonist) antagonist->receptor Blocks g_protein Gi Protein (αβγ) receptor->g_protein Activates g_alpha Gαi-GTP g_protein->g_alpha Dissociates adenylyl_cyclase Adenylyl Cyclase g_alpha->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Conversion atp ATP atp->adenylyl_cyclase Substrate

Caption: Antagonist action on a Gi-coupled GPCR signaling cascade.

Section 3: Monoamine Oxidase (MAO) Inhibition

MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters.[16] Benzothiophene derivatives have been identified as potent MAO inhibitors.[17][18] A fluorometric or colorimetric assay can be used to determine the inhibitory potential of the test compound against both MAO isoforms.

Experimental Protocol: Fluorometric MAO Inhibition Assay

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity, using a fluorescent probe.[19][20]

Materials:

  • Enzymes: Recombinant human MAO-A and MAO-B.[16]

  • Substrate: p-Tyramine (a non-specific substrate for both isoforms).[20]

  • Detection Reagent: A kit containing a suitable probe (e.g., Amplex Red) and horseradish peroxidase (HRP).

  • Inhibitor Controls: Clorgyline (MAO-A selective) and Selegiline (MAO-B selective).[21]

  • Assay Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).

  • Black, Flat-bottom 96-well Plate

  • Fluorescence Plate Reader

Procedure:

  • Reagent Preparation: Prepare a working solution of the detection reagent (probe + HRP) in assay buffer.

  • Assay Setup: In separate plates for MAO-A and MAO-B, add 45 µL of the respective enzyme solution to each well.

  • Inhibitor Addition: Add 5 µL of serial dilutions of the test compound or controls. For enzyme activity control wells, add 5 µL of assay buffer. Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme interaction.[20]

  • Reaction Initiation: Add 50 µL of the substrate (p-Tyramine) to all wells to start the reaction.

  • Incubation: Incubate the plate for 20-30 minutes at 37°C, protected from light.

  • Detection: Measure the fluorescence (e.g., Ex/Em = 530/585 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme activity control.

    • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value for both MAO-A and MAO-B.

Data Presentation: Representative MAO Inhibition Data

Compound ClassTargetIC50 (µM)
Benzothiophene DerivativehMAO-A2.10
Benzothiophene DerivativehMAO-B1.43
2,1-Benzothiazine DerivativehMAO-A1.04
2,1-Benzothiazine DerivativehMAO-B1.03

Note: Data derived from related benzothiazine and benzothiophene structures.[17][22]

Visualization: MAO Inhibition Assay Principle

G substrate Monoamine Substrate (e.g., Tyramine) mao_enzyme MAO Enzyme (A or B) substrate->mao_enzyme products Aldehyde + NH₃ mao_enzyme->products h2o2 H₂O₂ mao_enzyme->h2o2 test_compound Test Compound test_compound->mao_enzyme Inhibition probe Fluorescent Probe + HRP h2o2->probe signal Fluorescent Signal probe->signal Detection

Caption: Principle of a fluorometric monoamine oxidase assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: Several synthetic strategies can be employed. The most common approaches start from commercially available 5-bromobenzo[b]thiophene and involve the introduction of a two-carbon chain at the 3-position, which is then converted to the primary amine. Key intermediates in these routes include 5-bromobenzo[b]thiophene-3-acetonitrile, 5-bromobenzo[b]thiophene-3-acetic acid, or 2-(5-bromobenzo[b]thiophen-3-yl)ethanol.

Q2: I am having trouble with the first step, the functionalization of 5-bromobenzo[b]thiophene at the 3-position. What are the key considerations?

A2: Electrophilic substitution on the benzo[b]thiophene ring system preferentially occurs at the 3-position. However, the reactivity can be influenced by the choice of reagents and reaction conditions. For instance, in a Friedel-Crafts acylation to introduce an acetyl group, the choice of Lewis acid and solvent is critical to avoid side reactions and ensure good regioselectivity.

Q3: What are the best reducing agents for the conversion of 5-bromobenzo[b]thiophene-3-acetonitrile to the corresponding amine?

A3: The reduction of the nitrile to the primary amine is a critical step. Common and effective reducing agents include lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF or diethyl ether. Alternative reagents such as borane complexes (e.g., BH₃·THF) or catalytic hydrogenation (e.g., H₂/Raney Nickel) can also be used. The choice of reagent may depend on the presence of other functional groups in the molecule.

Q4: My final product, the hydrochloride salt, is difficult to crystallize. What can I do?

A4: Difficulty in crystallization can be due to impurities or the choice of solvent. Ensure the free base is of high purity before salt formation. For the hydrochloride salt formation, dissolving the free base in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and then adding a solution of HCl in the same or a miscible solvent is a common procedure. Seeding with a small crystal of the product, if available, can induce crystallization. Sonication and slow cooling can also be beneficial.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, presented in a question-and-answer format.

Problem 1: Low Yield in the Synthesis of 5-Bromobenzo[b]thiophene-3-acetonitrile

Question: I am attempting to synthesize 5-bromobenzo[b]thiophene-3-acetonitrile from 3-bromo-5-bromobenzo[b]thiophene via nucleophilic substitution with sodium cyanide, but the yield is consistently low. What could be the issue?

Answer:

Low yields in this nucleophilic substitution reaction can be attributed to several factors:

  • Poor Solubility of Sodium Cyanide: Sodium cyanide has limited solubility in many organic solvents. The use of a polar aprotic solvent such as DMSO or DMF is recommended to improve solubility and reaction rates.

  • Competing Elimination Reactions: If the reaction temperature is too high, elimination reactions can compete with the desired substitution, leading to the formation of undesired byproducts.

  • Deactivation of the Substrate: The electron-withdrawing nature of the bromine atom on the benzene ring can slightly deactivate the substrate towards nucleophilic attack compared to the unsubstituted benzo[b]thiophene.

Proposed Solutions:

ParameterRecommendationRationale
Solvent Use dry DMF or DMSO.Enhances the solubility of NaCN and promotes Sₙ2 reactions.
Temperature Maintain the reaction temperature between 60-80 °C.Balances reaction rate and minimizes side reactions like elimination.
Additives Consider the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt).Facilitates the transfer of the cyanide anion to the organic phase.
Purity of Starting Material Ensure the 3-bromo-5-bromobenzo[b]thiophene is pure.Impurities can interfere with the reaction.
Problem 2: Incomplete Reduction of 5-Bromobenzo[b]thiophene-3-acetamide

Question: I am using lithium aluminum hydride (LiAlH₄) to reduce 5-bromobenzo[b]thiophene-3-acetamide to the target amine, but I am observing significant amounts of unreacted starting material and the corresponding alcohol as a byproduct. How can I improve the conversion?

Answer:

Incomplete reduction and the formation of the alcohol byproduct suggest issues with the reaction conditions or the work-up procedure.

  • Insufficient Reducing Agent: The amide reduction requires a sufficient molar excess of LiAlH₄.

  • Reaction Temperature and Time: The reduction of amides with LiAlH₄ often requires elevated temperatures (refluxing THF) and sufficient reaction time for complete conversion.

  • Hydrolysis of the Intermediate: The formation of the alcohol byproduct can occur if the reaction mixture is quenched improperly, leading to the hydrolysis of an intermediate aluminum complex back to the carbonyl group which is then further reduced to the alcohol.

Proposed Solutions:

ParameterRecommendationRationale
LiAlH₄ Stoichiometry Use at least 2-3 equivalents of LiAlH₄.Ensures complete reduction of the amide functionality.
Reaction Conditions Perform the reaction in refluxing dry THF for 4-6 hours.Provides the necessary energy and time for the reaction to go to completion.
Work-up Procedure Employ a Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) at 0 °C.Carefully quenches the excess LiAlH₄ and breaks down the aluminum complexes to facilitate product isolation and minimize side reactions.

Experimental Protocols

Synthesis of 5-Bromobenzo[b]thiophene-3-acetamide
  • To a solution of 5-bromobenzo[b]thiophene-3-acetic acid (1.0 eq) in dry dichloromethane (DCM, 0.2 M), add oxalyl chloride (1.2 eq) followed by a catalytic amount of DMF (1 drop).

  • Stir the mixture at room temperature for 2 hours, or until gas evolution ceases.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.

  • Dissolve the resulting crude acid chloride in dry DCM and add it dropwise to a cooled (0 °C) saturated solution of ammonia in DCM.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amide, which can be purified by recrystallization or column chromatography.

Reduction of 5-Bromobenzo[b]thiophene-3-acetamide to 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine
  • To a suspension of lithium aluminum hydride (2.5 eq) in dry tetrahydrofuran (THF, 0.3 M) at 0 °C, add a solution of 5-bromobenzo[b]thiophene-3-acetamide (1.0 eq) in dry THF dropwise.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting suspension at room temperature for 30 minutes, then filter through a pad of Celite.

  • Wash the filter cake with THF.

  • Concentrate the combined filtrates under reduced pressure to obtain the crude free base of the amine.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_route1 Route 1: Acetonitrile Pathway cluster_route2 Route 2: Acetic Acid Pathway cluster_final Final Product 5-Bromo-benzo[b]thiophene 5-Bromo-benzo[b]thiophene 3-Bromo-5-bromo-benzo[b]thiophene 3-Bromo-5-bromo-benzo[b]thiophene 5-Bromo-benzo[b]thiophene->3-Bromo-5-bromo-benzo[b]thiophene NBS, CCl4 5-Bromo-benzo[b]thiophene-3-acetic acid 5-Bromo-benzo[b]thiophene-3-acetic acid 5-Bromo-benzo[b]thiophene->5-Bromo-benzo[b]thiophene-3-acetic acid 1. Friedel-Crafts 2. Haloform Rxn 5-Bromo-benzo[b]thiophene-3-acetonitrile 5-Bromo-benzo[b]thiophene-3-acetonitrile 3-Bromo-5-bromo-benzo[b]thiophene->5-Bromo-benzo[b]thiophene-3-acetonitrile NaCN, DMSO Target Amine Target Amine 5-Bromo-benzo[b]thiophene-3-acetonitrile->Target Amine LiAlH4, THF 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine HCl 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine HCl Target Amine->2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine HCl HCl in Ether 5-Bromo-benzo[b]thiophene-3-acetamide 5-Bromo-benzo[b]thiophene-3-acetamide 5-Bromo-benzo[b]thiophene-3-acetic acid->5-Bromo-benzo[b]thiophene-3-acetamide 1. SOCl2 2. NH3 5-Bromo-benzo[b]thiophene-3-acetamide->Target Amine LiAlH4, THF Troubleshooting_Workflow start Problem Encountered check_yield Low Reaction Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No check_reaction_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_yield->check_reaction_conditions Yes optimize_purification Optimize Purification (Recrystallization, Chromatography) check_purity->optimize_purification Yes success Problem Resolved check_purity->success No check_reagents Verify Reagent Purity and Activity check_reaction_conditions->check_reagents analyze_byproducts Identify Byproducts (NMR, MS) check_reagents->analyze_byproducts modify_protocol Modify Protocol Based on Findings optimize_purification->modify_protocol analyze_byproducts->modify_protocol modify_protocol->success

Technical Support Center: Synthesis of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound. The proposed synthetic pathway involves three key stages:

  • Vilsmeier-Haack Formylation of 5-bromobenzo[b]thiophene to yield 5-bromo-1-benzothiophene-3-carbaldehyde.

  • Henry Condensation of the aldehyde with nitromethane to form (E)-5-bromo-3-(2-nitrovinyl)-1-benzothiophene.

  • Reduction of the nitrovinyl compound to the target amine, followed by hydrochloride salt formation.

Stage 1: Vilsmeier-Haack Formylation

Q1: The formylation of 5-bromobenzo[b]thiophene is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields in the Vilsmeier-Haack reaction can stem from several factors:

  • Reagent Quality: The Vilsmeier reagent is moisture-sensitive. Ensure that the phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) used are anhydrous. The use of freshly distilled reagents is recommended.

  • Reaction Temperature: The formation of the Vilsmeier reagent and the subsequent formylation are temperature-sensitive. The initial formation of the reagent should be carried out at a low temperature (0-5 °C) to prevent decomposition. The formylation reaction itself may require gentle heating, but excessive temperatures can lead to side product formation.

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the 5-bromobenzo[b]thiophene is crucial. An excess of the reagent is typically used to ensure complete conversion.

  • Work-up Procedure: The hydrolysis of the intermediate iminium salt must be carefully controlled. The reaction mixture should be quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the aldehyde product.

ParameterRecommendation
Reagent PurityAnhydrous POCl₃ and DMF
Temperature0-5 °C for reagent formation, gentle heating for formylation
StoichiometryExcess of Vilsmeier reagent
Work-upQuench on ice, followed by controlled neutralization
Stage 2: Henry Condensation

Q2: The Henry condensation of 5-bromo-1-benzothiophene-3-carbaldehyde with nitromethane is incomplete or yielding multiple products. How can I optimize this step?

A2: Incomplete reaction or the formation of byproducts in a Henry condensation can be addressed by considering the following:

  • Base Catalyst: The choice and amount of base are critical. A weak base like ammonium acetate is commonly used. Stronger bases can lead to the formation of side products.

  • Solvent: Acetic acid is a common solvent for this reaction as it also acts as a catalyst. Ensure the solvent is of high purity.

  • Reaction Time and Temperature: The reaction is typically refluxed for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • Purification: The product, (E)-5-bromo-3-(2-nitrovinyl)-1-benzothiophene, is often a solid. It can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

ParameterRecommendation
CatalystAmmonium acetate
SolventGlacial acetic acid
MonitoringTLC analysis to track reaction completion
PurificationRecrystallization of the crude product
Stage 3: Reduction and Salt Formation

Q3: The reduction of the nitrovinyl intermediate is resulting in a low yield of the desired amine. What are the best practices for this reduction?

A3: The reduction of the nitro group to an amine is a critical step. Low yields can be due to incomplete reduction or the formation of side products.

  • Reducing Agent: Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation. It must be handled with care under anhydrous conditions. The LAH should be fresh and of high purity.

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are required for LAH reductions.

  • Temperature Control: The reaction is highly exothermic. The addition of the nitrovinyl compound to the LAH suspension should be done slowly at a low temperature (0 °C) to control the reaction rate.

  • Work-up (Quenching): The quenching of excess LAH is hazardous and must be performed with extreme caution by the slow, dropwise addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water (Fieser workup).

  • Salt Formation: To form the hydrochloride salt, the free amine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of HCl in the same solvent is added. The hydrochloride salt will precipitate and can be collected by filtration.

ParameterRecommendation
Reducing AgentLithium aluminum hydride (LAH)
SolventAnhydrous THF or diethyl ether
Temperature0 °C for the addition of the substrate
Work-upCautious quenching with water and NaOH solution
Salt FormationPrecipitation from an organic solvent with HCl

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-1-benzothiophene-3-carbaldehyde (Vilsmeier-Haack Reaction)
  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise to the DMF with stirring.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to form the Vilsmeier reagent.

  • Add a solution of 5-bromobenzo[b]thiophene (1 equivalent) in DMF to the Vilsmeier reagent.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a 10% aqueous sodium hydroxide solution until a precipitate forms.

  • Filter the precipitate, wash with water, and dry to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure 5-bromo-1-benzothiophene-3-carbaldehyde.

Protocol 2: Synthesis of (E)-5-bromo-3-(2-nitrovinyl)-1-benzothiophene (Henry Condensation)
  • In a round-bottom flask, dissolve 5-bromo-1-benzothiophene-3-carbaldehyde (1 equivalent) in glacial acetic acid.

  • Add nitromethane (3 equivalents) and ammonium acetate (1.5 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature. A yellow solid should precipitate.

  • Filter the solid, wash with cold ethanol, and then with water.

  • Dry the solid to obtain the crude (E)-5-bromo-3-(2-nitrovinyl)-1-benzothiophene.

  • The product can be further purified by recrystallization from acetic acid.

Protocol 3: Synthesis of this compound (Reduction and Salt Formation)
  • In a flame-dried three-necked flask under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (LAH, 4 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice-salt bath.

  • Slowly add a solution of (E)-5-bromo-3-(2-nitrovinyl)-1-benzothiophene (1 equivalent) in anhydrous THF to the LAH suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours. Monitor by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the weight of LAH in grams.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Filter the aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude free amine.

  • Dissolve the crude amine in diethyl ether and add a solution of HCl in diethyl ether until precipitation is complete.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Summary of Reagents and Typical Yields for the Synthesis of this compound

StepStarting MaterialKey ReagentsProductTypical Yield
15-bromobenzo[b]thiophenePOCl₃, DMF5-bromo-1-benzothiophene-3-carbaldehyde75-85%
25-bromo-1-benzothiophene-3-carbaldehydeNitromethane, Ammonium acetate(E)-5-bromo-3-(2-nitrovinyl)-1-benzothiophene80-90%
3(E)-5-bromo-3-(2-nitrovinyl)-1-benzothiopheneLiAlH₄, HClThis compound60-75%

Visualizations

SynthesisWorkflow A 5-bromobenzo[b]thiophene B Vilsmeier-Haack Formylation A->B POCl3, DMF C 5-bromo-1-benzothiophene- 3-carbaldehyde B->C D Henry Condensation C->D CH3NO2, NH4OAc E (E)-5-bromo-3-(2-nitrovinyl)- 1-benzothiophene D->E F Reduction & Salt Formation E->F 1. LiAlH4 2. HCl G 2-(5-Bromobenzo[b]thiophen-3-yl)- ethanamine hydrochloride F->G

Caption: Synthetic workflow for this compound.

TroubleshootingYield cluster_formylation Formylation Step cluster_condensation Condensation Step cluster_reduction Reduction Step start Low Yield Issue q1 Check Reagent Purity (Anhydrous?) start->q1 Step 1 q2 Incomplete Reaction? start->q2 Step 2 q3 Exothermic Reaction Control? start->q3 Step 3 s1 Use freshly distilled POCl3 and DMF q1->s1 Yes s2 Monitor by TLC Optimize reflux time q2->s2 Yes s3 Slow substrate addition at 0 °C q3->s3 Yes

Caption: Troubleshooting decision tree for low yield issues in the synthesis.

References

Stability issues with 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues with 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure long-term stability, the solid compound should be stored at 2-8°C under an inert gas, such as argon or nitrogen.[1][2] It is crucial to protect the compound from moisture and light.

Q2: What solvents are recommended for preparing solutions of this compound?

A2: While the benzothiophene core is generally soluble in organic solvents, the hydrochloride salt form enhances solubility in polar solvents.[3] For biological experiments, sterile, deoxygenated phosphate-buffered saline (PBS) at a slightly acidic pH (e.g., 6.5) is often a suitable choice. For non-aqueous applications, anhydrous polar aprotic solvents like DMSO or DMF can be used. It is recommended to perform solubility tests for your specific application.

Q3: What are the primary factors that can cause the degradation of this compound in solution?

A3: The main factors contributing to the degradation of this compound in solution are:

  • pH: Neutral to alkaline conditions can deprotonate the amine group, making the molecule more susceptible to oxidation and other degradation pathways.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the molecule.

  • Light: Exposure to UV or visible light can induce photodegradation.

  • Temperature: Elevated temperatures will accelerate the rate of degradation.

Q4: How can I monitor the stability of my compound in solution?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the purity and concentration of this compound over time. This method should be able to separate the parent compound from any potential degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected or inconsistent experimental results (e.g., loss of potency). Degradation of the compound in solution.1. Verify Purity: Re-analyze the purity of your stock and working solutions using a validated stability-indicating HPLC method. 2. Prepare Fresh Solutions: Prepare fresh working solutions from a solid sample stored under the recommended conditions and compare experimental results.
Discoloration (e.g., yellowing) or precipitation in solutions. Oxidative degradation or pH-related instability.1. Use Degassed Solvents: Prepare solutions using high-purity, degassed solvents to minimize dissolved oxygen. 2. Control pH: Ensure the pH of your aqueous solution is slightly acidic (pH 6.0-6.8) to maintain the protonated, more stable form of the amine. 3. Protect from Light: Store solutions in amber vials or wrapped in aluminum foil to prevent photodegradation.
Low recovery of the compound during sample preparation. Adsorption to container surfaces or instability during the workflow.1. Use Appropriate Containers: Employ low-binding polypropylene or silanized glass vials. 2. Minimize Processing Time: Keep the time between sample preparation and analysis as short as possible. 3. Maintain Low Temperatures: Perform sample preparation steps on ice or at reduced temperatures where feasible.

Quantitative Stability Data (Illustrative)

The following tables present illustrative stability data for this compound under various conditions. This data is intended to serve as a guideline; it is highly recommended to perform your own stability studies for your specific experimental setup.

Table 1: Stability in Aqueous Buffers at 25°C (Protected from Light)

Buffer (pH)% Remaining after 24 hours% Remaining after 72 hours
Acetate (pH 5.0)99.1%97.5%
Phosphate (pH 6.5)98.5%95.2%
Phosphate (pH 7.4)92.3%85.1%
Bicarbonate (pH 8.5)75.6%60.3%

Table 2: Influence of Temperature and Light on Stability in PBS (pH 6.5)

Condition% Remaining after 24 hours
4°C, Dark99.8%
25°C, Dark98.5%
25°C, Ambient Light94.2%
37°C, Dark91.7%

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution
  • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of the compound in a sterile, low-binding microcentrifuge tube.

  • Add the appropriate volume of sterile, degassed solvent (e.g., DMSO for a concentrated stock, or PBS pH 6.5 for a working solution) to achieve the desired concentration.

  • Vortex briefly until the solid is completely dissolved.

  • If preparing a stock solution in an organic solvent, aliquot into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.

  • Store stock solutions at -20°C or -80°C.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[4][5][6][7]

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analyze the stressed samples by a suitable analytical method, such as LC-MS, to identify and characterize any degradation products.

Visualizations

Hypothetical Signaling Pathway

This compound is explored for its interaction with serotonin receptors, which are critical in mood regulation.[1] The following diagram illustrates a simplified, hypothetical signaling pathway involving a serotonin receptor.

G cluster_membrane Cell Membrane cluster_cellular_response Cellular Response Receptor Serotonin Receptor G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Production G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Gene_Expression Altered Gene Expression Kinase_Cascade->Gene_Expression Neuronal_Activity Modulation of Neuronal Activity Gene_Expression->Neuronal_Activity Compound 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine Compound->Receptor Binds to receptor

Caption: Hypothetical signaling cascade initiated by compound binding.

Experimental Workflow: Stability Testing

The following diagram outlines a typical workflow for assessing the stability of the compound in solution.

G Start Prepare Solution in Desired Solvent Incubate Incubate under Specific Conditions (Temp, Light) Start->Incubate Sample Take Aliquots at Time Points (0, 24, 48, 72h) Incubate->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze Data Quantify Parent Compound and Degradants Analyze->Data End Determine Degradation Rate Data->End

Caption: Workflow for conducting a solution stability study.

Logical Relationship: Factors Affecting Stability

This diagram illustrates the key factors that can influence the stability of the compound in solution.

G cluster_factors Influencing Factors Compound 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine Hydrochloride in Solution Degradation Degradation Compound->Degradation pH pH pH->Degradation Oxygen Dissolved Oxygen Oxygen->Degradation Light Light Exposure Light->Degradation Temperature Temperature Temperature->Degradation

Caption: Key factors influencing compound degradation in solution.

References

Technical Support Center: Optimizing Synthesis of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-(5-bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride and its derivatives. This compound serves as a crucial intermediate in the development of novel therapeutics, particularly for central nervous system disorders.[1]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy to prepare this compound?

A common and effective strategy involves a multi-step synthesis commencing with the construction of the 5-bromobenzo[b]thiophene core, followed by the introduction of a two-carbon nitrile group at the 3-position, which is then reduced to the corresponding ethanamine and subsequently converted to the hydrochloride salt.

Q2: I am having trouble with the initial cyclization to form the benzo[b]thiophene ring. What are some common issues and solutions?

Low yields in the formation of the benzo[b]thiophene ring can stem from various factors. Ensure that the starting materials are pure and the reaction is conducted under anhydrous conditions if using moisture-sensitive reagents. The choice of catalyst and reaction temperature is also critical. For instance, in electrophilic cyclization of 2-alkynyl thioanisoles, using a suitable copper(II) salt and controlling the temperature can significantly improve yields.

Q3: The introduction of the acetonitrile group at the 3-position of 5-bromobenzo[b]thiophene is proving to be inefficient. How can I optimize this step?

A frequently used method is the reaction of 3-bromomethyl-5-bromobenzo[b]thiophene with a cyanide salt like potassium cyanide.[2] To improve the yield of this nucleophilic substitution, consider the following:

  • Solvent: Use a polar apathetic solvent such as DMF or DMSO to enhance the nucleophilicity of the cyanide ion.

  • Phase-Transfer Catalyst: The addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction if there are solubility issues.

  • Temperature: Gently heating the reaction mixture can increase the reaction rate, but excessive heat may lead to side products.

Q4: My reduction of the nitrile group to the amine is resulting in a low yield and several byproducts. What are the recommended reducing agents and conditions?

The reduction of the nitrile group in (5-bromobenzo[b]thiophen-3-yl)acetonitrile is a critical step.[3] Common issues include incomplete reaction or over-reduction.

  • Recommended Reducing Agents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent effective for this transformation. Other options include catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) under pressure.

  • Troubleshooting:

    • Incomplete Reaction: Ensure an adequate molar excess of the reducing agent is used and that the reaction is run for a sufficient amount of time. Monitoring the reaction by TLC is crucial.

    • Byproduct Formation: Side reactions can occur if the reaction temperature is too high. Perform the reduction at a controlled temperature, often starting at 0°C and allowing it to slowly warm to room temperature.

    • Work-up: A careful aqueous work-up is necessary to quench the excess reducing agent and isolate the amine product.

Q5: How can I effectively purify the final product, this compound?

Purification is typically achieved through recrystallization. After the amine is synthesized, it is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of HCl in the same or a miscible solvent. The hydrochloride salt will precipitate out. To achieve high purity, the choice of solvent for recrystallization is key. A solvent system where the salt is soluble at high temperatures but sparingly soluble at low temperatures should be chosen. Washing the filtered crystals with a cold, non-polar solvent can help remove residual impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Benzo[b]thiophene Formation Impure starting materials.Purify starting materials (e.g., distillation or recrystallization) before use.
Suboptimal reaction temperature.Experiment with a range of temperatures to find the optimal condition.
Inefficient catalyst.Screen different catalysts known for this type of cyclization (e.g., palladium or copper-based catalysts).
Incomplete Nitrile Formation Poor solubility of reagents.Use a suitable polar aprotic solvent (DMF, DMSO) and consider adding a phase-transfer catalyst.
Insufficient reaction time or temperature.Monitor the reaction progress using TLC and adjust the reaction time and temperature accordingly.
Formation of Impurities During Nitrile Reduction Reaction temperature is too high.Maintain a low temperature during the addition of the reducing agent and control any exotherm.
Inadequate quenching of the reducing agent.Ensure a careful and complete quenching procedure during the work-up.
Difficulty in Isolating the Hydrochloride Salt Incorrect solvent for precipitation.Screen different solvents to find one in which the hydrochloride salt has low solubility.
Product is an oil instead of a solid.Try triturating the oil with a non-polar solvent to induce crystallization.

Experimental Protocols

Synthesis of (5-Bromobenzo[b]thiophen-3-yl)acetonitrile

This procedure is a representative method for the synthesis of the key nitrile intermediate.

Materials:

  • 3-Bromomethyl-5-bromobenzo[b]thiophene

  • Potassium cyanide (KCN)

  • Potassium iodide (KI)[2]

  • Acetone

  • Water

Procedure:

  • Suspend 3-bromomethyl-5-bromobenzo[b]thiophene, potassium cyanide, and a catalytic amount of potassium iodide in acetone.[2]

  • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude (5-bromobenzo[b]thiophen-3-yl)acetonitrile.

  • Purify the crude product by column chromatography or recrystallization.

Reduction of (5-Bromobenzo[b]thiophen-3-yl)acetonitrile to 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine

This protocol outlines the reduction of the nitrile to the primary amine.

Materials:

  • (5-Bromobenzo[b]thiophen-3-yl)acetonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous diethyl ether.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve (5-bromobenzo[b]thiophen-3-yl)acetonitrile in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water.

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the mixture and wash the precipitate thoroughly with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(5-bromobenzo[b]thiophen-3-yl)ethanamine.

Formation of this compound

This final step converts the free amine to its hydrochloride salt for improved stability and handling.

Materials:

  • 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine

  • Anhydrous diethyl ether or isopropanol

  • Hydrochloric acid solution (e.g., 2M in diethyl ether)

Procedure:

  • Dissolve the crude 2-(5-bromobenzo[b]thiophen-3-yl)ethanamine in a minimal amount of anhydrous diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Dry the product under vacuum to obtain this compound.

Visualizations

SynthesisWorkflow A 5-Bromobenzo[b]thiophene B 3-Bromomethyl-5-bromobenzo[b]thiophene A->B Bromomethylation C (5-Bromobenzo[b]thiophen-3-yl)acetonitrile B->C Cyanation (KCN) D 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine C->D Reduction (LiAlH4) E 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine HCl D->E HCl Salt Formation

Caption: Synthetic workflow for the preparation of the target compound.

TroubleshootingTree Start Low Yield or Impurities in Final Product Step1 Analyze Reaction Step with Issues Start->Step1 Cyclization Benzo[b]thiophene Formation Step1->Cyclization Initial Step Nitrile Acetonitrile Introduction Step1->Nitrile Intermediate Step Reduction Nitrile Reduction Step1->Reduction Key Transformation Purification Final Purification Step1->Purification Final Step Sol_Cyclization Check Catalyst, Temperature, and Purity of Starting Materials Cyclization->Sol_Cyclization Sol_Nitrile Optimize Solvent, Temperature, and Consider Phase-Transfer Catalyst Nitrile->Sol_Nitrile Sol_Reduction Control Temperature, Use Excess Reducing Agent, Ensure Anhydrous Conditions Reduction->Sol_Reduction Sol_Purification Screen Recrystallization Solvents, Consider Column Chromatography Purification->Sol_Purification

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Overcoming Solubility Challenges with 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers in overcoming the poor solubility of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride. The following sections offer structured advice and detailed protocols to address common solubility issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why is my compound, this compound, exhibiting poor solubility?

Poor solubility of amine hydrochloride salts like this compound in aqueous solutions is a common challenge. Several factors can contribute to this issue:

  • High Molecular Weight and Lipophilicity: The presence of the bromobenzo[b]thiophene group increases the molecule's size and lipophilicity ("water-hating" nature), which can lead to low aqueous solubility.

  • Crystal Lattice Energy: The solid-state properties of the hydrochloride salt, specifically its crystal lattice energy, can significantly impact its solubility. A high lattice energy means that more energy is required to break apart the crystal structure and dissolve the compound.

  • pH of the Solution: As an amine hydrochloride, the compound's solubility is highly dependent on the pH of the solvent. In neutral water, the equilibrium between the charged (more soluble) and uncharged (less soluble) forms can limit overall solubility.

  • Common Ion Effect: If the solvent already contains chloride ions, it can suppress the dissolution of the hydrochloride salt.

2. What are the initial steps to assess the solubility of this compound?

A systematic approach to solubility testing is recommended. This involves screening a range of common laboratory solvents to identify a suitable system for your experiment.

Experimental Protocol: Initial Solubility Screening

  • Preparation: Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into separate small vials.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 100 µL) to the first vial.

  • Mixing: Vortex or sonicate the mixture for 1-2 minutes to facilitate dissolution.

  • Observation: Visually inspect the solution for any undissolved solid.

  • Incremental Addition: If the compound has not fully dissolved, continue adding the solvent in measured increments (e.g., another 100 µL) and repeat the mixing and observation steps.

  • Record Keeping: Carefully record the volume of solvent required to completely dissolve the compound. This will give you an approximate solubility value.

  • Solvent Screening: Repeat this process for a range of solvents, moving from polar to non-polar.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesExpected Solubility Behavior for Amine Salts
Aqueous Deionized Water, PBS (pH 7.4)Often low, but pH-dependent.
Polar Protic Methanol, EthanolGenerally higher than in water.
Polar Aprotic DMSO (Dimethyl Sulfoxide), DMF (Dimethylformamide)Often provides the highest solubility.
Non-Polar Dichloromethane, ChloroformTypically very low for the salt form.

3. How can I improve the aqueous solubility of this compound?

Several strategies can be employed to enhance the aqueous solubility of your compound. The choice of method will depend on the specific requirements of your experiment.

Strategy 1: pH Adjustment

The solubility of amine hydrochlorides is highly pH-dependent. By lowering the pH, you can shift the equilibrium towards the protonated (charged) form of the amine, which is generally more soluble in aqueous solutions.

Experimental Protocol: pH-Modified Solubility Enhancement

  • Prepare a Slurry: Suspend a known amount of the compound in deionized water.

  • Acidification: While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise.

  • Monitor Dissolution: Continue adding the acid until the compound fully dissolves.

  • Measure pH: Use a calibrated pH meter to determine the pH at which complete dissolution occurs.

  • Buffer Selection: For your experiment, prepare a buffer at this optimal pH to maintain the compound in its soluble, protonated state.

Table 2: Effect of pH on Amine Hydrochloride Solubility

pH RangeDominant SpeciesExpected Aqueous Solubility
Acidic (pH < 6) Protonated (R-NH3+)Higher
Neutral (pH ~7) Equilibrium of formsModerate to Low
Basic (pH > 8) Free Base (R-NH2)Very Low (potential for precipitation)
Strategy 2: Use of Co-solvents

Adding a water-miscible organic solvent (a co-solvent) can increase the solubility of your compound by reducing the overall polarity of the solvent system.

Experimental Protocol: Co-solvent System Preparation

  • Dissolve Compound: First, dissolve the compound in a minimal amount of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO, ethanol).

  • Prepare Aqueous Solution: In a separate container, have your aqueous buffer or medium ready.

  • Titration: While vigorously stirring the aqueous solution, slowly add the concentrated stock solution of your compound dropwise.

  • Observe for Precipitation: Monitor the solution for any signs of precipitation. If cloudiness appears, you may have exceeded the solubility limit for that co-solvent concentration.

  • Final Concentration: Ensure the final concentration of the organic co-solvent is compatible with your experimental system (e.g., below 1% for many cell-based assays).

Table 3: Common Co-solvents for Enhancing Aqueous Solubility

Co-solventTypical Starting ConcentrationConsiderations
DMSO1-10% (v/v)Can have biological effects; keep final concentration low.
Ethanol5-20% (v/v)Can be volatile and may affect protein stability.
PEG 40010-30% (v/v)Generally biocompatible and effective.

Troubleshooting Workflow

If you are facing solubility issues, the following workflow provides a systematic approach to finding a solution.

Technical Support Center: 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride. All information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

A1: Based on the structure, which includes a bromo-substituted benzothiophene core and an ethanamine side chain, several degradation pathways are plausible under forced degradation conditions. These pathways are inferred from the known reactivity of similar chemical moieties.

  • Oxidative Degradation: The thiophene sulfur is susceptible to oxidation, potentially forming the corresponding sulfoxide and subsequently a sulfone.

  • Hydrolytic Degradation (Acidic/Basic): While the benzothiophene core is generally stable to hydrolysis, extreme pH conditions could potentially lead to reactions involving the ethanamine side chain, although this is less likely to be the primary degradation route.

  • Photolytic Degradation: The presence of a bromo-aromatic system suggests susceptibility to photolytic degradation. This can involve the cleavage of the carbon-bromine bond to form a debrominated product. Photohydrolysis, leading to the replacement of the bromine atom with a hydroxyl group, is also a potential pathway.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated place. The container should be tightly closed and protected from light. For long-term storage, refrigeration at 4°C is advisable.

Q3: How can I monitor the degradation of this compound during my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the degradation of this compound. This method should be capable of separating the parent compound from its potential degradation products. The use of a photodiode array (PDA) detector can aid in peak purity assessment, while coupling the HPLC to a mass spectrometer (LC-MS) is invaluable for the identification of unknown degradants.

Troubleshooting Guides

Issue 1: I am observing unexpected peaks in my HPLC chromatogram after storing my sample in solution.

  • Possible Cause: The compound may be degrading in the solvent used.

  • Troubleshooting Steps:

    • Analyze a freshly prepared sample: This will serve as a baseline (T=0) chromatogram.

    • Investigate solvent effects: Prepare solutions in different common laboratory solvents (e.g., methanol, acetonitrile, water) and analyze them over time to assess solvent-dependent stability.

    • Control for light exposure: Protect solutions from light by using amber vials or wrapping them in aluminum foil to determine if the degradation is photolytically induced.

    • Control for temperature: Store solutions at a controlled room temperature and under refrigeration to evaluate the impact of temperature on stability.

Issue 2: The mass balance of my forced degradation study is poor (i.e., the decrease in the parent peak area does not correspond to the increase in degradant peak areas).

  • Possible Cause 1: Some degradation products may not be UV-active at the wavelength used for detection.

  • Troubleshooting Steps:

    • Use a PDA detector: Analyze the stressed samples using a PDA detector to examine the UV spectra of all detected peaks and identify an optimal wavelength for observing all components.

    • Employ a universal detector: If available, use a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).

  • Possible Cause 2: Degradants may be co-eluting with the parent peak or other peaks.

  • Troubleshooting Steps:

    • Perform peak purity analysis: Use the software associated with your PDA detector to assess the purity of the parent peak and all major degradant peaks.

    • Modify chromatographic conditions: Adjust the mobile phase composition, gradient slope, or column chemistry to improve the resolution between the parent compound and its degradants.

    • Utilize LC-MS: Analyze the sample by LC-MS to determine if multiple components are co-eluting under a single chromatographic peak.

Data Presentation

The following table provides a hypothetical example of data from a forced degradation study on this compound.

Stress ConditionTime (hours)Parent Compound Remaining (%)Total Degradants (%)Mass Balance (%)
0.1 M HCl (60°C)2492.57.399.8
0.1 M NaOH (60°C)2488.111.599.6
3% H₂O₂ (RT)2485.314.599.8
Thermal (80°C)4895.24.699.8
Photolytic (ICH Q1B)2489.710.199.8

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines the general steps for conducting forced degradation studies as per ICH guidelines.[1]

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in a stability chamber at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

  • Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Visualizations

Degradation_Pathways cluster_main This compound cluster_oxidative Oxidative Degradation cluster_photolytic Photolytic Degradation parent Parent Compound sulfoxide Sulfoxide Derivative parent->sulfoxide Oxidation (H₂O₂) debrominated Debrominated Product parent->debrominated Photolysis (Debromination) hydroxylated Hydroxylated Product parent->hydroxylated Photolysis (Photohydrolysis) sulfone Sulfone Derivative sulfoxide->sulfone Further Oxidation Experimental_Workflow start Start: Drug Substance prepare_samples Prepare Stock Solution (1 mg/mL) start->prepare_samples stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prepare_samples->stress_conditions sampling Sample at Time Points stress_conditions->sampling neutralize Neutralize (if applicable) sampling->neutralize dilute Dilute to Working Concentration neutralize->dilute hplc_analysis Analyze by Stability-Indicating HPLC dilute->hplc_analysis data_analysis Data Analysis (% Degradation, Mass Balance) hplc_analysis->data_analysis end End: Stability Profile data_analysis->end

References

Common experimental errors with 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound?

A1: Commercially available this compound typically has a purity of 95% or higher.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store the compound at 2-8°C, under an inert gas atmosphere to prevent degradation.

Q3: What are the primary applications of this compound?

A3: This compound is primarily used as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting central nervous system disorders such as depression and anxiety. Its structure is valuable for designing molecules that interact with serotonin receptors.

Q4: Is this compound considered hazardous?

A4: Yes, this compound may be classified as a hazardous material for shipping and handling. It is important to consult the safety data sheet (SDS) for specific handling precautions and personal protective equipment (PPE) recommendations.

Troubleshooting Guide

This troubleshooting guide addresses common issues that may be encountered during the synthesis and handling of this compound. A plausible synthetic route is outlined below, and the troubleshooting points refer to this pathway.

Plausible Synthetic Workflow

A common synthetic route to this compound involves a multi-step process starting from 5-bromobenzo[b]thiophene.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Azide Formation cluster_2 Step 3: Reduction cluster_3 Step 4: Salt Formation A 5-Bromobenzo[b]thiophene B 2-Chloro-1-(5-bromobenzo[b]thiophen-3-yl)ethan-1-one A->B Chloroacetyl chloride, AlCl3 C 2-Azido-1-(5-bromobenzo[b]thiophen-3-yl)ethan-1-one B->C Sodium Azide (NaN3) D 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine C->D Lithium Aluminum Hydride (LAH) or Sodium Borohydride (NaBH4) / CoCl2 E This compound D->E HCl in ether or isopropanol G start Low Yield or Impure Final Product step1 Check Purity of Intermediates start->step1 step2 Re-purify Intermediates (Column Chromatography / Recrystallization) step1->step2 Impure step3 Review Reaction Conditions (Temperature, Time, Reagents) step1->step3 Pure step2->step3 step4 Optimize Reaction Conditions (e.g., lower temperature, fresh reagents) step3->step4 Sub-optimal step5 Analyze Final Product for Residual Solvents step3->step5 Optimal step4->step5 step6 Dry Under High Vacuum step5->step6 Present end High Purity Product step5->end Absent step6->end

Validation & Comparative

A Comparative Guide to the Efficacy of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine Hydrochloride Derivatives as Serotonin Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of therapeutic agents derived from 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride and its structural isomers. The focus is on their activity as modulators of serotonin receptors, key targets in the management of central nervous system (CNS) disorders. This document summarizes key experimental data, details the methodologies employed in these studies, and visualizes relevant biological pathways and experimental workflows.

Introduction

This compound serves as a crucial intermediate in the synthesis of novel compounds targeting CNS disorders like depression and anxiety. Its benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, known for its interaction with serotonin receptors. This guide will compare derivatives synthesized from this 3-substituted benzo[b]thiophene precursor with their 2-substituted counterparts, providing a clear overview of their structure-activity relationships and therapeutic potential.

Comparative Efficacy Data

The following tables summarize the in vitro binding affinities of two series of benzo[b]thiophene derivatives for the serotonin 5-HT1A receptor and the serotonin transporter (SERT), both critical targets in antidepressant therapy.

Table 1: Binding Affinity of 3-Substituted Benzo[b]thiophene Derivatives

CompoundR5-HT1A Receptor Ki (nM)SERT Ki (nM)
7 Cl3030
8 F2.312

Data sourced from Perez-Silanes et al., 2001.[1]

Table 2: Binding Affinity of 2-Substituted Benzo[b]thiophene Derivatives

CompoundR1R25-HT1A Receptor Ki (μM)
6a H2-OCH3>10
6b H3-OCH3>10
6c H4-OCH3>10
6d H2-CH38.45
6e H2-Pyridinyl>10
6f H2-Pyrimidinyl7.90
7a 5-OCH32-OCH3>10
7b 5-OCH33-OCH3>10
7c 5-OCH34-OCH3>10
7d 5-OCH32-CH3>10
7e 5-OCH32-Pyridinyl2.30
7f 5-OCH32-Pyrimidinyl6.50

Data sourced from G. Romero et al., 2012.[2]

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor and SERT

This protocol outlines the method used to determine the binding affinity of the synthesized compounds to the 5-HT1A receptor and the serotonin transporter.

Materials:

  • Radioligands: [³H]8-OH-DPAT (for 5-HT1A), [³H]paroxetine (for SERT).

  • Membrane Preparations: Rat brain cortical membranes.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM 5-HT (for 5-HT1A), 10 µM fluoxetine (for SERT).

  • Test Compounds: Synthesized benzo[b]thiophene derivatives at various concentrations.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Incubation: Membrane preparations (approximately 0.2 mg protein) are incubated with the respective radioligand (0.2 nM for [³H]8-OH-DPAT; 0.1 nM for [³H]paroxetine) and varying concentrations of the test compounds in a final volume of 1 mL of assay buffer.

  • Equilibrium: The incubation is carried out for 30 minutes at 25°C to allow binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters (Whatman GF/B) using a cell harvester. The filters are then washed three times with 5 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[3][4]

Forced Swim Test (FST) in Rats

This in vivo assay is a standard preclinical model for assessing antidepressant-like activity.

Apparatus:

  • A transparent cylindrical tank (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 20 cm.

Procedure:

  • Pre-test Session: On the first day, rats are individually placed in the cylinder for a 15-minute pre-swim session to induce a state of behavioral despair.

  • Drug Administration: The test compounds, a reference antidepressant (e.g., fluoxetine), or vehicle are administered to the rats at specific time points before the test session (e.g., 24, 5, and 1 hour before the test for intraperitoneal injection).

  • Test Session: 24 hours after the pre-test, the rats are placed back into the swim cylinder for a 5-minute test session.

  • Behavioral Scoring: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded by a trained observer who is blind to the treatment conditions.

  • Data Analysis: A reduction in the duration of immobility is indicative of an antidepressant-like effect. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of the test compounds with the vehicle and reference drug groups.[5][6][7]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and the experimental workflow described in this guide.

serotonin_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT 5-HT_vesicle 5-HT Vesicle Synaptic_Cleft 5-HT_vesicle->Synaptic_Cleft Release 5HT1A_R 5-HT1A Receptor G_protein Gi/o Protein 5HT1A_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Effector Cellular Response cAMP->Effector Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->5HT1A_R Binding

Serotonin 5-HT1A Receptor Signaling Pathway.

experimental_workflow Start Start: Synthesize Benzo[b]thiophene Derivatives In_Vitro In Vitro Studies: Radioligand Binding Assay Start->In_Vitro In_Vivo In Vivo Studies: Forced Swim Test Start->In_Vivo Data_Analysis Data Analysis: Determine Ki and Antidepressant Effect In_Vitro->Data_Analysis In_Vivo->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Conclusion Conclusion: Identify Lead Compounds SAR->Conclusion

General Experimental Workflow for Drug Discovery.

References

A Comparative Guide to Monoamine Uptake Inhibitors: Evaluating 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of monoamine uptake inhibitors, with a focus on the chemical scaffold of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride. Monoamine transporters—comprising the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—are critical targets in the development of therapeutics for a range of psychiatric and neurological disorders.[1] Inhibition of these transporters increases the extracellular concentrations of their respective neurotransmitters, thereby modulating serotonergic, noradrenergic, and dopaminergic neurotransmission.[2][3]

Introduction to this compound

Given the absence of direct quantitative data for this compound, this guide will provide a comparative framework using well-characterized monoamine uptake inhibitors. This will allow researchers to understand the landscape of monoamine transporter inhibition and to contextualize the potential profile of novel compounds like this compound, should such data become available.

Comparative Analysis of Monoamine Uptake Inhibitors

The pharmacological profile of a monoamine uptake inhibitor is defined by its relative affinity and potency at SERT, NET, and DAT. These profiles determine the therapeutic applications and potential side effects of the compound. The following table summarizes the in vitro binding affinities (Ki) and/or uptake inhibition potencies (IC50) for a selection of well-known monoamine uptake inhibitors.

CompoundSERT (Ki/IC50, nM)NET (Ki/IC50, nM)DAT (Ki/IC50, nM)Primary ActivityReference
Cocaine 200 - 700100 - 700200 - 600SNDRI[5]
Fluoxetine ~1>1000>1000SSRI[1]
Desipramine >100~1>1000NRI
Bupropion >5000~50~500NDRI[4]
Venlafaxine 8224807647SNRI[2]
Amitifadine ---SNDRI[6]

Note: Ki and IC50 values can vary between studies depending on the experimental conditions (e.g., tissue source, radioligand, assay buffer). The values presented here are approximate and intended for comparative purposes.

Mechanism of Action: Monoamine Transporter Inhibition

Monoamine uptake inhibitors bind to their respective transporters on the presynaptic neuronal membrane. This binding action blocks the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. The result is an increased concentration of the neurotransmitter in the synapse, leading to enhanced and prolonged signaling at the postsynaptic neuron.

Monoamine_Uptake_Inhibition cluster_synaptic_cleft Synaptic Cleft presynaptic_vesicle Synaptic Vesicle (Monoamines) monoamine_transporter Monoamine Transporter (SERT, NET, or DAT) monoamines Monoamines (Serotonin, Norepinephrine, or Dopamine) presynaptic_vesicle->monoamines Exocytosis monoamines->monoamine_transporter postsynaptic_receptor Postsynaptic Receptor monoamines->postsynaptic_receptor Signal Transduction inhibitor Monoamine Uptake Inhibitor inhibitor->monoamine_transporter release Neurotransmitter Release reuptake Reuptake binding Binding blocked Blocked

Caption: Mechanism of monoamine uptake inhibition.

Experimental Protocols

The following are generalized protocols for two common in vitro assays used to characterize monoamine uptake inhibitors.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand that is known to bind to the transporter.

1. Membrane Preparation:

  • Tissues or cells expressing the target transporter (SERT, NET, or DAT) are homogenized in a cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes containing the transporters.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

  • The membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET, [³H]-WIN 35,428 for DAT) and varying concentrations of the test compound.

  • The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filter is washed with cold buffer to remove any unbound radioligand.

4. Quantification:

  • The radioactivity retained on the filter is measured using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

5. Data Analysis:

  • The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

Synaptosomal Uptake Assay

This assay measures the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals that contain functional transporters.

1. Synaptosome Preparation:

  • Brain tissue from a specific region (e.g., striatum for DAT, cortex for NET and SERT) is homogenized in a sucrose buffer.

  • The homogenate is centrifuged at a low speed to remove cell debris, and the resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.

  • The synaptosomal pellet is resuspended in a physiological buffer.

2. Uptake Reaction:

  • Synaptosomes are pre-incubated with varying concentrations of the test compound or vehicle.

  • The uptake reaction is initiated by adding a low concentration of the radiolabeled neurotransmitter (e.g., [³H]-serotonin, [³H]-norepinephrine, or [³H]-dopamine).

  • The incubation is carried out at 37°C for a short period (typically a few minutes) to measure the initial rate of uptake.

3. Termination of Uptake:

  • The uptake is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove extracellular radiolabel.

4. Quantification:

  • The radioactivity trapped inside the synaptosomes on the filter is measured using a scintillation counter.

  • Non-specific uptake is determined by conducting the assay at 0-4°C or in the presence of a known potent uptake inhibitor.

5. Data Analysis:

  • The data are plotted as the percentage of uptake inhibition versus the log concentration of the test compound.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific uptake of the neurotransmitter) is determined by non-linear regression analysis.

Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_uptake Synaptosomal Uptake Assay mem_prep Membrane Preparation binding_rxn Binding Reaction (Test Compound + Radioligand) mem_prep->binding_rxn filtration1 Filtration binding_rxn->filtration1 quant1 Quantification (Scintillation) filtration1->quant1 analysis1 Data Analysis (IC50/Ki) quant1->analysis1 end End: Pharmacological Profile analysis1->end syn_prep Synaptosome Preparation uptake_rxn Uptake Reaction (Test Compound + Radiolabeled Neurotransmitter) syn_prep->uptake_rxn filtration2 Filtration uptake_rxn->filtration2 quant2 Quantification (Scintillation) filtration2->quant2 analysis2 Data Analysis (IC50) quant2->analysis2 analysis2->end start Start: Characterization of Monoamine Uptake Inhibitor start->mem_prep start->syn_prep

Caption: Experimental workflow for characterizing monoamine uptake inhibitors.

Conclusion

While the specific monoamine transporter inhibition profile of this compound remains to be publicly disclosed, the benzo[b]thiophene scaffold holds promise for the development of novel psychoactive compounds. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers in the field of neuroscience and drug discovery. The characterization of novel compounds against well-established inhibitors is crucial for understanding their potential therapeutic value and for advancing the development of new treatments for a variety of CNS disorders. Future studies are warranted to elucidate the pharmacological properties of this compound and similar derivatives to determine their potential as selective or non-selective monoamine uptake inhibitors.

References

A Comparative Analysis of Novel Antidepressants and the Potential Role of Benzo[b]thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antidepressant drug discovery is continuously evolving, moving beyond traditional monoamine reuptake inhibition to explore novel mechanisms of action with the potential for faster onset and improved efficacy. While direct experimental data on the antidepressant efficacy of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride is not publicly available, this guide provides a comparative overview of established and novel antidepressant classes, alongside an examination of structurally related benzo[b]thiophene derivatives that have shown promise in preclinical studies.

Comparative Efficacy of Antidepressant Classes

The development of new antidepressants aims to address the limitations of current therapies, including delayed onset of action and low remission rates.[1] Newer agents often target different neurotransmitter systems and signaling pathways.[2][3]

Antidepressant ClassExamplesGeneral EfficacyOnset of ActionCommon Side Effects
SSRIs Fluoxetine, SertralineEffective for many, but ~30-40% of patients do not achieve remission.[1]2-4 weeks or longerNausea, insomnia, sexual dysfunction
SNRIs Venlafaxine, DuloxetineMay be more effective than SSRIs for certain symptoms.2-4 weeksSimilar to SSRIs, plus potential for increased blood pressure
NMDA Receptor Antagonists EsketamineRapid and robust effects, particularly in treatment-resistant depression.[4]Within hours to days[5]Dissociative effects, abuse potential, increased blood pressure
Multimodal Antidepressants VortioxetineEfficacy demonstrated in major depressive disorder.[2]2-4 weeksNausea, headache, dizziness
GABA-A Receptor Modulators BrexanoloneRapid effects for postpartum depression.Infusion over 60 hoursSedation, dizziness, potential for loss of consciousness
Preclinical Data on Novel Benzo[b]thiophene Derivatives

Research into novel chemical scaffolds is crucial for identifying new therapeutic agents. A study on novel benzo[b]thiophene derivatives, which share a core structure with this compound, has demonstrated their potential as rapid-acting antidepressants in preclinical models.[6][7][8][9][10]

Table 1: In Vivo Efficacy of Benzo[b]thiophene Derivatives in the Forced Swim Test (FST) [8]

CompoundDose (mg/kg, i.p.)Treatment DurationChange in Immobility Time vs. Control
9c 10AcuteSignificant Reduction
9c 10ChronicSignificant Reduction
8j 10ChronicSignificant Reduction
9e 10ChronicSignificant Reduction
Fluoxetine 10AcuteNo Significant Change
Fluoxetine 20AcuteNo Significant Change
Fluoxetine 20ChronicSignificant Reduction

This data suggests that compound 9c, a benzo[b]thiophene derivative, exhibits rapid antidepressant-like effects after a single dose, a characteristic not observed with the SSRI fluoxetine in the same study.[8]

Experimental Protocols

A standardized approach to preclinical and clinical evaluation is essential for comparing the efficacy of different antidepressant compounds.

Preclinical Evaluation: The Forced Swim Test (FST)

The Forced Swim Test is a widely used preclinical model to screen for antidepressant activity.[11][12][13]

Objective: To assess the antidepressant-like activity of a compound by measuring the immobility time of a rodent when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant effect.

Procedure:

  • Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.

  • Acclimation (Day 1): Mice or rats are individually placed in the cylinder for a 15-minute pre-test session.

  • Testing (Day 2): 24 hours after the pre-test, the animals are administered the test compound or vehicle. After a specified pre-treatment time (e.g., 30-60 minutes), they are placed in the cylinder again for a 5-6 minute test session.

  • Data Analysis: The duration of immobility (when the animal ceases struggling and remains floating, making only small movements to keep its head above water) during the final 4 minutes of the test session is recorded and analyzed.

G cluster_workflow Forced Swim Test Workflow Animal Acclimation Animal Acclimation Compound Administration Compound Administration Animal Acclimation->Compound Administration 24h Forced Swim Test Forced Swim Test Compound Administration->Forced Swim Test Pre-treatment time Data Analysis Data Analysis Forced Swim Test->Data Analysis Record immobility

Forced Swim Test Experimental Workflow
Clinical Trial Design for Novel Antidepressants

The evaluation of new antidepressants in humans requires rigorous clinical trial designs to establish efficacy and safety.[14][15][16][17]

Objective: To determine the efficacy and safety of an investigational antidepressant compared to placebo and/or an active comparator in patients with major depressive disorder (MDD).

Key Design Elements:

  • Patient Population: Clearly defined inclusion and exclusion criteria, often using a baseline severity score on a depression rating scale (e.g., Montgomery-Åsberg Depression Rating Scale - MADRS or Hamilton Depression Rating Scale - HAM-D).[15]

  • Randomization and Blinding: Double-blind, randomized, placebo-controlled design is the gold standard to minimize bias.[14]

  • Treatment Arms: Typically include one or more doses of the investigational drug, a placebo, and sometimes an active comparator.

  • Duration: Acute treatment trials are often 6-12 weeks, followed by longer-term extension studies to assess maintenance of effect and relapse prevention.

  • Outcome Measures: The primary outcome is the change from baseline in a standardized depression rating scale score. Secondary outcomes may include response rates, remission rates, and measures of functional impairment.

G Patient Screening Patient Screening Baseline Assessment Baseline Assessment Patient Screening->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Period Treatment Period Randomization->Treatment Period Drug / Placebo Follow-up Assessments Follow-up Assessments Treatment Period->Follow-up Assessments Final Analysis Final Analysis Follow-up Assessments->Final Analysis

Typical Antidepressant Clinical Trial Flow

Signaling Pathways of Novel Antidepressants

The mechanism of action of many novel, rapid-acting antidepressants converges on the regulation of synaptic plasticity through specific signaling pathways.[1][4][5][18]

The BDNF/TrkB-mTORC1 Pathway

A key pathway implicated in the effects of rapid-acting antidepressants like NMDA receptor antagonists is the Brain-Derived Neurotrophic Factor (BDNF) pathway.[5]

Mechanism:

  • Glutamate Surge: NMDA receptor antagonists can lead to a surge in extracellular glutamate.[5]

  • AMPAR Activation: This glutamate surge activates AMPA receptors on postsynaptic neurons.

  • BDNF Release: AMPA receptor activation leads to neuronal depolarization, triggering the release of BDNF.

  • TrkB Receptor Activation: BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB).

  • mTORC1 Signaling: The activation of the TrkB receptor initiates downstream signaling cascades, including the activation of the mammalian target of rapamycin complex 1 (mTORC1).

  • Synaptogenesis: The mTORC1 pathway promotes the synthesis of proteins involved in synapse formation and strengthening, leading to rapid antidepressant effects.[4]

G NMDA-R Antagonist NMDA-R Antagonist Glutamate Surge Glutamate Surge NMDA-R Antagonist->Glutamate Surge AMPAR Activation AMPAR Activation Glutamate Surge->AMPAR Activation BDNF Release BDNF Release AMPAR Activation->BDNF Release TrkB Activation TrkB Activation BDNF Release->TrkB Activation mTORC1 Pathway mTORC1 Pathway TrkB Activation->mTORC1 Pathway Synaptogenesis Synaptogenesis mTORC1 Pathway->Synaptogenesis Antidepressant Effects Antidepressant Effects Synaptogenesis->Antidepressant Effects

BDNF/TrkB-mTORC1 Signaling Pathway

Conclusion

While the specific efficacy of this compound remains to be elucidated through dedicated preclinical and clinical studies, the investigation of related benzo[b]thiophene derivatives suggests a promising avenue for the development of novel, rapid-acting antidepressants.[6][7] The comparative data and methodologies presented in this guide offer a framework for evaluating such novel compounds against existing and emerging antidepressant therapies. Future research should focus on characterizing the pharmacological profile and signaling mechanisms of new chemical entities to better predict their clinical potential.

References

Comparative Analysis of the Receptor Cross-Reactivity Profile of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential receptor cross-reactivity of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride. Due to a lack of publicly available, direct experimental data for this specific compound, this analysis is based on the known pharmacological profiles of structurally related benzothiophene derivatives and general principles of structure-activity relationships (SAR).

Introduction

This compound belongs to the class of benzothiophene derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The ethanamine side chain at the 3-position suggests potential interactions with monoamine receptors and transporters, which are common targets for drugs affecting the central nervous system. The 5-bromo substituent is expected to influence the compound's electronic properties and lipophilicity, which can modulate its binding affinity and selectivity for various receptors.

Inferred Cross-Reactivity Profile

Based on the pharmacology of analogous compounds, this compound is predicted to exhibit affinity for the following receptor families:

  • Serotonin (5-HT) Receptors: Benzothiophene derivatives have been reported to interact with various 5-HT receptor subtypes. The ethanamine moiety is a common feature in many 5-HT receptor ligands.

  • Dopamine (D) Receptors: The phenethylamine scaffold, of which this compound is a bioisostere, is the core structure of dopamine and many dopaminergic ligands.

  • Norepinephrine (NE) and Dopamine (DA) Transporters: The ethanamine structure is also found in substrates and inhibitors of monoamine transporters.

The 5-bromo substitution can potentially enhance binding affinity due to favorable halogen bonding interactions with the receptor binding pocket. However, it may also introduce steric hindrance or alter the electrostatic potential, which could either increase or decrease affinity for specific targets.

Quantitative Data on Structurally Related Compounds

While no direct binding data for this compound is available, the following table summarizes affinity data (Ki in nM) for a structurally related, non-brominated compound, 2-(benzo[b]thiophen-3-yl)ethanamine , at various dopamine receptor subtypes. This data provides a baseline for understanding the potential interactions of the title compound.

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)D5 (Ki, nM)
2-(benzo[b]thiophen-3-yl)ethanamine>100001850430890>10000

Data is illustrative and based on findings for structurally similar compounds. The actual binding affinities of this compound may vary.

Experimental Protocols

To empirically determine the cross-reactivity profile of this compound, standard in vitro radioligand binding assays are recommended. Below are detailed protocols for assessing affinity at key monoamine receptors.

Radioligand Binding Assay for Serotonin and Dopamine Receptors

1. Membrane Preparation:

  • Cell lines stably expressing the human receptor of interest (e.g., 5-HT2A, D2) are cultured and harvested.

  • Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in assay buffer to a final protein concentration of 50-200 µg/mL.

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate in a total volume of 200 µL.

  • To each well, add:

    • 50 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

    • 50 µL of a specific radioligand at a concentration close to its Kd value (e.g., [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2).

    • 50 µL of varying concentrations of the test compound (this compound) or vehicle.

    • 50 µL of the membrane preparation.

  • For non-specific binding determination, a high concentration of a known competing ligand is used instead of the test compound.

  • The plate is incubated at room temperature for 60-90 minutes to reach equilibrium.

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • The filters are washed multiple times with ice-cold wash buffer.

  • The filters are dried, and scintillation fluid is added.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Receptor Membranes Incubation Incubation (Equilibrium Binding) Membrane->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound Test_Compound->Incubation Filtration Filtration (Separation of Bound/Free) Incubation->Filtration Termination Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Experimental workflow for a competitive radioligand binding assay.

Signaling_Pathway Ligand 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine Receptor GPCR (e.g., 5-HT or D Receptor) Ligand->Receptor Binds G_Protein G-Protein (αβγ) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates/Inhibits Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Hypothetical G-protein coupled receptor (GPCR) signaling pathway.

Benchmarking 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine Hydrochloride Against Standard Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for CNS Drug Discovery Researchers

This guide provides a comparative analysis of the hypothetical biological activity of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride against established standard compounds in the field of neuroscience and pharmacology. Professionals in drug development and scientific research can utilize this document to understand the potential pharmacological profile of this compound and to inform experimental design for its further investigation.

Introduction

This compound is a synthetic organic compound with a benzothiophene core structure. This structural motif is present in various biologically active molecules, and its derivatives have been explored for a range of therapeutic applications, including as potential modulators of the central nervous system.[1] The ethanamine side chain suggests a possible interaction with monoamine transporters or receptors, which are key targets in the treatment of psychiatric disorders such as depression and anxiety.[1] Given its intended use as a pharmaceutical intermediate for drugs targeting the central nervous system, particularly those interacting with serotonin receptors, this guide benchmarks its hypothetical performance against well-characterized monoamine reuptake inhibitors: Fluoxetine, Sertraline, and Venlafaxine.

Comparative Analysis of Receptor Binding Affinity

The following table summarizes the hypothetical in vitro binding affinities (Ki, in nM) of this compound for key monoamine transporters—the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—in comparison to the established antidepressants Fluoxetine, Sertraline, and Venlafaxine. Lower Ki values indicate higher binding affinity.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine HCl (Hypothetical) 253501500
Fluoxetine1.1150940
Sertraline0.294.225
Venlafaxine352484800

Note: Data for Fluoxetine, Sertraline, and Venlafaxine are compiled from publicly available pharmacological data. The data for this compound is hypothetical and for illustrative purposes only.

Experimental Protocols

The determination of binding affinities for monoamine transporters is a critical step in the pharmacological profiling of novel compounds. A standard and widely accepted method for this is the radioligand binding assay.

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the in vitro binding affinity (Ki) of a test compound for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Materials:

  • Cell membranes prepared from cells stably expressing the human recombinant SERT, NET, or DAT.

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), and [³H]WIN 35,428 (for DAT).

  • Test compound: this compound.

  • Reference compounds: Fluoxetine, Sertraline, Venlafaxine.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • 96-well filter plates.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the respective radioligand, and varying concentrations of the test or reference compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter mat to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Potential Mechanism of Action

The following diagrams illustrate the potential mechanism of action of a monoamine reuptake inhibitor and the experimental workflow for assessing its activity.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Vesicles (Monoamines) Monoamines Monoamines (e.g., Serotonin) Presynaptic_Vesicle->Monoamines Release Monoamine_Transporter Monoamine Transporter (e.g., SERT) Reuptake_Inhibitor 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine HCl (Hypothetical Inhibitor) Reuptake_Inhibitor->Monoamine_Transporter Blocks Monoamines->Monoamine_Transporter Postsynaptic_Receptor Postsynaptic Receptor Monoamines->Postsynaptic_Receptor Binding

Caption: Hypothetical mechanism of monoamine reuptake inhibition.

Radioligand_Binding_Assay_Workflow A Prepare reagents: - Cell membranes (with transporters) - Radioligand - Test Compound B Incubate reagents in 96-well plate A->B C Separate bound and unbound radioligand via filtration B->C D Wash filters to remove non-specific binding C->D E Quantify bound radioligand using liquid scintillation counting D->E F Data analysis: Calculate IC50 and Ki values E->F

Caption: Experimental workflow for radioligand binding assays.

Discussion

The hypothetical binding profile of this compound suggests a moderate affinity for the serotonin transporter, with significantly lower affinity for the norepinephrine and dopamine transporters. This profile indicates a potential for selective serotonin reuptake inhibition (SSRI-like activity). Compared to the standard compounds, its hypothetical SERT affinity is lower than that of Fluoxetine and Sertraline but comparable to Venlafaxine.[2][3][4] Its selectivity for SERT over NET and DAT in this hypothetical scenario is a desirable characteristic for minimizing side effects associated with the modulation of other monoamine systems.

It is crucial to emphasize that this analysis is based on a hypothetical activity profile derived from the structural characteristics of the molecule and its intended application. Further empirical investigation is required to validate these predictions and fully characterize the pharmacological properties of this compound. The provided experimental protocol for radioligand binding assays offers a robust framework for initiating such studies. The insights gained from these experiments will be instrumental in determining the therapeutic potential of this compound and its derivatives in the treatment of central nervous system disorders.

References

In Vivo Therapeutic Potential of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential therapeutic effects of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride, a novel compound with structural similarities to known psychoactive agents. Due to the limited availability of direct in vivo data for this specific compound, this guide leverages data from closely related benzo[b]thiophene derivatives to project its potential efficacy against established antidepressant alternatives. The primary focus is on antidepressant-like activity, a key therapeutic area suggested by its chemical structure.

Introduction to this compound

This compound is a synthetic molecule belonging to the benzo[b]thiophene class. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The ethanamine side chain suggests a potential interaction with monoamine neurotransmitter systems, particularly serotonin receptors and transporters, which are critical targets in the management of central nervous system (CNS) disorders such as depression and anxiety. While primarily utilized in pharmaceutical research and development as an intermediate for the synthesis of novel therapeutic agents, its structural characteristics warrant an investigation into its own potential therapeutic effects.

Comparative Analysis of Antidepressant-like Activity

While direct in vivo studies on this compound are not publicly available, research on structurally similar benzo[b]thiophene derivatives provides strong evidence for the class's potential antidepressant effects. A key study by Perez-Silanes et al. (2011) investigated a series of benzo[b]thiophene derivatives for their affinity to the 5-HT₇ receptor and the serotonin transporter (SERT), and their subsequent antidepressant-like activity in the mouse Forced Swim Test (FST). This test is a standard preclinical model for assessing antidepressant efficacy.

The data below compares the performance of promising benzo[b]thiophene derivatives from this study with the well-established Selective Serotonin Reuptake Inhibitor (SSRI), Fluoxetine.

Table 1: In Vivo Performance in the Forced Swim Test (FST) in Mice [1]

Compound/TreatmentDose (mg/kg, i.p.)Treatment DurationImmobility Time (s)% Reduction in Immobility vs. Vehicle
Vehicle (Control)--~175-
Benzo[b]thiophene 9c 10Acute (single dose)~125 ~28.6%
Fluoxetine10Acute (single dose)No significant change-
Fluoxetine20Acute (single dose)No significant change-
Benzo[b]thiophene 8j 10Chronic (14 days)~110 ~37.1%
Benzo[b]thiophene 9c 10Chronic (14 days)~105 ~40.0%
Benzo[b]thiophene 9e 10Chronic (14 days)~115 ~34.3%
Fluoxetine20Chronic (14 days)~110 ~37.1%

Note: Immobility times are approximated from graphical data presented in Perez-Silanes et al. (2011). The study highlights that compound 9c demonstrated a significant antidepressant-like effect after a single administration, suggesting a rapid onset of action, a highly desirable characteristic for novel antidepressants.

Comparison with Other Antidepressant Classes

Beyond SSRIs like fluoxetine, several other classes of antidepressants are available, each with a distinct mechanism of action. The potential of this compound, should it exhibit dual affinity for SERT and 5-HT₇ receptors like its analogs, would place it in a unique position.

Table 2: Comparison of Mechanistic Profiles

Drug ClassPrimary Mechanism of ActionKey ExamplesPotential Advantages of Benzo[b]thiophene Derivatives
Selective Serotonin Reuptake Inhibitors (SSRIs) Block the reuptake of serotonin, increasing its synaptic availability.Fluoxetine, Sertraline, EscitalopramPotential for rapid onset of action (as seen with analog 9c).
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) Block the reuptake of both serotonin and norepinephrine.Venlafaxine, DuloxetineDual targeting of SERT and 5-HT₇ may offer a novel synergistic effect.
Tricyclic Antidepressants (TCAs) Inhibit the reuptake of serotonin and norepinephrine; also affect other receptors.Amitriptyline, NortriptylinePotentially a more favorable side-effect profile due to higher target specificity.
Monoamine Oxidase Inhibitors (MAOIs) Inhibit the enzyme monoamine oxidase, preventing the breakdown of neurotransmitters.Phenelzine, TranylcypromineLikely a safer alternative with fewer dietary restrictions and drug-drug interactions.
Atypical Antidepressants Various mechanisms, including effects on dopamine and norepinephrine.Bupropion, MirtazapineThe unique dual-action mechanism could be effective in treatment-resistant populations.

Signaling Pathways and Experimental Workflows

The therapeutic effects of antidepressants are mediated through complex signaling pathways. Based on the data from analogous compounds, this compound is hypothesized to modulate serotonergic signaling.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT 5-HT_Auto 5-HT1A/1B Autoreceptor 5-HT_Vesicle 5-HT Vesicle 5-HT Serotonin (5-HT) 5-HT_Vesicle->5-HT Release 5-HT->SERT Reuptake 5-HT->5-HT_Auto 5-HT7R 5-HT7 Receptor 5-HT->5-HT7R AC Adenylyl Cyclase 5-HT7R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB BDNF BDNF Expression CREB->BDNF Therapeutic_Effect Antidepressant Effect BDNF->Therapeutic_Effect Benzo_thiophene Benzo[b]thiophene Derivative Benzo_thiophene->SERT Inhibition Benzo_thiophene->5-HT7R Antagonism

Caption: Hypothesized dual mechanism of action of benzo[b]thiophene derivatives.

The in vivo validation of antidepressant-like effects typically follows a standardized workflow.

Animal_Acclimatization Animal Acclimatization (e.g., Mice) Drug_Administration Drug Administration (Acute or Chronic) Animal_Acclimatization->Drug_Administration Behavioral_Testing Behavioral Testing (Forced Swim Test or Tail Suspension Test) Drug_Administration->Behavioral_Testing Data_Collection Data Collection (Immobility Time) Behavioral_Testing->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: Standard workflow for in vivo antidepressant screening.

Experimental Protocols

The following are detailed methodologies for the key experiments referenced in this guide.

Forced Swim Test (FST)

The FST is a widely used behavioral test to assess "depressive-like" states and the efficacy of antidepressant compounds in rodents.

Objective: To measure the duration of immobility in mice when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect.

Apparatus:

  • A transparent cylinder (e.g., 25 cm height, 10 cm diameter).

  • Water maintained at 23-25°C, filled to a depth where the mouse cannot touch the bottom or escape.

Procedure:

  • Acclimatization: Mice are brought to the testing room at least 1 hour before the experiment to acclimate.

  • Drug Administration: The test compound (e.g., benzo[b]thiophene derivative), vehicle, or a positive control (e.g., fluoxetine) is administered intraperitoneally (i.p.) at a specified time before the test (e.g., 30-60 minutes for acute studies; daily for chronic studies).

  • Test Session: Each mouse is gently placed into the cylinder of water for a 6-minute session.

  • Data Recording: The entire session is typically video-recorded. An observer, blind to the treatment groups, scores the last 4 minutes of the test for immobility. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

  • Data Analysis: The total duration of immobility is calculated for each mouse. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the immobility times between different treatment groups.

Tail Suspension Test (TST)

The TST is another common behavioral paradigm to screen for potential antidepressant drugs by measuring behavioral despair in mice.

Objective: To measure the duration of immobility when a mouse is suspended by its tail. A decrease in immobility is interpreted as an antidepressant-like effect.

Apparatus:

  • A suspension box or a horizontal bar from which the mouse can be suspended.

  • Adhesive tape to secure the mouse's tail to the suspension apparatus.

Procedure:

  • Acclimatization: Similar to the FST, mice are acclimatized to the testing environment.

  • Drug Administration: The test compound, vehicle, or positive control is administered as per the study design.

  • Suspension: A piece of adhesive tape is attached to the tail of the mouse (approximately 1-2 cm from the tip), and the mouse is suspended from the bar.

  • Test Session: The mouse is suspended for a 6-minute period.

  • Data Recording: The session is video-recorded, and an observer blind to the experimental conditions scores the duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • Data Analysis: The total time spent immobile is calculated and statistically analyzed across the different treatment groups.

Conclusion

While direct in vivo validation of the therapeutic effect of this compound is pending, the available data on structurally related benzo[b]thiophene derivatives strongly suggest its potential as a novel antidepressant. The promising rapid onset of action observed in one of its analogs, compound 9c, warrants further investigation. Future studies should focus on direct in vivo testing of this compound in established models of depression, such as the Forced Swim Test and Tail Suspension Test, and a comprehensive profiling of its receptor binding affinities to fully elucidate its mechanism of action and therapeutic potential in comparison to existing antidepressant therapies.

References

Comparative Analysis of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine Hydrochloride and Analogs for Serotonin Receptor Interaction and Antitumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride is a synthetic compound belonging to the benzo[b]thiophene class of molecules. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. This guide provides a comparative overview of the hypothetical serotonin receptor binding affinity and in vitro antitumor activity of this compound against selected alternative compounds. The data presented herein is intended to serve as a reference for researchers interested in the potential therapeutic applications of this and related chemical scaffolds.

Compound Comparison

For the purpose of this comparative guide, the following compounds have been selected for analysis:

  • Compound A: this compound

  • Compound B: 2-(Benzo[b]thiophen-3-yl)ethanamine hydrochloride (unsubstituted analog)

  • Compound C: 2-(5-Chlorobenzo[b]thiophen-3-yl)ethanamine hydrochloride (chloro-substituted analog)

  • Compound D: A known selective serotonin reuptake inhibitor (SSRI) as a reference for serotonin transporter (SERT) binding.

Serotonin Receptor and Transporter Binding Affinity

The following table summarizes the hypothetical binding affinities (Ki, in nM) of the test compounds for various serotonin (5-HT) receptor subtypes and the serotonin transporter (SERT). Lower Ki values indicate higher binding affinity.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT6 (Ki, nM)5-HT7 (Ki, nM)SERT (Ki, nM)
Compound A 1545801202505
Compound B 5015020030050025
Compound C 206010015035010
Compound D 15002500>10000>10000>100000.8
In Vitro Antitumor Activity

The following table summarizes the hypothetical cytotoxic activity (IC50, in µM) of the test compounds against two human cancer cell lines: a breast cancer line (MCF-7) and a glioblastoma line (U-87 MG). Lower IC50 values indicate greater potency.

CompoundMCF-7 (IC50, µM)U-87 MG (IC50, µM)
Compound A 8.512.3
Compound B 25.238.1
Compound C 10.115.8

Experimental Protocols

Radioligand Binding Assays for Serotonin Receptors and SERT

This protocol describes a competitive radioligand binding assay to determine the binding affinity of test compounds for various serotonin receptors and the serotonin transporter.

1. Materials:

  • Cell membranes expressing the human recombinant serotonin receptor subtypes (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7) or SERT.

  • Radioligands: [3H]8-OH-DPAT (for 5-HT1A), [3H]Ketanserin (for 5-HT2A), [3H]Mesulergine (for 5-HT2C), [3H]LSD (for 5-HT6 and 5-HT7), [3H]Citalopram (for SERT).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

  • Test compounds (dissolved in DMSO).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add 50 µL of the test compound dilution, 50 µL of the radioligand solution (at a concentration close to its Kd), and 100 µL of the cell membrane preparation.

  • For total binding wells, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding wells, add a high concentration of a known non-labeled ligand for the respective receptor/transporter.

  • Incubate the plates at room temperature for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell Viability Assay (MTT Assay) for Antitumor Activity

This protocol describes the MTT assay to determine the cytotoxic effects of the test compounds on cancer cell lines.

1. Materials:

  • Human cancer cell lines (e.g., MCF-7, U-87 MG).

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Test compounds (dissolved in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • 96-well cell culture plates.

  • Microplate reader.

2. Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • After 24 hours, replace the medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO).

  • Incubate the cells for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of the test compound that reduces cell viability by 50%) by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Serotonin Receptor Signaling Pathway

The following diagram illustrates a simplified signaling pathway for a G-protein coupled serotonin receptor (e.g., 5-HT1A).

serotonin_pathway cluster_membrane Cell Membrane Receptor 5-HT Receptor G_Protein G-protein (αβγ) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates cAMP cAMP Effector->cAMP Produces Serotonin Serotonin or Agonist Serotonin->Receptor Binds ATP ATP ATP->Effector PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, neurotransmission) PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified G-protein coupled serotonin receptor signaling pathway.

Experimental Workflow for Compound Screening

The following diagram illustrates a typical workflow for screening and characterizing novel compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of Analogs Purification Purification (HPLC) Synthesis->Purification Structure Structural Verification (NMR, MS) Purification->Structure Binding_Assay Radioligand Binding Assays (Determine Ki) Structure->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP, Calcium Flux) (Determine EC50/IC50, Emax) Structure->Functional_Assay Cytotoxicity_Assay Cytotoxicity Assays (Determine IC50) Structure->Cytotoxicity_Assay SAR Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR Functional_Assay->SAR Cytotoxicity_Assay->SAR Lead_Selection Lead Compound Selection SAR->Lead_Selection

Caption: General experimental workflow for compound synthesis, screening, and lead identification.

Navigating the Neurological Frontier: A Comparative Analysis of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine Hydrochloride and its Alternatives in Serotonergic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of neuropharmacology, the quest for novel therapeutic agents targeting central nervous system (CNS) disorders remains a paramount challenge. Among the myriad of molecular scaffolds under investigation, the benzo[b]thiophene core has emerged as a privileged structure, demonstrating a wide array of biological activities. This report provides a comprehensive statistical and comparative analysis of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride, a compound of interest for its potential modulation of serotonergic pathways. Due to the limited publicly available experimental data on this specific molecule, this guide offers a comparative framework using data from structurally related benzo[b]thiophene derivatives and established serotonin receptor ligands. This approach provides researchers, scientists, and drug development professionals with a valuable resource for contextualizing the potential pharmacological profile of this compound and designing future experimental investigations.

Comparative Analysis of Serotonin Receptor Ligands

Table 1: Comparative Binding Affinities (Ki, nM) of Benzo[b]thiophene Derivatives and Reference Ligands at Serotonin (5-HT) Receptors

Compound/Alternative5-HT1A5-HT2A5-HT2C5-HT65-HT7SERT
2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine HCl Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Alternative 1: Benzo[b]thiophen-2-yl-propan-1-one derivative (7e)[1]2300-----
Alternative 2: N-Benzyltryptamine derivative-10-100----
Reference 1: Serotonin------
Reference 2: Aripiprazole[2]4.2-----

Note: '-' indicates data not available in the cited sources. The data for alternative compounds are provided as a reference for potential activity.

Table 2: Comparative Functional Activity (EC50/IC50, nM) of Reference Ligands at Serotonin (5-HT) Receptors

Compound/AlternativeAssay Type5-HT1A5-HT2A5-HT2C
2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine HCl Data Not AvailableData Not AvailableData Not AvailableData Not Available
Reference 1: Serotonin (5-HT)Calcium Flux[3]-1.40 x 10-8 M (EC50)-
Reference 2: ElopiprazolecAMP Inhibition[2]Potent Agonist--

Note: '-' indicates data not available in the cited sources. The data for reference compounds illustrates typical potencies in common functional assays.

Experimental Protocols for Pharmacological Characterization

To facilitate the experimental evaluation of this compound, this section details standard protocols for assessing ligand binding and functional activity at serotonin receptors.

Serotonin Receptor Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound at a specific serotonin receptor subtype.

Materials:

  • Cell membranes expressing the target human serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A).

  • Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A).

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA).

  • 96-well filter plates.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or non-specific binding control in the assay buffer.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through the filter plates to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its target receptor, determining whether it acts as an agonist, antagonist, or inverse agonist.

1. Calcium Flux Assay (for Gq-coupled receptors like 5-HT2A) [3]

Objective: To measure the increase in intracellular calcium concentration following receptor activation.

Materials:

  • Cells stably expressing the target Gq-coupled serotonin receptor (e.g., HEK293 cells expressing 5-HT2A).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compound and reference agonist (e.g., serotonin).

  • Assay buffer.

  • A fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Compound Addition: Add varying concentrations of the test compound or reference agonist to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a plate reader to detect changes in intracellular calcium levels.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC₅₀ value for agonists or the IC₅₀ value for antagonists.

2. cAMP Inhibition Assay (for Gi-coupled receptors like 5-HT1A) [2]

Objective: To measure the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

Materials:

  • Cells stably expressing the target Gi-coupled serotonin receptor (e.g., CHO-K1 cells expressing 5-HT1A).

  • Forskolin (an adenylyl cyclase activator).

  • Test compound and reference agonist.

  • cAMP detection kit (e.g., HTRF, AlphaScreen).

  • A plate reader compatible with the detection kit.

Procedure:

  • Cell Stimulation: Pre-incubate the cells with varying concentrations of the test compound.

  • Forskolin Treatment: Add forskolin to all wells to stimulate cAMP production.

  • Lysis and Detection: Lyse the cells and measure the cAMP levels using the chosen detection kit and plate reader.

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the compound concentration to determine the EC₅₀ or IC₅₀ value.

Visualizing Methodologies and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor-expressing Cell Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Compound Test Compound Compound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Workflow for a radioligand binding assay.

Signaling_Pathway_5HT2A Ligand 5-HT or Agonist Receptor 5-HT2A Receptor (Gq-coupled) Ligand->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release ER->Ca_Release Cell_Response Cellular Response Ca_Release->Cell_Response PKC->Cell_Response

Caption: Canonical signaling pathway of the 5-HT2A receptor.

Signaling_Pathway_5HT1A Ligand 5-HT or Agonist Receptor 5-HT1A Receptor (Gi-coupled) Ligand->Receptor Binds G_Protein Gi Protein Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response Cellular Response PKA->Cell_Response

Caption: Canonical signaling pathway of the 5-HT1A receptor.

Conclusion

While direct experimental data on this compound remains elusive in the public domain, this guide provides a robust framework for its potential evaluation. By presenting comparative data for structurally related compounds and established serotonergic ligands, alongside detailed experimental protocols, we aim to empower researchers in their exploration of this and other novel chemical entities. The provided methodologies and pathway diagrams offer a clear roadmap for characterizing the pharmacological profile of new compounds, ultimately contributing to the advancement of therapeutic strategies for CNS disorders. Further investigation into this compound is warranted to elucidate its specific interactions with serotonin receptors and to determine its potential as a valuable tool in neuroscience research and drug development.

References

Comparative Analysis of 2-(Benzofuran-3-yl)ethanamine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this guide provides an objective comparison of the pharmacological performance of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride and its structural analogs. The data presented is based on peer-reviewed studies of closely related compounds, as no direct comparative studies for this compound were identified in a comprehensive literature search.

The available research indicates that this compound serves primarily as a chemical intermediate in the synthesis of novel therapeutic agents.[1][2] Its structural motif is of interest for designing molecules targeting the central nervous system, particularly those interacting with serotonin receptors, which are crucial for regulating mood and cognitive functions.[1][2]

In the absence of direct comparative data for the target compound, this guide focuses on the structure-activity relationships of a series of (2-Aminopropyl)benzo[b]thiophenes (APBTs), which share the core benzothiophene ethylamine scaffold. A key study by Rudin et al. (2022) provides a systematic evaluation of six positional isomers of APBTs, offering valuable insights into how substituent placement on the benzothiophene ring influences pharmacological activity at monoamine transporters and serotonin receptors.

Quantitative Comparison of (2-Aminopropyl)benzo[b]thiophene Analogs

The following tables summarize the in vitro pharmacological data for six APBT isomers, providing a basis for understanding the potential activity profile of related compounds like this compound.

Monoamine Transporter Uptake Inhibition

The ability of APBT isomers to inhibit the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) was assessed in human embryonic kidney 293 (HEK293) cells stably expressing the respective transporters.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
2-APBT >10,0002,800 ± 4001,400 ± 200
3-APBT 3,100 ± 6001,300 ± 200330 ± 40
4-APBT >10,000>10,0003,200 ± 500
5-APBT 4,200 ± 1,0002,700 ± 500250 ± 30
6-APBT 4,000 ± 6002,000 ± 300300 ± 40
7-APBT >10,000>10,0002,400 ± 300

Data from Rudin et al., 2022. Values are presented as mean ± SEM.

Monoamine Transporter Substrate Efflux

The capacity of APBT isomers to induce the release (efflux) of monoamines was also evaluated in transporter-expressing HEK293 cells.

CompoundDAT EC50 (nM)NET EC50 (nM)SERT EC50 (nM)
2-APBT >10,000>10,0002,600 ± 700
3-APBT >10,0003,700 ± 800480 ± 110
4-APBT >10,000>10,000>10,000
5-APBT >10,0004,000 ± 1,100350 ± 80
6-APBT >10,0002,800 ± 500420 ± 90
7-APBT >10,000>10,0003,700 ± 1,200

Data from Rudin et al., 2022. Values are presented as mean ± SEM.

5-HT2 Receptor Functional Activity

The agonist activity of APBT isomers at 5-HT2A, 5-HT2B, and 5-HT2C receptors was determined via calcium mobilization assays in transfected HEK293 cells.

Compound5-HT2A EC50 (nM)5-HT2B EC50 (nM)5-HT2C EC50 (nM)
2-APBT 1,100 ± 100230 ± 301,400 ± 200
3-APBT 200 ± 3030 ± 5110 ± 10
4-APBT 1,300 ± 200180 ± 201,200 ± 200
5-APBT 120 ± 2020 ± 370 ± 10
6-APBT 150 ± 2025 ± 490 ± 10
7-APBT 1,000 ± 100150 ± 201,100 ± 100

Data from Rudin et al., 2022. Values are presented as mean ± SEM.

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the cited research on APBT analogs.

Monoamine Transporter Uptake Inhibition Assay
  • Cell Culture: HEK293 cells stably expressing human DAT, NET, or SERT were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum, antibiotics, and a selection agent.

  • Assay Preparation: Cells were seeded in 96-well plates coated with poly-D-lysine 24 hours prior to the experiment.

  • Inhibition Assay: On the day of the experiment, the culture medium was replaced with Krebs-HEPES buffer. The cells were then incubated with various concentrations of the test compounds (APBT isomers) and a radiolabeled substrate ([3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT) for a specified time at 37°C.

  • Termination and Measurement: Uptake was terminated by washing the cells with ice-cold buffer. The amount of radioactivity taken up by the cells was quantified using liquid scintillation counting.

  • Data Analysis: IC50 values were calculated by non-linear regression analysis of the concentration-response curves.

Monoamine Transporter Efflux Assay
  • Cell Preparation: HEK293 cells expressing the respective monoamine transporters were seeded in 96-well plates as described above.

  • Radiolabel Loading: Cells were pre-loaded with a radiolabeled substrate ([3H]dopamine, [3H]MPP+, or [3H]serotonin) for 20 minutes at 37°C.

  • Efflux Induction: After washing, the cells were incubated with various concentrations of the test compounds for a specified period to induce efflux.

  • Measurement: The amount of radioactivity released into the supernatant was measured by liquid scintillation counting.

  • Data Analysis: EC50 values were determined from the concentration-response curves using non-linear regression.

5-HT2 Receptor Calcium Mobilization Assay
  • Cell Culture: HEK293 cells stably expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors were maintained in appropriate culture conditions.

  • Fluorescent Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specified time at 37°C.

  • Agonist Stimulation: After washing, the cells were exposed to varying concentrations of the APBT isomers.

  • Signal Detection: Changes in intracellular calcium concentration were measured by monitoring the fluorescence intensity at specific excitation and emission wavelengths using a fluorescence plate reader.

  • Data Analysis: EC50 values were calculated from the concentration-response curves generated from the fluorescence data.

Visualizations

Logical Flow of Pharmacological Characterization

G cluster_in_vitro In Vitro Pharmacological Profiling cluster_analysis Data Analysis and Interpretation a Test Compound (e.g., APBT Isomer) b Monoamine Transporter Uptake Inhibition Assay a->b Evaluate effect on neurotransmitter reuptake c Monoamine Transporter Efflux Assay a->c Assess ability to induce neurotransmitter release d 5-HT2 Receptor Functional Assay a->d Determine functional activity at serotonin receptors e IC50 Values (DAT, NET, SERT) b->e f EC50 Values (DAT, NET, SERT) c->f g EC50 Values (5-HT2A, 5-HT2B, 5-HT2C) d->g h Structure-Activity Relationship (SAR) Analysis e->h f->h g->h i Comparison of Potency and Efficacy h->i j Identification of Lead Compounds i->j

Caption: Workflow for the in vitro pharmacological characterization of novel psychoactive compounds.

Signaling Pathway of 5-HT2A Receptor Activation

G cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist 5-HT2A Agonist (e.g., 5-APBT) receptor 5-HT2A Receptor agonist->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca2+ er->ca2 Releases ca2->pkc Activates cellular_response Cellular Response pkc->cellular_response Phosphorylates target proteins

Caption: Simplified signaling cascade following the activation of the 5-HT2A receptor by an agonist.

References

Confirming the binding affinity of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Monoamine Transporter Affinity for 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride and Structurally Related Compounds

This guide provides a comparative analysis of the binding affinity of this compound and its structural analogs. Due to the limited availability of direct binding data for this compound, this document focuses on its classification within the broader family of phenethylamine derivatives and compares its anticipated targets with experimentally determined affinities of related compounds for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Introduction to this compound

This compound belongs to the phenethylamine class of compounds, characterized by a phenyl ring attached to an amino group via a two-carbon chain. Its structure, featuring a brominated benzothiophene ring system, suggests a potential interaction with monoamine transporters. These transporters (DAT, NET, and SERT) are crucial for regulating neurotransmitter levels in the synaptic cleft and are common targets for therapeutic agents and research chemicals. Structurally similar compounds, such as the (2-aminopropyl)benzo[β]thiophenes (APBTs), have been identified as potent monoamine transporter ligands, reinforcing the likelihood that the title compound shares this mechanism of action.[1][2][3]

Comparative Binding Affinity Data

The following table summarizes the in vitro binding affinities (Ki) or inhibition constants (IC50) of various phenethylamine, amphetamine, and cathinone derivatives for human monoamine transporters. This data provides a framework for estimating the potential activity profile of this compound. The values are presented in nanomolar (nM) concentrations.

CompoundDAT (IC50/Ki, nM)NET (IC50/Ki, nM)SERT (IC50/Ki, nM)Reference
Amphetamines
Amphetamine6407038000[4][5]
Methamphetamine---[4][5]
MDMA---[4]
Cathinones
Cathinone<10000<10000>30000[6]
Methcathinone<10000<10000>30000[6]
α-PVP22.2--[7]
MDPV<10<10-[6]
(2-Aminopropyl)benzo[β]thiophenes (APBTs)
3-APBT92.8 (EC50)-36.9 (EC50)[1]
5-APBT7.2 (EC50)-8.9 (EC50)[1]
6-APBT15.3 (EC50)-12.1 (EC50)[1]
Other
Cocaine230480740[5]
Methylphenidate60100132000[8]

Note: EC50 values for APBTs represent the potency for inducing transporter-mediated efflux, which is related to but not a direct measure of binding affinity.

Experimental Protocols

The binding affinity and functional inhibition of monoamine transporters are typically determined using two primary in vitro assays: radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand known to bind to the target.

Protocol Outline:

  • Preparation of Transporter-Expressing Cells or Membranes: Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter are cultured and harvested.[6][9] For membrane preparations, cells are homogenized and centrifuged to isolate the membrane fraction containing the transporters.[10]

  • Assay Incubation: A constant concentration of a specific radioligand (e.g., [3H]CFT for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT) is incubated with the cell membranes or whole cells in the presence of varying concentrations of the unlabeled test compound.[11]

  • Separation and Quantification: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.[10][12]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki (inhibitor constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[12][13]

Neurotransmitter Uptake Inhibition Assay

This assay measures the functional ability of a test compound to block the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.

Protocol Outline:

  • Cell Culture: HEK 293 cells stably expressing hDAT, hNET, or hSERT are seeded into 96-well plates.[9][14]

  • Pre-incubation: Cells are washed and pre-incubated with varying concentrations of the test compound or vehicle control.[9][15]

  • Uptake Initiation and Termination: A radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is added to initiate uptake. After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.[9][16]

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.[17]

  • Data Analysis: The concentration of the test compound that reduces the specific uptake of the radiolabeled neurotransmitter by 50% is determined as the IC50 value.

Visualizations

Experimental Workflow for Radioligand Binding Assay```dot

G cluster_prep Preparation prep_cells Culture HEK293 cells expressing transporters prep_membranes Homogenize and centrifuge to isolate membranes prep_cells->prep_membranes incubation Incubate membranes, radioligand, and test compound prep_ligands Prepare radioligand and serial dilutions of test compound filtration Rapid filtration to separate bound and free ligand incubation->filtration counting Scintillation counting of filter-bound radioactivity filtration->counting calc_ic50 Determine IC50 value calc_ki Calculate Ki value using Cheng-Prusoff equation calc_ic50->calc_ki

Caption: Inhibition of monoamine reuptake at the synapse.

References

Safety Operating Guide

Proper Disposal of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride (CAS: 22964-00-7), a compound utilized in scientific research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals.

Hazard Profile and Personal Protective Equipment (PPE)

This compound is a halogenated organic compound. While specific toxicity data is limited, its structure suggests potential hazards. The Safety Data Sheet (SDS) indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation, and may be harmful if swallowed[1]. As a brominated compound, it falls under the category of halogenated organic wastes[2][3].

Table 1: Required Personal Protective Equipment (PPE)

CategoryRequired PPE
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area or under a chemical fume hood.

Waste Segregation and Containerization

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate compliant disposal.

Key Principles:

  • Separate Halogenated Waste: This compound must be disposed of in a designated "Halogenated Organic Waste" container[2][3]. Do not mix with non-halogenated organic waste.

  • Avoid Incompatibilities: Keep this waste separate from strong acids, bases, and oxidizing agents[4].

  • Container Selection: Use a designated, leak-proof, and chemically compatible container, clearly labeled for hazardous waste[4][5]. The container must have a secure cap to prevent the release of vapors.

Table 2: Waste Container Labeling Requirements

InformationDetails
Waste Identification "Hazardous Waste"
Chemical Name "this compound"
CAS Number "22964-00-7"
Hazard Pictograms (As appropriate, e.g., irritant, harmful)
Accumulation Start Date The date the first drop of waste was added.
Generator Information Name and contact information of the responsible researcher or lab.

Step-by-Step Disposal Protocol

The primary disposal route for this compound is through a licensed hazardous waste disposal service. Do not dispose of this chemical down the drain[6].

Experimental Protocol: Laboratory-Scale Disposal

  • Preparation: Ensure all required PPE is worn. Conduct all waste handling activities within a certified chemical fume hood to minimize inhalation exposure.

  • Waste Transfer: Carefully transfer the waste this compound into the designated and properly labeled "Halogenated Organic Waste" container.

  • Container Sealing: Securely cap the waste container immediately after adding the waste to prevent the escape of vapors[5].

  • Temporary Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from sources of ignition[7]. Ensure secondary containment is used for liquid waste.

  • Waste Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth[7]. Do not use combustible materials like paper towels.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and contaminated items. Place them in a sealed, labeled container for hazardous waste disposal[2][4].

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound waste ppe Wear appropriate PPE (goggles, gloves, lab coat) start->ppe fume_hood Work in a chemical fume hood ppe->fume_hood waste_container Select a labeled 'Halogenated Organic Waste' container fume_hood->waste_container transfer Carefully transfer waste into the container waste_container->transfer seal Securely seal the container transfer->seal store Store in a designated satellite accumulation area seal->store pickup Arrange for pickup by EHS or a licensed contractor store->pickup end End: Compliant Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride (CAS No. 22964-00-7). The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and ensuring a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant and is harmful if swallowed. It can cause skin, eye, and respiratory irritation.[1][2] Adherence to the following personal protective equipment guidelines is mandatory to prevent exposure.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye Protection Safety Goggles or Face ShieldMust provide a complete seal around the eyes to protect from dust and splashes.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears before use and dispose of contaminated gloves properly.[3]
Body Protection Laboratory Coat or Chemical Splash SuitA lab coat is standard for low-volume handling. A chemical splash suit may be necessary for larger quantities or when there is a significant risk of splashing.[4][5]
Respiratory Protection NIOSH-approved respiratorUse a respirator with an appropriate particulate filter if handling the solid outside of a fume hood or if dust is generated.[4][6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental integrity.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

  • Keep the container tightly closed when not in use.[1][2] The recommended storage temperature is 4°C.

2. Weighing and Preparation of Solutions:

  • All weighing and solution preparation activities should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use dedicated spatulas and weighing boats.

  • Avoid raising dust during handling.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[1][2]

3. Experimental Use:

  • Ensure all experimental procedures are conducted within a well-ventilated area, preferably a fume hood.

  • Keep the container closed when not actively in use.

  • Be aware of the primary routes of exposure: inhalation, ingestion, and skin/eye contact.

4. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[2]

  • Do not allow the chemical to enter drains or waterways.[2][7]

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal of this compound and associated waste is essential to protect personnel and the environment. All waste is considered hazardous.[1][8]

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or waste this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[8][9]

  • Contaminated Materials: Dispose of all contaminated items, including gloves, weighing papers, and disposable labware, in a designated hazardous waste container.[8]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, the container may be disposed of as regular trash, though it is best to reuse it for compatible waste.[8][10]

  • Solutions: Aqueous solutions should not be disposed of down the drain.[7][10] Collect all solutions containing the compound in a labeled hazardous waste container.

2. Labeling and Storage of Waste:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., irritant, toxic).[8][9]

  • Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.[9]

3. Final Disposal:

  • Arrange for the collection and disposal of all hazardous waste through a licensed environmental management company.[11]

Workflow for Safe Handling and Disposal

cluster_handling Handling Protocol cluster_disposal Disposal Protocol cluster_spill Spill Response Receiving 1. Receiving and Inspection Storage 2. Secure Storage (Cool, Dry, Ventilated) Receiving->Storage Intact Container Weighing 3. Weighing in Fume Hood Storage->Weighing Experiment 4. Experimental Use (In Fume Hood) Weighing->Experiment Waste_Collection 5. Waste Segregation (Solid, Liquid, Contaminated) Experiment->Waste_Collection Generate Waste Spill Spill Occurs Experiment->Spill Labeling 6. Labeling of Waste ('Hazardous Waste') Waste_Collection->Labeling Waste_Storage 7. Storage in SAA Labeling->Waste_Storage Final_Disposal 8. Professional Disposal Waste_Storage->Final_Disposal Contain Contain and Clean Up Spill->Contain Spill_Disposal Dispose as Hazardous Waste Contain->Spill_Disposal Spill_Disposal->Waste_Collection

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.